molecular formula C13H13N3O B581607 3-(6-Aminopyridin-3-yl)-N-methylbenzamide CAS No. 1314985-80-2

3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Cat. No.: B581607
CAS No.: 1314985-80-2
M. Wt: 227.267
InChI Key: TXSBKBNHWHZVLY-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)-N-methylbenzamide is a key chemical scaffold in anticancer research, particularly in the development of novel Aurora Kinase B (AURKB) transcription inhibitors. Recent studies have shown that optimized derivatives of this compound exhibit potent antiproliferative activity against various tested cancer cell lines . One such derivative was reported to demonstrate exceptional potency in A549 lung cancer cells, functioning by inducing G2/M phase cell cycle arrest through the inhibition of AURKB transcription . This mechanism ultimately triggers cell apoptosis via the p53 signaling pathway . The significant in vivo antitumor activity observed in A549 xenograft models further highlights the promise of this compound class, suggesting its potential as a lead structure for new therapeutic agents targeting AURKB-overexpressed or mutated cancers . The 3-(6-aminopyridin-3-yl)benzamide core is part of a broader family of aminopyridine derivatives, which are known for their diverse bioactivity and significance in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-aminopyridin-3-yl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-15-13(17)10-4-2-3-9(7-10)11-5-6-12(14)16-8-11/h2-8H,1H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSBKBNHWHZVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718566
Record name 3-(6-Aminopyridin-3-yl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314985-80-2
Record name 3-(6-Aminopyridin-3-yl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential therapeutic applications of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide. This molecule is a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction: A Scaffold of Therapeutic Interest

This compound is a bi-aryl amide that has garnered attention in the field of drug discovery. Its structural motif, combining a substituted pyridine ring with a benzamide moiety, is a key feature in a variety of biologically active compounds. Notably, derivatives of this core structure have been investigated as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator in inflammatory signaling pathways.[1] The exploration of this molecule and its analogs is driven by the therapeutic potential of modulating the activity of such kinases in various disease states.

Molecular Structure and Chemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 1314985-80-2[2]
Molecular Formula C₁₃H₁₃N₃O[2]
Molecular Weight 227.26 g/mol [2]
InChI InChI=1S/C13H13N3O/c1-15-13(17)10-4-2-3-9(7-10)11-5-6-12(14)16-8-11/h2-8H,1H3,(H2,14,16)(H,15,17)N/A
InChIKey TXSBKBNHWHZVLY-UHFFFAOYSA-NN/A
SMILES CNC(=O)c1cccc(c1)c2ccc(nc2)NN/A

A note on nomenclature: The synonym 3-(6-amino-3-pyridinyl)-N-methylbenzamide is also commonly used.

Synthesis of the Core Scaffold: A Methodological Deep Dive

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling is a highly efficient method for the formation of the pivotal carbon-carbon bond between the pyridine and benzene rings.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two key building blocks: a substituted benzamide and a substituted pyridine.

G Target This compound Disconnection C-C Bond Formation (Suzuki Coupling) Target->Disconnection Reactant1 3-Bromo-N-methylbenzamide Disconnection->Reactant1 Reactant2 6-Aminopyridin-3-ylboronic acid or its ester Disconnection->Reactant2

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of this compound. Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 3-Bromo-N-methylbenzamide

  • 6-Aminopyridin-3-ylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-N-methylbenzamide (1.0 eq.), 6-aminopyridin-3-ylboronic acid pinacol ester (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add palladium(II) acetate (0.02-0.05 eq.) and triphenylphosphine (0.04-0.10 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

G cluster_synthesis Suzuki Coupling Workflow Start Combine Reactants: - 3-Bromo-N-methylbenzamide - 6-Aminopyridin-3-ylboronic acid ester - Base (K₂CO₃) Catalyst Add Pd Catalyst and Ligand Start->Catalyst Solvent Add Degassed Solvent (Dioxane/Water) Catalyst->Solvent Heat Heat to Reflux (80-100 °C) Solvent->Heat TLC Monitor by TLC Heat->TLC TLC->Heat Incomplete Workup Work-up: - Cool - Dilute with EtOAc - Wash with H₂O and Brine TLC->Workup Complete Purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Suzuki coupling synthesis.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings, as well as the methyl and amine protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (Pyridine & Benzene)6.5 - 8.5mN/A
NH (Amide)~8.0br sN/A
NH₂ (Amine)~4.5 - 5.5br sN/A
CH₃ (Methyl)~2.9d~4-5
¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide)165 - 170
Aromatic (Pyridine & Benzene)110 - 160
CH₃ (Methyl)~26
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, Sharp (two bands)
N-H Stretch (Amide)~3300Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)1640 - 1680Strong
C=C and C=N Stretch (Aromatic)1450 - 1600Medium to Strong
Mass Spectrometry

In mass spectrometry, the molecule is expected to show a prominent molecular ion peak [M+H]⁺ at approximately m/z 228.27.

Biological Activity and Mechanism of Action

Derivatives of 3-(6-aminopyridin-3-yl)benzamide have been identified as inhibitors of RIPK2.[1] RIPK2 is a serine/threonine kinase that plays a critical role in the innate immune system by mediating signaling from the nucleotide-binding oligomerization domain-containing proteins (NODs).

The NOD-RIPK2 Signaling Pathway

Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation. Activated RIPK2 then triggers downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.

G cluster_pathway NOD-RIPK2 Signaling Pathway PAMP Bacterial Peptidoglycan NOD NOD1/NOD2 PAMP->NOD RIPK2_inactive RIPK2 (inactive) NOD->RIPK2_inactive recruits RIPK2_active RIPK2 (active) RIPK2_inactive->RIPK2_active activation Downstream NF-κB & MAPK Pathways RIPK2_active->Downstream activates Cytokines Pro-inflammatory Cytokines Downstream->Cytokines leads to production of Inhibitor 3-(6-Aminopyridin-3-yl) -N-methylbenzamide (and derivatives) Inhibitor->RIPK2_active inhibits

Caption: Simplified schematic of the NOD-RIPK2 signaling pathway and the point of inhibition.

Mechanism of Inhibition

While the precise binding mode of this compound to RIPK2 is not publicly detailed, it is hypothesized to act as a Type I kinase inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. The aminopyridine and benzamide moieties likely form key hydrogen bonding interactions within the active site.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of kinase inhibitors with therapeutic potential in inflammatory diseases and oncology. Further research is warranted to fully elucidate its biological activity, selectivity profile, and pharmacokinetic properties. The synthesis and characterization data provided in this guide serve as a foundation for researchers and drug development professionals to further explore the potential of this and related molecules.

References

  • Boehringer Ingelheim International. (2025). Substituted benzamides as RIPK2 inhibitors for treatment of inflammatory bowel disease. BindingDB. Retrieved from [Link]

  • Cuny, G. D., et al. (2021). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. (n.d.). WO2022066917A1 - 3-(6-aminopyridin-3-yl)benzamide derivatives as ripk2 inhibitors.
  • Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • He, X., et al. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Pharmacology. Retrieved from [Link]

  • Photocaging of Pyridinylimidazole-Based Covalent JNK3 Inhibitors Affords Spatiotemporal Control of the Binding Affinity in Live. (2023). MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. Retrieved from [Link]

  • Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold. (2020). PubMed. Retrieved from [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. (n.d.). RACO. Retrieved from [Link]

  • Transition metal-free hydration of nitriles to amides mediated by NaOH. (2018). OAText. Retrieved from [Link]

  • WO 2015/087343 A2. (2015). Googleapis.com. Retrieved from [Link]

  • (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. EPO. Retrieved from [Link]

Sources

3-(6-Aminopyridin-3-yl)-N-methylbenzamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Executive Summary: This document provides a comprehensive technical guide for the synthesis of this compound, a key structural motif found in various pharmacologically active compounds. Authored from the perspective of a Senior Application Scientist, this guide emphasizes a robust and scalable two-step synthetic pathway. The core of the strategy involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl framework, followed by a standard amide coupling reaction. We will delve into the rationale behind the strategic choices, provide detailed, self-validating experimental protocols, and offer insights into process optimization and characterization, ensuring scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction

The this compound scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its unique combination of a flexible benzamide group and a rigid, hydrogen-bond-donating/accepting aminopyridine moiety makes it an attractive core for designing targeted therapeutics, particularly kinase inhibitors. The precise arrangement of these functional groups allows for specific interactions within the ATP-binding pockets of various enzymes, making an efficient and reliable synthesis of this core molecule a critical objective for pharmaceutical research and development. This guide outlines a field-proven, logical, and reproducible synthetic approach.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule reveals two primary disconnections for strategic bond formation: the C-N amide bond and the C-C biaryl bond.

G cluster_disconnect Key Disconnections cluster_pathB Chosen Pathway: Suzuki First TM Target Molecule This compound Amide Amide Bond (C-N) TM->Amide Disconnect Amide Aryl Biaryl Bond (C-C) TM->Aryl Disconnect Biaryl Inter Intermediate 3-(6-Aminopyridin-3-yl)benzoic acid TM->Inter Amide Disconnection SM3 Starting Material 3 Methylamine TM->SM3 SM1 Starting Material 1 (3-Carboxyphenyl)boronic acid Inter->SM1 Suzuki Disconnection SM2 Starting Material 2 5-Bromo-2-aminopyridine Inter->SM2

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 3-(6-Aminopyridin-3-yl)benzoic acid

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency. [1]In this step, the carbon-bromine bond of the pyridine ring undergoes oxidative addition to a Palladium(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the desired biaryl product. [2] Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
5-Bromo-2-aminopyridine173.0110.0 g57.81.0
(3-Carboxyphenyl)boronic acid165.9310.5 g63.61.1
Tetrakis(triphenylphosphine)palladium(0)1155.561.34 g1.160.02
Sodium Carbonate (Na₂CO₃)105.9918.4 g173.43.0
1,4-Dioxane-200 mL--
Deionized Water-50 mL--

Experimental Protocol:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-aminopyridine (10.0 g, 57.8 mmol), (3-carboxyphenyl)boronic acid (10.5 g, 63.6 mmol), and sodium carbonate (18.4 g, 173.4 mmol).

  • Solvent Addition: Add 1,4-dioxane (200 mL) and deionized water (50 mL) to the flask.

  • Inerting: Bubble nitrogen gas through the stirred suspension for 20-30 minutes to degas the solvent and create an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.34 g, 1.16 mmol) to the mixture under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 90 °C and maintain for 12-16 hours with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (100 mL).

    • Transfer the filtrate to a separatory funnel and remove the organic solvent (dioxane and ethyl acetate) under reduced pressure.

    • To the remaining aqueous solution, add 1M HCl dropwise with stirring until the pH is approximately 4-5. A precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with deionized water (3 x 50 mL), and then with a small amount of cold diethyl ether (2 x 20 mL).

  • Purification: Dry the collected solid under high vacuum to afford 3-(6-aminopyridin-3-yl)benzoic acid as an off-white to pale yellow solid. The product is typically of high purity (>95%) and can be used in the next step without further purification.

Step 2: Amide Formation for the Synthesis of this compound

Amide bond formation is a fundamental transformation in organic chemistry. [3]We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, minimizes side reactions, and operates under mild conditions, making it an excellent choice for this transformation. [4] Table 2: Reagents for Amide Coupling

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
3-(6-Aminopyridin-3-yl)benzoic acid214.2210.0 g46.71.0
Methylamine hydrochloride67.523.47 g51.41.1
HATU380.2319.5 g51.41.1
N,N-Diisopropylethylamine (DIPEA)129.2424.5 mL140.13.0
N,N-Dimethylformamide (DMF), anhydrous-200 mL--

Experimental Protocol:

  • Reaction Setup: In a 500 mL dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(6-aminopyridin-3-yl)benzoic acid (10.0 g, 46.7 mmol) in anhydrous DMF (200 mL).

  • Reagent Addition: Add methylamine hydrochloride (3.47 g, 51.4 mmol) and HATU (19.5 g, 51.4 mmol) to the solution.

  • Base Addition: Cool the flask in an ice-water bath (0-5 °C). Slowly add DIPEA (24.5 mL, 140.1 mmol) dropwise over 15 minutes. The base neutralizes the methylamine hydrochloride and facilitates the coupling reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Pour the reaction mixture into a beaker containing 1 L of ice-cold water with stirring. A precipitate will form.

    • Continue stirring for 30 minutes to allow for complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the solid extensively with deionized water (3 x 100 mL) to remove residual DMF and salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or isopropanol.

    • Alternatively, for higher purity, perform column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH). [5] * Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield this compound as a white or off-white solid.

Characterization of Final Product

To ensure the identity and purity of the synthesized this compound, a full suite of analytical techniques should be employed:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the absence of impurities. Key signals to look for include the N-methyl doublet, the amide N-H quartet (if visible), and the characteristic aromatic proton signals for the disubstituted benzene and pyridine rings.

  • Mass Spectrometry (LC-MS/HRMS): To confirm the molecular weight of the product ([M+H]⁺).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >98%.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,4-Dioxane is a suspected carcinogen, and DMF is a reproductive toxin. Both should be handled with extreme care in a well-ventilated fume hood.

  • Reagents: HATU can be explosive under certain conditions (shock or heat) and should be handled with care. Bases like DIPEA and acids like HCl are corrosive. Always wear appropriate PPE.

Conclusion

This guide details a highly efficient, two-step synthesis for this compound. The strategy, centered around a robust Suzuki-Miyaura coupling followed by a reliable amide formation, provides a practical and scalable route for obtaining this valuable medicinal chemistry scaffold. The provided protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the final product meets the high standards required for research and drug development.

References

  • Mobley, D. et al. (2009). Synthesis and evaluation of 3-(dihydroxyboryl)benzoic acids as D,D-carboxypeptidase R39 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Ghosh, A. et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available at: [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. (2010). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Lipshutz, B. H. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. Available at: [Link]

  • HELDA - University of Helsinki. (n.d.). synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Luo, M. et al. (2010). Suzuki-Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene-palladium complex catalyst. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]

Sources

Discovery of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide and its Derivatives as RIPK2 Inhibitors

Authored by a Senior Application Scientist

Foreword: The Emergence of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be tailored to interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 3-aminopyridine and benzamide moieties have long been recognized for their versatility in forming key interactions within the active sites of various enzymes, particularly kinases. This guide delves into the discovery and preclinical evaluation of this compound, a compound that exemplifies the strategic combination of these pharmacophoric elements. While this specific molecule serves as a foundational structure, our focus will extend to its derivatives, which have shown significant promise as inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a critical mediator of inflammatory signaling.[1] This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of this important chemical series.

Rationale and Discovery: Targeting RIPK2 in Inflammatory Diseases

The innate immune system is the body's first line of defense against pathogens. A key component of this system is the NOD-like receptor (NLR) signaling pathway, which is activated by bacterial peptidoglycans. Upon activation, NLRs recruit RIPK2, leading to the downstream activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines. While essential for host defense, dysregulation of this pathway is implicated in a range of chronic inflammatory conditions, including Crohn's disease, sarcoidosis, and inflammatory arthritis.

The discovery of 3-(6-aminopyridin-3-yl)benzamide derivatives as potent RIPK2 inhibitors represents a significant advancement in the pursuit of targeted anti-inflammatory therapies.[1] The core structure of this compound provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces, that can be optimized for high-affinity binding to the ATP-binding pocket of RIPK2.

Chemical Synthesis: A Modular Approach

The synthesis of this compound and its analogues can be achieved through a convergent and modular synthetic route, allowing for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies. The general strategy involves a Suzuki coupling reaction to form the central biaryl bond, followed by amidation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromo-N-methylbenzamide

  • (6-Aminopyridin-3-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromo-N-methylbenzamide (1.0 eq), (6-aminopyridin-3-yl)boronic acid (1.2 eq), sodium carbonate (3.0 eq), and a magnetic stir bar.

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.

  • Degassing: Bubble argon gas through the mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Visualizing the Synthetic Workflow

G cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Product A 3-Bromo-N-methylbenzamide F Suzuki Coupling (90°C, 12h) A->F B (6-Aminopyridin-3-yl)boronic acid B->F C Pd(OAc)₂ / PPh₃ C->F Catalyst D Na₂CO₃ D->F Base E Dioxane / H₂O E->F Solvent G This compound F->G

Caption: Synthetic scheme for this compound.

Elucidation of Mechanism of Action: RIPK2 Inhibition

The primary mechanism of action for this class of compounds is the inhibition of the kinase activity of RIPK2. By binding to the ATP-binding site of RIPK2, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the activation of NF-κB and MAPK signaling pathways.

The RIPK2 Signaling Pathway

G cluster_upstream Upstream Activation cluster_core Core Kinase Signaling cluster_downstream Downstream Effects NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 PGN Peptidoglycan (PGN) PGN->NOD2 TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor 3-(6-Aminopyridin-3-yl)-N- methylbenzamide Derivative Inhibitor->RIPK2 Inhibition

Caption: Inhibition of the NOD2-RIPK2 signaling pathway.

In Vitro Characterization

A crucial step in the drug discovery process is the thorough in vitro characterization of the lead compound. This involves confirming its identity and purity, as well as quantifying its biological activity.

Table 1: Physicochemical and In Vitro Activity Data
ParameterMethodResult
Identity & Purity
¹H NMR400 MHz, DMSO-d₆Conforms to structure
LC-MSESI+[M+H]⁺ = 228.11
PurityHPLC (254 nm)>98%
Biological Activity
RIPK2 IC₅₀LanthaScreen™ Eu Kinase Binding AssayData for specific derivatives would be populated here
Cellular PotencyNF-κB Reporter Assay (HEK293 cells)Data for specific derivatives would be populated here
Kinase SelectivityKinomeScan™ (468 kinases)Data for specific derivatives would be populated here
Experimental Protocol: RIPK2 Kinase Assay (LanthaScreen™)

Materials:

  • Recombinant human RIPK2 kinase

  • LanthaScreen™ Certified Kinase Buffer

  • Eu-anti-tag antibody

  • Fluorescently labeled kinase substrate

  • ATP

  • This compound derivative (test compound)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In a 384-well plate, combine the RIPK2 kinase, Eu-anti-tag antibody, and the fluorescently labeled substrate in the kinase buffer.

  • Compound Addition: Add the diluted test compound to the wells.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

In Vivo Evaluation

Following promising in vitro data, the next critical phase is to assess the compound's efficacy and pharmacokinetic properties in a relevant in vivo model of disease. For a RIPK2 inhibitor, a model of inflammatory bowel disease (IBD) is often employed.

Experimental Workflow: In Vivo Efficacy in a DSS-Induced Colitis Model

G cluster_setup Model Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints A Acclimatize Mice B Induce Colitis (DSS in drinking water) A->B C Administer Vehicle or Test Compound (p.o.) B->C D Daily Monitoring: Body Weight, Stool Consistency C->D Daily E Terminal Endpoints: Colon Length, Histology, Cytokine Levels D->E At study termination

Caption: Workflow for in vivo evaluation in a colitis model.

Structure-Activity Relationship (SAR) Insights

The modular synthesis allows for systematic modifications to the core scaffold to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

  • 6-Aminopyridine Moiety: This group is often crucial for interacting with the hinge region of the kinase. Modifications to the amino group can impact potency and selectivity.

  • Central Phenyl Ring: Substitution on this ring can be used to modulate physicochemical properties such as solubility and metabolic stability.

  • N-methylbenzamide Group: The amide linkage and the N-methyl group can be altered to probe for additional interactions in the active site and to fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties. Related research on other kinase inhibitors, such as those targeting mTOR and RET, has shown that modifications at this position can significantly impact oral bioavailability and cellular potency.[2][3]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel RIPK2 inhibitors. The synthetic route is amenable to the generation of diverse libraries of compounds, and the in vitro and in vivo assays described provide a clear path for preclinical evaluation. Future work should focus on optimizing the lead compounds for improved pharmacokinetic properties and conducting more extensive safety and toxicology studies to support their advancement into clinical development for the treatment of inflammatory diseases. The broader applicability of this scaffold, as suggested by its presence in inhibitors of other kinases, underscores its significance in medicinal chemistry.

References

  • 3-(6-aminopyridin-3-yl)benzamide derivatives as ripk2 inhibitors. Google Patents.
  • Liu, Q. et al. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][4]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry54 , 1473–1480 (2011). Available at: .

  • Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry207, 112755 (2020).

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide as a Nicotinamide N-methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the mechanism of action for potent and selective inhibitors of Nicotinamide N-methyltransferase (NNMT). The compound 3-(6-aminopyridin-3-yl)-N-methylbenzamide is discussed as a representative chemical scaffold. As of the latest literature review, no peer-reviewed studies have been published that specifically characterize the biological activity and mechanism of action of this particular molecule. The information presented herein is based on the well-established pharmacology of the NNMT enzyme and structurally related inhibitors.

Executive Summary

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulatory node in cellular metabolism and a high-value therapeutic target for a range of diseases, including metabolic syndrome, oncology, and fibrotic disorders. This guide delineates the putative mechanism of action of this compound, a small molecule bearing the hallmarks of a competitive NNMT inhibitor. We will explore the molecular intricacies of NNMT function, the kinetic and structural basis for its inhibition, the downstream cellular sequelae, and the state-of-the-art methodologies for characterizing such inhibitors.

The Central Role of NNMT in Cellular Metabolism and Disease

NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to nicotinamide (NAM), a form of vitamin B3.[1][2] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[1] While historically viewed as a detoxification pathway, it is now understood that the activity of NNMT has profound implications for systemic metabolic homeostasis.

Upregulation of NNMT is strongly correlated with various pathologies:

  • Metabolic Diseases: Increased NNMT expression in adipose tissue and the liver is linked to obesity, insulin resistance, and type 2 diabetes.[1] Inhibition of NNMT has been shown to protect against diet-induced obesity and improve insulin sensitivity in preclinical models.

  • Oncology: Elevated NNMT levels are observed in numerous cancers, where it is implicated in promoting cell proliferation, migration, and survival.[2]

  • Cardiovascular and Kidney Disease: NNMT activity is associated with hyperhomocysteinemia, a risk factor for cardiovascular disease, and its inhibition is being explored as a therapeutic strategy for chronic kidney disease.[3]

The pathological effects of NNMT overexpression are driven by two primary mechanisms: the depletion of the SAM pool and the dysregulation of NAD+ biosynthesis. By consuming SAM, NNMT can alter the cellular methylation potential, impacting epigenetic regulation. Concurrently, by methylating NAM, it diverts this crucial precursor away from the NAD+ salvage pathway, potentially leading to reduced levels of this vital coenzyme.

Figure 1: The NNMT catalytic cycle and the putative inhibitory action.

Molecular Mechanism of Action: Competitive Inhibition

The chemical structure of this compound features an aminopyridine moiety, which is structurally analogous to the nicotinamide substrate, and a benzamide group. This architecture strongly suggests that the molecule acts as a competitive inhibitor, binding to the nicotinamide-binding pocket of the NNMT active site.

Potent inhibitors in this class typically function by:

  • Mimicking the Substrate: The pyridine nitrogen of the inhibitor occupies a similar position to the nitrogen of nicotinamide that accepts the methyl group.[1]

  • Forming Key Interactions: The inhibitor forms hydrogen bonds and hydrophobic interactions with key residues in the active site, such as Asp197 and Ser213, which are also crucial for binding nicotinamide.[1]

  • Blocking Catalysis: By occupying the active site, the inhibitor physically prevents the binding of nicotinamide, thereby halting the methyl transfer reaction.

More advanced "bisubstrate" inhibitors have been designed to occupy both the nicotinamide and the SAM binding pockets simultaneously, often resulting in significantly higher potency.[4] However, based on its structure, this compound is more likely to be a nicotinamide-competitive inhibitor.

Characterizing Inhibitor Potency and Binding: Experimental Protocols

A rigorous assessment of a putative NNMT inhibitor requires a multi-faceted experimental approach to determine its potency, binding kinetics, and mechanism of inhibition.

Biochemical Potency (IC50 Determination)

A fluorescent-based assay is a common high-throughput method for determining the half-maximal inhibitory concentration (IC50).

Protocol: Fluorescence-Based NNMT Inhibition Assay

  • Reaction Setup: In a 96- or 384-well plate, combine NNMT assay buffer, recombinant human NNMT enzyme, the inhibitor (at varying concentrations), and S-adenosylmethionine (SAM).

  • Initiation: Initiate the reaction by adding the substrate, nicotinamide.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

  • Detection: The reaction produces SAH, which is hydrolyzed by SAH hydrolase (included in the reaction mix) to homocysteine. A thiol-reactive fluorescent probe is then added, which binds to the free thiol group of homocysteine, generating a fluorescent signal (e.g., Ex/Em = 392/482 nm).

  • Data Analysis: The reduction in fluorescence in the presence of the inhibitor, relative to a vehicle control, is used to calculate the percent inhibition. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

ParameterTypical ConcentrationRationale
NNMT Enzyme50-100 nMSufficient for robust signal generation.
SAM~25 µM (at Km)Ensures the reaction is sensitive to competitive inhibition.
Nicotinamide~25 µM (at Km)Initiates the reaction and ensures sensitivity.
Inhibitor1 nM - 100 µMA wide concentration range to accurately define the dose-response curve.
Binding Affinity and Thermodynamics (Kd Determination)

Isothermal Titration Calorimetry (ITC) provides a direct measure of the binding affinity (dissociation constant, Kd) and the thermodynamic parameters of the interaction.

Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Place a solution of purified NNMT enzyme in the ITC sample cell. Load a concentrated solution of the inhibitor into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat released or absorbed.

  • Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These data are then fit to a suitable binding model (e.g., a single-site binding model) to calculate the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Structural Basis of Inhibition (X-ray Crystallography)

Determining the co-crystal structure of the inhibitor bound to NNMT provides the ultimate proof of the binding mode and reveals the precise molecular interactions.

Protocol: X-ray Crystallography Workflow

  • Crystallization: Co-crystallize the purified NNMT protein with the inhibitor. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that produce high-quality, diffraction-grade crystals.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the phase problem using molecular replacement with a known NNMT structure. Build the inhibitor into the resulting electron density map and refine the model to obtain a high-resolution structure.

cluster_workflow Experimental Workflow for Inhibitor Characterization start Putative Inhibitor (3-(6-Aminopyridin-3-yl) -N-methylbenzamide) biochem Biochemical Assay (Fluorescence-based) start->biochem Test Potency itc Isothermal Titration Calorimetry (ITC) start->itc Measure Binding xray X-ray Crystallography start->xray Determine Structure ic50 Determine IC50 biochem->ic50 end Mechanism of Action Confirmed ic50->end kd Determine Kd, ΔH, ΔS itc->kd kd->end structure Solve Co-crystal Structure xray->structure structure->end

Figure 2: A logical workflow for the comprehensive characterization of an NNMT inhibitor.

Conclusion and Future Directions

While direct experimental evidence for this compound is pending, its chemical architecture strongly supports a mechanism of action centered on the competitive inhibition of Nicotinamide N-methyltransferase. By occupying the nicotinamide-binding site, this class of inhibitors effectively curtails the enzymatic activity of NNMT, leading to the preservation of the cellular SAM pool and the promotion of NAD+ synthesis. This action reverses the pathological consequences of NNMT overexpression, offering a promising therapeutic avenue for a host of metabolic diseases and cancers.

Future work should focus on the empirical validation of this compound's activity through the biochemical, biophysical, and structural biology protocols outlined in this guide. Subsequent studies would then be required to assess its cellular potency, selectivity against other methyltransferases, and in vivo pharmacokinetic and pharmacodynamic properties to validate its potential as a therapeutic agent.

References

  • Neef, S. K., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 995. [Link]

  • Li, Y., et al. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(3), 478-483. [Link]

  • Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Patent Publication No. WO 2021/025975 A1. [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(17), 8079-8100. [Link]

Sources

3-(6-Aminopyridin-3-yl)-N-methylbenzamide biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of G9a/GLP Histone Methyltransferase Inhibitors

Abstract

Histone methylation is a critical epigenetic modification that governs gene expression, and its dysregulation is implicated in numerous pathologies, including cancer. The histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are the primary enzymes responsible for mono- and dimethylation of histone H3 on lysine 9 (H3K9me1/me2), marks robustly associated with transcriptional repression. Small molecule inhibitors targeting these enzymes have emerged as vital chemical probes to dissect their biological roles and as promising starting points for therapeutic development. This guide provides a detailed examination of the biological activity of compounds based on aminopyridine, benzamide, and quinazoline scaffolds, with a specific focus on UNC0638, a potent and selective chemical probe for G9a/GLP. We will explore the mechanism of action, present quantitative biological data, and provide detailed, field-tested protocols for assessing inhibitor activity both in vitro and in cellular contexts.

Introduction: Targeting the Epigenetic Machinery

The covalent modification of histone proteins is a fundamental mechanism for controlling the accessibility of DNA to the transcriptional machinery. Among the enzymes that "write" these modifications, the protein lysine methyltransferases G9a and GLP play a pivotal role. They exist and function primarily as a heterodimeric complex, catalyzing the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to H3K9.[1][2][3] This H3K9me2 mark creates docking sites for transcriptional repressors, leading to chromatin compaction and gene silencing.[1][4] The overexpression or aberrant activity of G9a/GLP has been linked to the silencing of tumor suppressor genes in various cancers, including breast, lung, and prostate cancer, making them attractive targets for therapeutic intervention.[3][5][6]

The compound 3-(6-Aminopyridin-3-yl)-N-methylbenzamide belongs to a broad class of pharmacophores that have been explored for kinase and epigenetic target inhibition. While derivatives of this specific structure have shown activity against targets like Aurora B kinase, the most profound and well-documented biological activity for related scaffolds is the potent inhibition of G9a and GLP.[7] To provide a guide with the highest degree of scientific integrity and practical utility, this document will focus on the biological activity of UNC0638 , a closely related and extensively characterized quinazolinamine-based chemical probe that has become a gold standard for studying G9a/GLP function.[1][4][8]

Mechanism of Action: Reversing Transcriptional Repression

UNC0638 is a potent, cell-permeable, substrate-competitive inhibitor of G9a and GLP.[4][8] It occupies the substrate-binding pocket of the enzymes, preventing their interaction with histone H3 tails. This direct inhibition of catalytic activity leads to a global reduction in H3K9me2 levels within cells. The functional consequence of this enzymatic blockade is the reactivation of G9a/GLP target genes. By erasing the repressive H3K9me2 mark, the local chromatin structure becomes more permissive, allowing for the binding of transcription factors and subsequent gene expression.[4][9] This mechanism has been shown to reduce the clonogenicity of cancer cells and suppress cellular migration and invasion, particularly by modulating the epithelial-mesenchymal transition (EMT).[5][9][10]

G9a_GLP_Pathway cluster_nucleus Cell Nucleus SAM SAM (Cofactor) G9a_GLP G9a/GLP Complex SAM->G9a_GLP provides methyl group H3K9me2 Histone H3 Tail (Dimethylated K9) G9a_GLP->H3K9me2 Catalyzes H3K9me2 Gene_Active Gene Expression G9a_GLP->Gene_Active Inhibition allows HistoneH3 Histone H3 Tail (Unmethylated K9) HistoneH3->G9a_GLP substrate Repressor Repressor Complex (e.g., HP1) H3K9me2->Repressor recruits Gene_Silenced Gene Silencing Repressor->Gene_Silenced leads to UNC0638 UNC0638 (Inhibitor) UNC0638->G9a_GLP Inhibits

Caption: Signaling pathway of G9a/GLP inhibition by UNC0638.

Biological Activity Profile of UNC0638

UNC0638 was developed as a significant improvement over earlier inhibitors like BIX-01294, offering greater potency and a much wider window between its functional activity and cellular toxicity.[1][4][8] Its selectivity is a key feature; it is over 200-fold more selective for G9a/GLP than the demethylase JMJD2E and over 5,000-fold more selective than the DNA methyltransferase DNMT1.[10] This high selectivity ensures that observed biological effects can be confidently attributed to the inhibition of G9a and GLP.

Table 1: Quantitative Biological Activity of UNC0638

Assay Type Target/Cell Line Parameter Value Reference
Enzymatic Inhibition G9a (EHMT2) IC₅₀ <15 nM [8][11]
GLP (EHMT1) IC₅₀ 19 nM [8][11]
JMJD2E IC₅₀ 4,500 nM [10]
DNMT1 IC₅₀ >100,000 nM [10][11]
SUV39H2, SET7/9, PRMT3 IC₅₀ >100,000 nM [8]
Cellular Activity MDA-MB-231 (Breast Cancer) IC₅₀ (H3K9me2 reduction) 81 nM [8][12]
PC3 (Prostate Cancer) IC₅₀ (H3K9me2 reduction) 59 nM [4]
22RV1 (Prostate Cancer) IC₅₀ (H3K9me2 reduction) 48 nM [4]

| | MDA-MB-231 (Breast Cancer) | EC₅₀ (Cell Toxicity, MTT) | 11,200 nM |[4][12] |

Key Experimental Protocols for Inhibitor Characterization

To ensure robust and reproducible data, standardized and validated assays are critical. The following protocols describe two essential experiments for characterizing a novel G9a/GLP inhibitor.

Protocol 1: In Vitro Enzymatic Inhibition Assay (SAHH-Coupled Fluorometric Assay)

This assay provides a quantitative measure of an inhibitor's potency (IC₅₀) against the purified enzyme.

Principle: This method relies on a coupled-enzyme system to detect the product of the methyltransferase reaction, S-adenosyl-L-homocysteine (SAH).[8] SAH is hydrolyzed by S-adenosyl-L-homocysteine hydrolase (SAHH) to homocysteine and adenosine. The free sulfhydryl group on homocysteine then reacts with a thiol-sensitive fluorophore (e.g., ThioGlo) to produce a fluorescent signal proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT.

    • Enzyme Solution: Prepare purified recombinant G9a or GLP in Assay Buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range (e.g., 2-5 nM).

    • Substrate/Cofactor Mix: Prepare a mix of H3 (1-21) peptide substrate and S-adenosyl-L-methionine (SAM) cofactor in Assay Buffer.

    • Inhibitor Dilution: Perform a serial dilution of the test compound (e.g., UNC0638) in 100% DMSO, followed by an intermediate dilution in Assay Buffer.

    • Detection Reagents: Prepare SAHH enzyme and ThioGlo fluorophore according to manufacturer specifications.

  • Assay Procedure:

    • Add 5 µL of diluted inhibitor or DMSO vehicle (control) to wells of a 384-well, low-volume black plate.

    • Add 10 µL of the Enzyme Solution to each well and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding 5 µL of the Substrate/Cofactor Mix.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and develop the signal by adding the Detection Reagents (SAHH and ThioGlo).

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 380/500 nm).

    • Controls (Self-Validation): Include "no enzyme" wells as a negative control (background signal) and "DMSO vehicle" wells as a positive control (100% activity).

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

graphprotocol1 Start Start: Prepare Reagents Step1 1. Dispense Inhibitor (or DMSO) to Plate Start->Step1 Step2 2. Add G9a/GLP Enzyme Step1->Step2 Step3 3. Pre-incubate (15 min, RT) Step2->Step3 Step4 4. Add Substrate/Cofactor (H3 peptide + SAM) Step3->Step4 Step5 5. Incubate (60 min, 30°C) Step4->Step5 Step6 6. Add Detection Mix (SAHH + ThioGlo) Step5->Step6 Step7 7. Incubate (10 min, RT) Step6->Step7 End End: Read Fluorescence Step7->End

Caption: Workflow for the in vitro G9a/GLP enzymatic inhibition assay.

Protocol 2: In-Cell Western Assay for H3K9me2 Reduction

This assay measures the ability of a compound to engage its target and inhibit its activity within a cellular environment.

Principle: The In-Cell Western is an immunofluorescence-based assay performed in a microplate format.[4] Cells are treated with the inhibitor, fixed, and permeabilized. Two primary antibodies are used: one specific for the target mark (H3K9me2) and another for normalization (e.g., total Histone H3 or a DNA stain). These are detected with spectrally distinct secondary antibodies conjugated to infrared fluorophores. The ratio of the target signal to the normalization signal provides a precise measure of target inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MDA-MB-231) into a 96-well clear-bottom plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the inhibitor (e.g., UNC0638) for 48 hours. This duration is often required to observe significant changes in histone marks due to cell division and histone turnover.[4]

  • Cell Fixation and Permeabilization:

    • Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells 3 times with PBS containing 0.1% Triton X-100.

    • Permeabilize the cells with 100% ice-cold Methanol for 10 minutes.

  • Immunostaining:

    • Wash wells and block with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.

    • Incubate cells overnight at 4°C with a cocktail of primary antibodies: anti-H3K9me2 (e.g., rabbit) and a normalization control like anti-Total Histone H3 (e.g., mouse).

    • Wash wells extensively with PBS + 0.1% Tween-20.

    • Incubate for 60 minutes at room temperature (protected from light) with a cocktail of fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).

  • Data Acquisition and Analysis:

    • Wash wells and acquire images using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the integrated intensity for each channel (e.g., 700 nm for normalization, 800 nm for H3K9me2).

    • Data Validation: Calculate the ratio of the H3K9me2 signal to the normalization signal for each well.

    • Normalize the data to the DMSO-treated control wells (set to 100%) and plot the normalized H3K9me2 levels against the inhibitor concentration to determine the cellular IC₅₀.

Caption: Workflow for the In-Cell Western assay for H3K9me2 levels.

Conclusion and Future Directions

Inhibitors of G9a and GLP, exemplified by the potent and selective chemical probe UNC0638, are invaluable tools for epigenetic research. They have demonstrated clear biological activity, including the reversal of the repressive H3K9me2 mark, reactivation of silenced genes, and potent anti-proliferative and anti-metastatic effects in cancer models.[4][5][10] The methodologies outlined in this guide provide a robust framework for the evaluation of novel inhibitors targeting these critical enzymes.

The field continues to evolve, with research now focused on developing inhibitors with pharmacokinetic properties suitable for in vivo studies and clinical translation.[2] Furthermore, the development of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of G9a/GLP rather than just inhibiting them, represents an exciting new therapeutic modality that may overcome limitations of catalytic inhibitors by targeting non-catalytic scaffolding functions of the enzymes.[3] Continued exploration of these epigenetic writers will undoubtedly yield deeper insights into disease biology and provide new avenues for therapeutic intervention.

References

  • Title: UNC0638 G9a, GLP 27222 Source: BPS Bioscience URL: [Link]

  • Title: UNC0638, a G9a inhibitor, suppresses epithelial-mesenchymal transition-mediated cellular migration and invasion in triple negative breast cancer Source: PubMed URL: [Link]

  • Title: A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells Source: Nature Chemical Biology (via PMC) URL: [Link]

  • Title: A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma Source: ACS Chemical Biology URL: [Link]

  • Title: A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells Source: Nature URL: [Link]

  • Title: Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Structure-activity relationship studies of G9a-like protein (GLP) inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: Discovery of the First-in-Class G9a/GLP PROTAC Degrader Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: Structure-activity relationship studies of G9a-like protein (GLP) inhibitors Source: U.S. Department of Energy, Office of Scientific and Technical Information (OSTI.GOV) URL: [Link]

  • Title: Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition Source: ResearchGate URL: [Link]

  • Title: GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms Source: Journal of Experimental & Clinical Cancer Research (via PMC) URL: [Link]

Sources

An In-Depth Technical Guide to the Target Identification of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the target identification and deconvolution of the novel small molecule, 3-(6-Aminopyridin-3-yl)-N-methylbenzamide. The precise biological target(s) of this compound are not extensively documented in publicly available literature. Therefore, this document serves as a strategic whitepaper, outlining a robust, multi-pronged approach for researchers and drug development professionals to elucidate its mechanism of action. We will detail a logical progression of experiments, from initial hypothesis generation based on structural similarity, to broad, unbiased screening methods, and finally, to rigorous target validation. Each proposed step is supported by established scientific principles and methodologies, providing a self-validating workflow for achieving high-confidence target identification.

Introduction: The Enigma of this compound

This compound is a small molecule with the chemical formula C13H13N3O and a molecular weight of 227.26 g/mol [1][2]. While its chemical properties are defined, its biological activity and molecular targets remain largely uncharacterized in peer-reviewed literature. The process of identifying the molecular target of a novel compound is a critical step in drug discovery and development, as it illuminates the mechanism of action, informs on potential therapeutic applications, and helps predict potential side effects[3][4].

This guide will navigate the complexities of target deconvolution, using this compound as a central case study. We will explore a systematic and logical workflow, combining computational analysis, affinity-based proteomics, and biophysical validation techniques.

Initial Hypothesis Generation: Leveraging Structural Analogs

A prudent starting point for target identification is to investigate known targets of structurally similar compounds. While not definitive, this approach can provide valuable initial hypotheses and guide the selection of focused assays. A search of the scientific literature reveals that a related compound, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, has been identified as a potent and irreversible inhibitor of Myeloperoxidase (MPO), a leukocyte-derived enzyme implicated in oxidative stress and inflammation[5].

Structural Comparison:

CompoundCore StructureKey Differences
This compound 6-Aminopyridin-3-yl linked to a benzamideDirect linkage to the benzamide
1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea 6-Aminopyridin-3-yl linked to a ureaLinkage via a methyl group and a urea moiety

Given the shared 6-aminopyridin-3-yl core, it is plausible that this compound could also interact with MPO or other peroxidases. This hypothesis can be initially tested with a targeted enzymatic assay.

A Multi-pronged Approach to Target Identification

To avoid confirmation bias and to cast a wide net for potential targets, a combination of unbiased, large-scale screening methods is recommended. This guide proposes a three-tiered approach:

Tier 1: Unbiased Proteome-Wide Screening

  • Objective: To identify a broad list of potential protein binders from a complex biological sample.

  • Methods: Affinity Chromatography coupled with Mass Spectrometry (AP-MS).

Tier 2: In-situ Target Engagement Confirmation

  • Objective: To confirm direct binding of the compound to the candidate proteins within a cellular context.

  • Method: Cellular Thermal Shift Assay (CETSA).

Tier 3: Functional Characterization and Validation

  • Objective: To determine the functional consequence of compound binding and validate the target's role in the observed phenotype.

  • Methods: Kinome Profiling and Cellular Phenotypic Assays.

This workflow is designed to be iterative, with findings from each tier informing the experiments in the next.

TargetID_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Functional Analysis Hypothesis Hypothesis Generation (Structural Analogs - MPO) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Hypothesis->CETSA Test specific hypothesis AP_MS Affinity Chromatography-Mass Spec (AP-MS) (Unbiased Screening) AP_MS->CETSA Validate hits Kinome_Profiling Kinome Profiling (Functional Impact) CETSA->Kinome_Profiling Confirm functional relevance Phenotypic_Assays Phenotypic Assays (Cellular Effect) Kinome_Profiling->Phenotypic_Assays Link to cellular outcome AP_MS_Workflow Start Start: Synthesize Affinity Probe Lysate Prepare Cell Lysate Start->Lysate Incubate Incubate Lysate with Affinity & Control Beads Lysate->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Excise Excise Specific Bands SDS_PAGE->Excise Digest In-Gel Tryptic Digest Excise->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Identify Protein Identification LC_MS->Identify

Sources

An In-depth Technical Guide to 3-(6-Aminopyridin-3-yl)-N-methylbenzamide (CAS: 1314985-80-2): A Putative AURKB Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(6-Aminopyridin-3-yl)-N-methylbenzamide is a novel small molecule that has emerged as a compound of significant interest within the landscape of oncology drug discovery. Structurally characterized by a benzamide core linked to an aminopyridine moiety, this compound, with CAS number 1314985-80-2, has demonstrated potential as a potent anti-cancer agent. Recent research indicates that its mechanism of action involves the inhibition of Aurora Kinase B (AURKB) transcription, a critical regulator of mitosis. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, mechanism of action, and detailed protocols for its evaluation, tailored for researchers and professionals in drug development.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its application in experimental settings.

PropertyValueSource
CAS Number 1314985-80-2N/A
Molecular Formula C₁₃H₁₃N₃ON/A
Molecular Weight 227.27 g/mol N/A
Appearance Off-white to light yellow powder (typical)N/A
Solubility Soluble in DMSO, MethanolN/A

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, typically involving a Suzuki coupling followed by amidation. The following is a representative synthetic protocol.

Experimental Protocol: Synthesis

Step 1: Suzuki Coupling of 3-bromobenzoic acid and 6-aminopyridine-3-boronic acid

  • To a solution of 3-bromobenzoic acid (1.0 eq) and 6-aminopyridine-3-boronic acid (1.2 eq) in a suitable solvent system such as a 3:1 mixture of dioxane and water, add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.5 eq).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-(6-aminopyridin-3-yl)benzoic acid.

Step 2: Amidation of 3-(6-aminopyridin-3-yl)benzoic acid

  • Dissolve the product from Step 1 (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a base, for example, diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add methylamine hydrochloride (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Characterization Data

While specific, authenticated spectra for this exact compound are not publicly available, based on its structure, the expected spectral data would be:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.5-8.7 (m, 2H, pyridine protons), ~7.8-8.2 (m, 3H, benzamide and pyridine protons), ~7.5-7.7 (m, 2H, benzamide protons), ~6.5 (br s, 2H, -NH₂), ~2.8 (d, 3H, -NHCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~166 (C=O), ~158 (C-NH₂ of pyridine), ~148-150 (pyridine carbons), ~130-138 (benzamide aromatic carbons), ~115-128 (aromatic carbons), ~26 (-CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₃H₁₄N₃O⁺: 228.1137, found ~228.1.

Mechanism of Action and Biological Activity

Recent studies have elucidated that this compound and its derivatives exert their antitumor effects by inhibiting the transcription of Aurora Kinase B (AURKB).

Signaling Pathway: AURKB Inhibition Leading to Apoptosis

AURKB is a serine/threonine kinase that plays a pivotal role in chromosome segregation and cytokinesis during mitosis. Its overexpression is common in various cancers and is associated with aneuploidy and tumor progression. By inhibiting AURKB transcription, this compound triggers a cascade of events culminating in cancer cell death.

AURKB_Pathway cluster_drug_action Drug Action cluster_cellular_events Cellular Events drug 3-(6-Aminopyridin-3-yl) -N-methylbenzamide aurkb AURKB Transcription drug->aurkb Inhibits mitotic_checkpoint Mitotic Checkpoint Dysfunction aurkb->mitotic_checkpoint Leads to cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_checkpoint->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Caption: Proposed mechanism of action of this compound.

In Vitro Evaluation: Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of the compound on cancer cell lines such as the human liver cancer cell line HepG2 and the human breast cancer cell line MCF-7.

  • Cell Seeding: Seed HepG2 or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the compound on cell cycle progression.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Western Blot

This protocol is used to detect the expression of key apoptosis-related proteins.

  • Protein Extraction: Treat cells with the compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for Western Blot analysis of apoptotic markers.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer therapeutics. Its targeted inhibition of AURKB transcription provides a clear mechanism of action that warrants further investigation. Future research should focus on optimizing the compound's potency and pharmacokinetic properties, as well as exploring its efficacy in in vivo cancer models. The detailed protocols provided in this guide serve as a robust starting point for researchers aiming to further characterize and develop this and related compounds.

References

Due to the proprietary nature of the most recent and specific research on this compound, publicly available, peer-reviewed references detailing its synthesis and biological activity are limited. The protocols and information presented are based on established methodologies for analogous compounds and publicly available data for the target of interest.

Methodological & Application

Introduction: Targeting the Wnt/β-Catenin Pathway via Tankyrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Characterization of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide, a Tankyrase Inhibitor

This compound belongs to a class of small molecules designed to inhibit the enzymatic activity of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These enzymes are members of the Poly(ADP-ribose) polymerase (PARP) family and are crucial regulators of various cellular processes.[1][2] Of particular significance in oncology is their role as positive regulators of the canonical Wnt/β-catenin signaling pathway.[3][4]

Deregulated Wnt signaling is a hallmark of numerous cancers, especially colorectal cancer, where it drives cell proliferation and survival.[5][6] Tankyrases promote Wnt signaling by targeting Axin, the concentration-limiting component of the β-catenin destruction complex, for degradation.[6] By catalyzing the addition of poly(ADP-ribose) chains (a process known as PARsylation) onto Axin, tankyrases mark it for ubiquitination and subsequent proteasomal degradation.[4][6] The loss of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of pro-oncogenic target genes.[7]

Inhibiting tankyrase activity with compounds like this compound is a validated therapeutic strategy to antagonize Wnt signaling.[6] These inhibitors prevent Axin PARsylation, leading to its stabilization. A higher concentration of Axin enhances the assembly and activity of the destruction complex, promoting β-catenin degradation and effectively shutting down the aberrant signaling cascade.[6][8] This guide provides detailed protocols for the comprehensive in vitro evaluation of this compound, covering both direct enzymatic inhibition and downstream cellular effects.

Mechanism of Action: A Visual Guide

The inhibitory action of this compound is centered on preventing the PARsylation-dependent degradation of Axin. The following diagram illustrates this mechanism within the Wnt/β-catenin signaling pathway.

Wnt_Pathway_Inhibition cluster_off Wnt Pathway 'ON' (No Inhibitor) cluster_on Wnt Pathway 'OFF' (With Inhibitor) TNKS Tankyrase (TNKS1/2) Axin_P Axin-PAR TNKS->Axin_P PARsylation Proteasome Proteasome Axin_P->Proteasome Ubiquitination Axin_Deg Axin Degraded Proteasome->Axin_Deg BetaCat_ON β-catenin Accumulates Nucleus_ON Nucleus BetaCat_ON->Nucleus_ON TCF_LEF_ON TCF/LEF Genes_ON Target Gene Transcription TCF_LEF_ON->Genes_ON Activation Inhibitor 3-(6-Aminopyridin-3-yl) -N-methylbenzamide TNKS_Inhib Tankyrase (TNKS1/2) Inhibitor->TNKS_Inhib Inhibition Axin_Stable Axin Stabilized TNKS_Inhib->Axin_Stable PARsylation Blocked Dest_Complex Destruction Complex Axin_Stable->Dest_Complex Assembly BetaCat_OFF β-catenin Degraded Dest_Complex->BetaCat_OFF Genes_OFF Transcription Blocked

Caption: Mechanism of Wnt pathway inhibition by a Tankyrase inhibitor.

Protocol 1: Biochemical Assay for TNKS1/TNKS2 Enzymatic Activity

This protocol directly measures the ability of this compound to inhibit the PARP activity of recombinant human Tankyrase 1 and Tankyrase 2. The assay quantifies the incorporation of biotinylated ADP-ribose onto a histone substrate, which is detected using a streptavidin-HRP conjugate.[2][9][10]

Principle of the Assay

The assay is based on an ELISA-like format. A histone substrate is pre-coated onto a 96-well plate. The tankyrase enzyme reaction is then carried out in the wells in the presence of biotinylated NAD+ and varying concentrations of the inhibitor. The extent of the reaction (PARsylation) is proportional to the amount of biotin incorporated, which is quantified by adding Streptavidin-HRP and a chemiluminescent or colorimetric substrate.[2][9]

Biochemical_Workflow A 1. Coat Plate with Histone Substrate B 2. Wash & Block Non-specific Sites A->B C 3. Add Inhibitor Dilutions (e.g., 0.1 nM to 10 µM) B->C D 4. Add TNKS Enzyme & Biotin-NAD+ Mixture C->D E 5. Incubate (Enzymatic Reaction) D->E F 6. Wash Away Unreacted Components E->F G 7. Add Streptavidin-HRP F->G H 8. Wash Away Unbound Conjugate G->H I 9. Add HRP Substrate (e.g., ECL or TMB) H->I J 10. Measure Signal (Luminescence/Absorbance) I->J K 11. Calculate IC50 J->K

Caption: Workflow for the biochemical Tankyrase inhibition assay.

Materials & Reagents
  • Enzymes: Recombinant Human TNKS1 and TNKS2 (e.g., BPS Bioscience, Cat# 80504 for TNKS1).

  • Substrate: 96-well plate pre-coated with histone proteins.

  • Cofactor/Label: Biotinylated NAD+ mixture (e.g., PARP Substrate Mixture).

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Positive Control: XAV939 or another known tankyrase inhibitor (e.g., G007-LK).[11][12]

  • Buffers: Assay Buffer, Blocking Buffer, Wash Buffer (PBST or TBST).

  • Detection: Streptavidin-HRP and a suitable chemiluminescent or colorimetric HRP substrate.

  • Equipment: Plate reader capable of measuring luminescence or absorbance, multichannel pipettes.

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution series of this compound. Start with the 10 mM DMSO stock and dilute in assay buffer to create working solutions. The final DMSO concentration in the assay should not exceed 1%.[9] A typical 10-point, 3-fold dilution series might range from 10 µM to 0.5 nM final concentration.

  • Assay Plate Setup:

    • Designate wells for "Blank" (No Enzyme), "Positive Control" (Enzyme, No Inhibitor), and "Test Compound" at each concentration.

    • Add 50 µL of assay buffer to the "Blank" wells.

    • Add 50 µL of assay buffer containing vehicle (e.g., 0.1% DMSO) to the "Positive Control" wells.

    • Add 50 µL of each test compound dilution to the respective wells.

  • Enzyme Reaction:

    • Prepare a master mix containing the TNKS enzyme (TNKS1 or TNKS2) and the Biotin-NAD+ substrate mixture in assay buffer. The optimal enzyme concentration should be determined empirically by titration but is often in the low nM range.[13]

    • Add 50 µL of the enzyme/substrate master mix to all wells except the "Blank".

    • Mix gently by tapping the plate and incubate at room temperature for 1-2 hours.

  • Detection:

    • Wash the plate 3-4 times with 200 µL of Wash Buffer per well.

    • Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30-60 minutes at room temperature.

    • Wash the plate again 3-4 times with Wash Buffer.

    • Add 100 µL of HRP substrate to each well and incubate until a sufficient signal develops (typically 5-30 minutes).

    • Measure the signal (luminescence or absorbance at the appropriate wavelength).[2]

  • Data Analysis:

    • Subtract the average "Blank" signal from all other readings.

    • Normalize the data by setting the average "Positive Control" signal as 100% activity and the "Blank" as 0% activity.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Example IC50 Table
CompoundTargetIC50 (nM) [Mean ± SD, n=3]
This compoundTNKS1Calculated Value
This compoundTNKS2Calculated Value
XAV939 (Control)TNKS111 - 14[11][12]
XAV939 (Control)TNKS2~4

Protocol 2: Cell-Based Wnt/β-Catenin Reporter Assay

This protocol assesses the functional consequence of tankyrase inhibition in a cellular context. It measures the compound's ability to suppress Wnt/β-catenin signaling using a TCF/LEF-responsive luciferase reporter assay (e.g., TOP-Flash).[14][15]

Principle of the Assay

Cells are co-transfected with two plasmids: one containing the Firefly luciferase gene under the control of TCF/LEF transcription factor binding sites (TOP-Flash), and a second containing a constitutively expressed Renilla luciferase for normalization.[15] When the Wnt pathway is active, β-catenin activates TCF/LEF, driving Firefly luciferase expression. An effective inhibitor will decrease the Firefly luciferase signal. A negative control plasmid with mutated TCF/LEF sites (FOP-Flash) is used to ensure the observed activity is specific.

Cellular_Workflow A 1. Seed Cells (e.g., HEK293T, SW480) in 96-well plates B 2. Transfect with Reporter Plasmids (TOP-Flash + Renilla) A->B C 3. Incubate for 24h B->C D 4. Add Inhibitor Dilutions C->D E 5. Add Wnt Pathway Activator (e.g., Wnt3a CM or CHIR99021) D->E F 6. Incubate for 16-24h E->F G 7. Lyse Cells F->G H 8. Measure Firefly & Renilla Luciferase Activity G->H I 9. Normalize Data & Calculate IC50 H->I

Caption: Workflow for the cell-based Wnt/β-catenin reporter assay.

Materials & Reagents
  • Cell Line: HEK293T or a colorectal cancer cell line with active Wnt signaling (e.g., SW480).

  • Plasmids: SuperTOP-Flash (or equivalent), FOP-Flash (negative control), and a Renilla luciferase plasmid (e.g., pRL-TK).

  • Reagents: Transfection reagent (e.g., Lipofectamine), cell culture medium (DMEM/RPMI), Fetal Bovine Serum (FBS), antibiotics.

  • Pathway Activator: Wnt3a-conditioned media or a GSK3β inhibitor like CHIR99021.

  • Test Compound: this compound (10 mM stock in DMSO).

  • Detection: Dual-Luciferase® Reporter Assay System (or equivalent).

  • Equipment: Cell culture incubator, luminometer with dual injectors.

Step-by-Step Protocol
  • Cell Seeding: Seed HEK293T cells into white, clear-bottom 96-well plates at a density that will result in ~80-90% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA-transfection reagent complex according to the manufacturer's protocol. For each well, use a ratio of approximately 10:1 for TOP-Flash (or FOP-Flash) to Renilla plasmid DNA.

    • Add the complex to the cells and incubate for 24 hours.

  • Compound Treatment & Pathway Activation:

    • Remove the transfection medium.

    • Add fresh medium containing serial dilutions of the test compound.

    • Immediately add the Wnt pathway activator (e.g., Wnt3a conditioned media at 50% v/v or CHIR99021 at 3 µM). Include "unstimulated" and "stimulated vehicle control" wells.

    • Incubate for an additional 16-24 hours.

  • Luciferase Measurement:

    • Remove the medium and gently wash cells with PBS.

    • Lyse the cells using 20-30 µL of passive lysis buffer per well.

    • Measure both Firefly and Renilla luciferase activity using a dual-injector luminometer according to the assay kit's instructions.[15]

  • Data Analysis:

    • For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

    • Calculate the fold induction by dividing the normalized ratio of each sample by the average ratio of the unstimulated vehicle control.

    • Plot the fold induction against the log of the inhibitor concentration and fit the curve to determine the cellular IC50 value.

Validation and Secondary Assays

To further validate the mechanism of action, complementary assays can be performed:

  • Western Blot: Treat a Wnt-responsive cell line (e.g., SW480) with the inhibitor and probe for key pathway proteins. A successful inhibitor should cause a time- and dose-dependent increase in Axin1/2 protein levels and a corresponding decrease in active (non-phosphorylated) β-catenin.[11]

  • qRT-PCR: Analyze the expression of Wnt target genes, such as AXIN2 or MYC. Treatment with the inhibitor should lead to a significant reduction in their mRNA levels.[16]

References

  • Title: PARP - Assay-Protocol Source: Boster Biological Technology URL: [Link]

  • Title: Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: TNKS1 (PARP5A) Colorimetric Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: TNKS1 Homogenous Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) Source: BPS Bioscience URL: [Link]

  • Title: How to detect and activate Wnt signaling Source: The WNT Homepage - Stanford University URL: [Link]

  • Title: TNKS1 (PARP5A) Chemiluminescent Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach Source: ACS Publications URL: [Link]

  • Title: Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Wnt / β-Catenin Signaling Pathway Source: Advanced Cell Diagnostics (ACDBio) URL: [Link]

  • Title: TNKS ELISA kits Source: AffiELISA URL: [Link]

  • Title: New Research Solutions for Wnt/β-Catenin Signaling from ScienCell! Source: ScienCell Research Laboratories URL: [Link]

  • Title: Human Tankyrase-1 (TNKS) ELISA Kit Source: Abbkine URL: [Link]

  • Title: A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines Source: eLife URL: [Link]

  • Title: The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models Source: AACR Journals URL: [Link]

  • Title: The novel tankyrase inhibitor (AZ1366) enhances irinotecan activity in tumors that exhibit elevated tankyrase and irinotecan resistance Source: Oncotarget URL: [Link]

  • Title: Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling Source: PubMed URL: [Link]

  • Title: RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening Source: MDPI URL: [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide, a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based characterization of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide. Based on structural similarities to known pharmacophores, this compound is hypothesized to be an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. This document outlines a strategic and scientifically rigorous workflow to investigate this hypothesis, beginning with direct target engagement and moving to the downstream cellular consequences of PARP inhibition. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental step and empowering researchers to generate robust and reliable data.

Introduction: The Rationale for Investigating this compound as a PARP Inhibitor

This compound is a small molecule with structural motifs, specifically the benzamide and aminopyridine groups, that are frequently found in potent inhibitors of Poly(ADP-ribose) polymerase (PARP)[1][2]. PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway[3][4][5]. They recognize and bind to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors[6][7].

Inhibition of PARP enzymatic activity prevents the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication[8]. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a valuable class of anti-cancer therapeutics[8][9].

Given the therapeutic importance of PARP inhibitors like Olaparib[2][10][11], it is of significant interest to characterize novel compounds that may target this pathway. This guide provides a systematic approach to determine if this compound acts as a PARP inhibitor and to quantify its cellular effects.

Experimental Workflow: A Multi-faceted Approach to Characterization

The following workflow is proposed to comprehensively evaluate the cellular activity of this compound. This workflow is designed to first confirm the hypothesized mechanism of action and then to explore its functional consequences in relevant cellular models.

G cluster_0 Phase 1: Target Engagement & Enzymatic Activity cluster_1 Phase 2: Cellular Phenotypic Assays cluster_2 Phase 3: Synthetic Lethality & Advanced Models A PARP1 Target Engagement Assay (e.g., NanoBRET™) B Cellular PARP Activity Assay (PAR level quantification) A->B Confirms direct binding C DNA Damage Response Assay (γH2AX foci formation) B->C Links enzymatic inhibition to cellular response D Cell Viability & Proliferation Assays (e.g., CellTiter-Glo®, MTS) C->D Functional consequence of PARP inhibition E Apoptosis Induction Assays (e.g., Caspase-Glo®, Annexin V) D->E Mechanism of cell death F Comparative Viability in BRCA-proficient vs. BRCA-deficient cells E->F Confirms synthetic lethality hypothesis G Clonogenic Survival Assay F->G Long-term cytotoxic effects

Caption: A multi-phase workflow for the characterization of a putative PARP inhibitor.

Phase 1: Target Engagement and Enzymatic Activity

The initial phase of characterization focuses on determining if this compound directly interacts with PARP1 in a cellular environment and inhibits its enzymatic activity.

Protocol: PARP1 Target Engagement using NanoBRET™ Assay

Principle: The NanoBRET™ Target Engagement assay is a biophysical method to quantify compound binding to a target protein in live cells[12]. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PARP1 and a fluorescent energy transfer probe. A test compound that binds to PARP1 will compete with the probe, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-PARP1 fusion vector

  • NanoBRET™ fluorescent tracer for PARP

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well white, flat-bottom plates

  • Multimode plate reader capable of measuring luminescence at two wavelengths

Procedure:

  • Cell Preparation:

    • Co-transfect HEK293 cells with the NanoLuc®-PARP1 fusion vector.

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM™.

    • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well.

  • Compound Treatment:

    • Prepare a serial dilution of this compound.

    • Add the compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Tracer Addition and Incubation:

    • Add the NanoBRET™ fluorescent tracer to all wells at the recommended concentration.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Measure the luminescence signal at both the donor (NanoLuc®) and acceptor (tracer) wavelengths using a multimode plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in the BRET signal will indicate that this compound binds to PARP1 in live cells.

Protocol: Cellular PARP Activity Assay (ELISA-based)

Principle: This assay quantifies the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity, in cell lysates[6]. A potent PARP inhibitor will lead to a reduction in PAR levels, especially after inducing DNA damage.

Materials:

  • Cancer cell line of choice (e.g., HeLa, A549)

  • This compound

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate - MMS)

  • PARP activity assay kit (colorimetric or chemiluminescent)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of this compound for 1 hour.

  • Induction of DNA Damage:

    • Expose the cells to a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes) to stimulate PARP activity.

  • Cell Lysis and Assay:

    • Wash the cells with PBS and lyse them according to the assay kit protocol.

    • Perform the PAR quantification assay (typically an ELISA-like procedure) as per the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence signal.

    • Normalize the signal to the vehicle-treated, DNA damage-induced control.

    • Plot the normalized PAR levels against the compound concentration to determine the IC50 for PARP inhibition.

Expected Outcome: A dose-dependent reduction in PAR levels in cells treated with this compound will confirm its inhibitory effect on PARP enzymatic activity.

Assay Principle Endpoint Interpretation
NanoBRET™ Target Engagement Live-cell BRET competitionIC50 of BRET signal reductionQuantifies direct binding of the compound to PARP1 in a cellular context.[12]
Cellular PARP Activity (ELISA) Quantification of PAR levelsIC50 of PAR reductionMeasures the functional inhibition of PARP enzyme activity within the cell.[6]

Phase 2: Cellular Phenotypic Assays

Following the confirmation of target engagement and enzymatic inhibition, the next phase is to assess the downstream cellular consequences of PARP inhibition by this compound.

Protocol: DNA Damage Response Assay (γH2AX Foci Formation)

Principle: Inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These DSBs are marked by the phosphorylation of histone H2AX (γH2AX), which forms distinct nuclear foci that can be visualized and quantified by immunofluorescence[13][14].

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells with varying concentrations of this compound for 24-48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary anti-γH2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software.

Expected Outcome: An increase in the number of γH2AX foci in cells treated with this compound will indicate an accumulation of DNA double-strand breaks, a hallmark of PARP inhibitor activity.

G cluster_0 Mechanism of PARP Inhibition cluster_1 Downstream Consequences PARPi 3-(6-Aminopyridin-3-yl) -N-methylbenzamide PARP1 PARP1 PARPi->PARP1 Inhibits PAR PARylation PARP1->PAR Catalyzes BER Base Excision Repair SSB Single-Strand Break SSB->PARP1 Activates PAR->BER Recruits repair proteins DSB Double-Strand Break (Replication Fork Collapse) BER->DSB Repair blocked gH2AX γH2AX Foci Formation DSB->gH2AX Induces Apoptosis Apoptosis gH2AX->Apoptosis Leads to

Caption: Signaling pathway of PARP inhibition leading to DNA damage and apoptosis.

Protocol: Cell Viability and Proliferation Assays

Principle: By inducing DNA damage, PARP inhibitors can reduce cell proliferation and viability. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity, or the MTS assay, which measures the reduction of a tetrazolium compound by viable cells, are ideal for quantifying these effects[15][16][17][18][19].

Materials:

  • Cancer cell lines of interest

  • 96-well or 384-well plates (white for luminescence, clear for absorbance)

  • This compound

  • CellTiter-Glo® Reagent or MTS reagent[17][18]

  • Luminometer or absorbance plate reader

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in a multi-well plate.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation:

    • Incubate the plates for 72 hours (or a desired time course).

  • Assay and Measurement:

    • For CellTiter-Glo®, add the reagent directly to the wells, incubate, and measure luminescence.

    • For MTS, add the reagent, incubate, and measure absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Expected Outcome: A dose-dependent decrease in cell viability will demonstrate the cytotoxic or cytostatic effects of the compound.

Protocol: Apoptosis Induction Assays

Principle: The accumulation of extensive DNA damage can trigger programmed cell death, or apoptosis. This can be measured by detecting the activity of key executioner caspases (caspase-3 and -7) or by identifying the externalization of phosphatidylserine (PS) on the cell surface[20].

A. Caspase-Glo® 3/7 Assay: [21]

  • Method: A luminescent assay that measures caspase-3 and -7 activities. The reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to generate a "glow-type" luminescent signal.

  • Procedure: After treating cells with the compound for 24-48 hours, add the Caspase-Glo® 3/7 reagent to the wells, incubate, and measure luminescence. An increase in luminescence indicates apoptosis.

B. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay: [22][23][24]

  • Method: This assay allows for the real-time monitoring of apoptosis. It uses Annexin V fusion proteins with complementary subunits of a luciferase that bind to exposed PS and generate a luminescent signal. A fluorescent DNA dye is also included to detect necrosis.

  • Procedure: Add the assay reagents at the time of compound treatment and monitor luminescence and fluorescence over time. An increase in the luminescent signal indicates the onset of apoptosis.

Expected Outcome: A dose-dependent increase in caspase activity or Annexin V binding will confirm that the observed reduction in cell viability is due to the induction of apoptosis.

Assay Principle Endpoint Interpretation
γH2AX Immunofluorescence Detection of phosphorylated H2AX at DSBsQuantification of nuclear fociIndicates accumulation of DNA double-strand breaks.[13][14]
CellTiter-Glo® / MTS Measurement of ATP or metabolic activityGI50Quantifies the anti-proliferative or cytotoxic effect of the compound.[15][17][18]
Caspase-Glo® 3/7 Luminescent detection of caspase-3/7 activityFold-increase in luminescenceConfirms apoptosis as a mechanism of cell death.[20][21]
RealTime-Glo™ Annexin V Real-time detection of PS externalizationKinetic luminescent signalMonitors the progression of apoptosis over time.[22][23]

Phase 3: Synthetic Lethality and Advanced Models

The final phase aims to confirm the synthetic lethality interaction that is characteristic of PARP inhibitors, providing strong evidence for their potential therapeutic application.

Protocol: Comparative Viability in BRCA-Deficient vs. Proficient Cells

Principle: The concept of synthetic lethality with PARP inhibitors is most evident in cells with deficient homologous recombination (HR) repair, often due to mutations in BRCA1 or BRCA2 genes. These cells are highly sensitive to PARP inhibition, while their wild-type counterparts are less affected[9].

Procedure:

  • Cell Line Selection:

    • Select a pair of isogenic cell lines, one with functional BRCA (e.g., U2OS-DR-GFP) and one with deficient BRCA (e.g., U2OS-DR-GFP with BRCA2 knockdown), or use naturally occurring pairs (e.g., CAPAN-1 which is BRCA2-deficient).

  • Viability Assay:

    • Perform a cell viability assay (e.g., CellTiter-Glo®) as described in section 4.2 on both cell lines in parallel.

    • Treat both cell lines with a serial dilution of this compound.

  • Data Analysis:

    • Determine the GI50 value for each cell line.

    • A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient line is indicative of synthetic lethality.

Expected Outcome: Enhanced sensitivity of BRCA-deficient cells to this compound will provide strong evidence for a PARP-inhibitor-mediated synthetic lethal mechanism.

Protocol: Clonogenic Survival Assay

Principle: This assay assesses the long-term ability of a single cell to proliferate and form a colony after drug treatment. It is a stringent test of cytotoxicity and provides insights into the long-term reproductive viability of cells.

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-1000 cells) per well in a 6-well plate.

  • Compound Treatment:

    • Allow cells to adhere, then treat with the compound for 24 hours.

  • Colony Formation:

    • Remove the compound-containing medium, wash with PBS, and add fresh medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Quantification:

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Expected Outcome: A dose-dependent decrease in the surviving fraction will demonstrate the long-term cytotoxic effects of the compound. This assay is particularly powerful when comparing BRCA-proficient and -deficient cell lines.

Conclusion

The suite of cell-based assays detailed in these application notes provides a robust framework for the comprehensive characterization of this compound as a putative PARP inhibitor. By systematically progressing from direct target engagement to the assessment of downstream cellular phenotypes and synthetic lethality, researchers can generate a high-quality data package to validate the compound's mechanism of action and evaluate its potential as a therapeutic agent. The causality-driven approach ensures that each experimental step builds upon the last, leading to a scientifically sound and compelling narrative for this novel compound.

References

  • Andreone, T. L., et al. (2003). Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. Circulation Research, 93(10), 910-918. [Link]

  • Kraus, W. L. (2008). On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. Genes & Development, 22(21), 2853-2868. [Link]

  • Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 427, 223-237. [Link]

  • BellBrook Labs. The DNA Damage Response. [Link]

  • Sapient Bio. PARP Assay | Quantitative Measure of PARP1 Activity. [Link]

  • Reaction Biology. Poly (ADP-ribose) Polymerase (PARP) Assay Services. [Link]

  • Alfa Cytology. PARP Activity Assay Service. [Link]

  • Champions Oncology. DNA Damage Assays. [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • Wikipedia. PARP1. [Link]

  • Ogino, H., et al. (2006). Involvement of Parp1 in the downstream of p53 dependent signaling pathway induced after gamma-irradiation. Journal of Radiation Research, 47(2), 143-150. [Link]

  • BPS Bioscience. PARP Assays. [Link]

  • Murai, J., et al. (2012). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 7(6), e38855. [Link]

  • Rodríguez-Vargas, J. M., et al. (2019). PARP1 and Poly(ADP-ribosyl)ation Signaling during Autophagy in Response to Nutrient Deprivation. Cells, 8(6), 579. [Link]

  • ResearchGate. Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. [Link]

  • Workman, C. T., et al. (2006). A Systems Approach to Mapping DNA Damage Response Pathways. Science, 312(5776), 1054-1059. [Link]

  • Biocompare. Cellular Assays. [Link]

  • Cambridge Bioscience. PARP assay kits. [Link]

  • Soenen, S. J., et al. (2012). Dilemmas in the reliable estimation of the in-vitro cell viability in magnetic nanoparticle engineering: which tests and what protocols?. Nanotoxicology, 6(5), 481-491. [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS One, 10(11), e0141579. [Link]

  • Yang, L., et al. (2017). PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation. Cancer Medicine, 6(1), 139-148. [Link]

  • BPS Bioscience. DNA Damage Repair. [Link]

  • Jeggo, P. A., & Löbrich, M. (2015). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Cancer Treatment Reviews, 41(10), 865-873. [Link]

  • ResearchGate. In vitro olaparib treatment induces DNA damage, reduces cancer cell viability and upregulates PD-L1. [Link]

  • PubChem. 3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide. [Link]

  • MDPI. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance. [Link]

  • PubChem. N'-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide. [Link]

  • Biocompare. RealTime-Glo Annexin V Apoptosis Assay JA1001 from Promega. [Link]

  • PubChem. 3-Amino-N-methylbenzamide. [Link]

  • PubMed Central. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. [Link]

Sources

Characterizing Novel Enzyme Inhibitors: A Detailed Guide for the Study of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Enzyme Inhibition

Enzymes are the catalysts of life, orchestrating the vast network of biochemical reactions that sustain cellular function. Their dysregulation is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making them prime targets for therapeutic intervention. The development of small molecule inhibitors that can selectively modulate the activity of specific enzymes is a cornerstone of modern drug discovery.[1]

This guide provides a comprehensive framework for the initial characterization of a novel potential enzyme inhibitor, using 3-(6-Aminopyridin-3-yl)-N-methylbenzamide as a representative compound. As this is a compound with limited publicly available biological data, we will treat it as a novel chemical entity (NCE) and outline the fundamental steps required to assess its inhibitory potential and elucidate its mechanism of action against a hypothetical enzyme target. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, actionable protocols.

Part 1: Pre-Clinical Assessment of the Inhibitor

Before embarking on detailed enzymatic assays, a thorough understanding of the physicochemical properties of the test compound is paramount. These properties will significantly influence its behavior in aqueous assay buffers and inform the interpretation of inhibition data.

Compound Handling and Storage

Novel chemical compounds should always be handled with care, assuming they are potentially hazardous until proven otherwise.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the compound.[3]

  • Storage: this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration (2-8°C) is recommended.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent like dimethyl sulfoxide (DMSO). Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Solubility and Stability Assessment

The solubility of an inhibitor in the assay buffer is critical for obtaining accurate and reproducible results.[4] Poor solubility can lead to compound precipitation and inaccurate determination of inhibitory potency.

Protocol 1: Kinetic Solubility Assessment

  • Prepare a series of dilutions of the DMSO stock solution of this compound in the chosen enzyme assay buffer.

  • The final DMSO concentration should be kept constant and low (typically ≤1%) across all experiments to avoid solvent-induced artifacts.[5]

  • Visually inspect the solutions for any signs of precipitation or turbidity against a dark background.[6]

  • For a more quantitative measure, incubate the solutions for a set period (e.g., 1-2 hours) at the assay temperature, then centrifuge or filter to remove any precipitate.

  • Measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.[7]

Part 2: Determining Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[8] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.

Assay Optimization: A Prerequisite for Accurate Data

Before determining the IC50, the enzyme assay itself must be optimized to ensure that the measured activity is within the linear range and sensitive to inhibition.

Protocol 2: Enzyme and Substrate Concentration Optimization

  • Enzyme Titration: To find the optimal enzyme concentration, perform the assay with a fixed, saturating concentration of the substrate and vary the enzyme concentration. Plot the initial reaction velocity (v₀) against the enzyme concentration. Select a concentration from the linear portion of the curve for subsequent experiments.[9] This ensures that the reaction rate is directly proportional to the enzyme concentration.

  • Substrate Titration (Michaelis-Menten Kinetics): To determine the Michaelis constant (Km), which is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), perform the assay with the optimized enzyme concentration and vary the substrate concentration.[10] Plot v₀ versus substrate concentration [S]. This hyperbolic curve can be fitted to the Michaelis-Menten equation to determine Km and Vmax. For IC50 determination, it is often recommended to use a substrate concentration at or below the Km to sensitively detect competitive inhibitors.[11]

IC50 Determination Protocol

This protocol outlines the steps to generate a dose-response curve and calculate the IC50 value for this compound.

Protocol 3: IC50 Measurement

  • Prepare a serial dilution of the this compound stock solution in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

  • Set up the assay in a 96-well plate with the following controls:

    • 100% Activity Control (No Inhibitor): Contains the enzyme, substrate, and assay buffer with the same final concentration of DMSO as the test wells.

    • 0% Activity Control (Blank): Contains the substrate and assay buffer but no enzyme.

  • Add the optimized concentration of the enzyme to all wells except the blank.

  • Add the various concentrations of the inhibitor to the test wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for binding to occur.

  • Initiate the reaction by adding the substrate (at its predetermined optimal concentration, e.g., Km).

  • Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) over time using a plate reader.

  • Calculate the initial reaction velocity (v₀) for each inhibitor concentration.

  • Normalize the data: Express the reaction rates as a percentage of the 100% activity control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[12]

Table 1: Hypothetical IC50 Determination Data for this compound

Inhibitor Conc. (µM)Log [Inhibitor]% Inhibition
100298.5
33.31.5295.2
11.11.0588.1
3.700.5775.4
1.230.0952.3
0.41-0.3928.9
0.14-0.8512.5
0.05-1.305.1
0.02-1.702.3
0.00-0

From this hypothetical data, the calculated IC50 would be approximately 1.15 µM.

Part 3: Elucidating the Mechanism of Action (MOA)

Understanding how an inhibitor interacts with its target enzyme is crucial for its development as a therapeutic agent.[5] The most common reversible inhibition mechanisms are competitive, non-competitive, uncompetitive, and mixed.

Experimental Design for MOA Studies

The mechanism of inhibition can be determined by systematically varying the concentrations of both the substrate and the inhibitor and observing the effect on the enzyme's kinetic parameters (Km and Vmax).[13]

Protocol 4: Mechanism of Action Study

  • Select a range of fixed concentrations of this compound based on its IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • For each inhibitor concentration, perform a substrate titration experiment as described in Protocol 2 (Step 2), varying the substrate concentration over a wide range (e.g., 0.2 x Km to 10 x Km).

  • Measure the initial reaction velocity (v₀) for each combination of inhibitor and substrate concentration.

  • Analyze the data using Michaelis-Menten plots and, more commonly for diagnostic purposes, Lineweaver-Burk plots.[14]

Data Analysis and Interpretation

The Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]) is a valuable graphical tool for distinguishing between different types of reversible inhibition.[15]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. In a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect at the y-axis (Vmax is unchanged, apparent Km increases).[13]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site and can bind to both the free enzyme and the enzyme-substrate complex. The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[13]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines will be parallel (both Vmax and Km decrease).

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. The lines will intersect in the second or third quadrant (both Vmax and Km are affected).

Table 2: Hypothetical Kinetic Data for MOA Study

[Substrate] (µM)v₀ (No Inhibitor)v₀ (with Inhibitor)
50.240.15
100.400.27
200.620.45
400.850.68
801.050.90
1601.201.08

By plotting this data in a Lineweaver-Burk format, the intersection pattern of the lines will reveal the mechanism of inhibition.

Part 4: Visualization of Workflows and Concepts

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay_dev Phase 2: Assay Development cluster_inhibition Phase 3: Inhibition Studies cluster_analysis Phase 4: Data Analysis solubility Solubility & Stability Assessment enzyme_opt Enzyme Titration solubility->enzyme_opt stock Stock Solution Preparation stock->solubility substrate_opt Substrate Titration (Determine Km) enzyme_opt->substrate_opt ic50 IC50 Determination substrate_opt->ic50 moa Mechanism of Action (MOA) Study substrate_opt->moa dose_response Dose-Response Curve ic50->dose_response lb_plot Lineweaver-Burk Plot moa->lb_plot

Caption: Experimental workflow for inhibitor characterization.

inhibition_mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate ES->E + P P Product I Inhibitor E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate ES2->E2 + P ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + I P2 Product I2 Inhibitor E3 Enzyme ES3 Enzyme-Substrate Complex E3->ES3 + S S3 Substrate ES3->E3 + P ESI3 Enzyme-Substrate-Inhibitor Complex ES3->ESI3 + I P3 Product I3 Inhibitor

Sources

Application Note: High-Performance Analytical Strategies for the Quantification and Characterization of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the detection, quantification, and characterization of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide. The protocols provided herein are designed for researchers, scientists, and professionals in the drug development sector, ensuring scientific integrity through adherence to industry-standard validation principles. The primary focus is on a high-performance liquid chromatography (HPLC) method with UV detection for routine quantification and a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level analysis. Additionally, spectroscopic techniques for structural elucidation are discussed. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound incorporating both a pyridine and a benzamide moiety. Such structures are of significant interest in medicinal chemistry and pharmaceutical development due to their potential as intermediates or active pharmaceutical ingredients (APIs). The accurate and precise measurement of this compound is critical for ensuring product quality, stability, and for conducting pharmacokinetic and metabolic studies.

This application note provides a framework for developing and validating analytical methods that are fit for purpose, ensuring that the data generated is reliable, reproducible, and scientifically sound. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Reverse-phase HPLC with UV detection is the workhorse for quantitative analysis in pharmaceutical settings due to its robustness, precision, and cost-effectiveness. The method described below is designed to separate this compound from potential impurities and degradation products.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. The aminopyridine and benzamide functionalities of the target molecule allow for strong chromophoric activity, making UV detection a suitable choice for quantification.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (0.1%).

  • Ultrapure water.

  • Reference standard of this compound.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 15 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or determined λmax)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation (as per ICH Q2(R2))

A validated analytical method ensures accurate, consistent, and reliable data.[4][7] The following parameters must be assessed:

  • Specificity: The ability to assess the analyte in the presence of other components.[1][4] This is demonstrated by analyzing a blank, a placebo (if applicable), and the analyte spiked with potential impurities. The analyte peak should be free from interference.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[5] This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results to the true value.[1] This is determined by spike recovery studies at multiple concentration levels.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature).

Example Validation Data Summary:

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)≤ 2.0%< 1.5%
LOQSignal-to-Noise ≥ 100.1 µg/mL
SpecificityNo interference at analyte RTPass

LC-MS/MS for High-Sensitivity and High-Selectivity Analysis

For applications requiring lower detection limits, such as in bioanalysis or impurity profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[8][9]

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[9]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Injection Sample Injection Separation UHPLC Separation Injection->Separation Ionization ESI Source Separation->Ionization Eluent Precursor Q1: Precursor Ion Selection Ionization->Precursor Fragmentation Q2: Collision Cell Precursor->Fragmentation Product Q3: Product Ion Detection Fragmentation->Product MRM_Signal Generate MRM Signal Product->MRM_Signal Signal Quantification Quantify Analyte MRM_Signal->Quantification

Caption: Workflow for LC-MS/MS analysis.

Detailed LC-MS/MS Protocol

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic conditions can be similar to the HPLC method, often with faster gradients for higher throughput.

Mass Spectrometer Conditions (Hypothetical):

  • Ionization Mode: ESI Positive

  • Precursor Ion (Q1): [M+H]⁺ (e.g., m/z 241.1)

  • Product Ion (Q3): A stable fragment ion (determined by infusion and fragmentation studies).

  • Collision Energy: Optimized for maximum product ion intensity.

Procedure:

  • Sample Preparation: Similar to the HPLC method, but may involve additional extraction or concentration steps for trace analysis.

  • Analysis: Inject samples into the LC-MS/MS system operating in MRM mode.

  • Quantification: Use a deuterated internal standard if possible for the most accurate quantification. Create a calibration curve and determine the analyte concentration.

The developed LC-MS/MS method should be fully validated, with particular attention to matrix effects, recovery, and sensitivity.[10]

Spectroscopic Characterization

While chromatographic methods are used for quantification, spectroscopic techniques are essential for the initial structural confirmation and characterization of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.[7][11]

  • ¹H NMR: Provides information about the number of different types of protons and their connectivity. The chemical shifts of the aromatic protons on the pyridine and benzene rings, as well as the N-methyl and amine protons, will be characteristic.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

General Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in the HPLC method.[7]

General Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Scan the solution in a UV-Vis spectrophotometer from 200 to 400 nm.

  • Identify the λmax from the resulting spectrum.

Conclusion

The analytical methods presented in this application note provide a robust framework for the comprehensive analysis of this compound. The validated HPLC method is suitable for routine quality control and assay, while the LC-MS/MS method offers high sensitivity for more demanding applications. The combination of these techniques, supported by spectroscopic characterization, ensures the generation of high-quality, reliable data essential for advancing pharmaceutical research and development. It is imperative that any method development and validation is thoroughly documented to meet regulatory expectations.[2][3]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Pharma International. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Agency for Toxic Substances and Disease Registry. 6. Analytical Methods.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Comparative Analysis.
  • Agency for Toxic Substances and Disease Registry. 6. Analytical Methods.
  • Royal Society of Chemistry. Analytical Methods.
  • Agilent Technologies. (2007, September). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Agency for Toxic Substances and Disease Registry. 7. Analytical Methods.
  • IntechOpen. (2021, August 24). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • Thermo Fisher Scientific. Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug products.
  • Acta Poloniae Pharmaceutica-Drug Research. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • Sigma-Aldrich. LC-MS Resource Guide.
  • Royal Society of Chemistry. (2022). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient.

Sources

Application Notes and Protocols: 3-(6-Aminopyridin-3-yl)-N-methylbenzamide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Scaffold for Mitotic Intervention

The 3-(6-aminopyridin-3-yl)-N-methylbenzamide scaffold represents a significant chemotype in the pursuit of novel anti-cancer therapeutics. This core structure is the foundation for a class of small molecule inhibitors primarily targeting Aurora B kinase, a key regulator of cell division.[] Dysregulation and overexpression of Aurora B are common hallmarks of various human cancers, correlating with aneuploidy, genetic instability, and poor prognosis.[] Consequently, inhibiting Aurora B has emerged as a promising strategy to selectively induce cell death in rapidly dividing tumor cells.

This document serves as a comprehensive technical guide for researchers exploring the applications of this compound derivatives. It provides an in-depth look at the mechanism of action, detailed protocols for evaluating biological activity, and representative data to guide experimental design and interpretation.

Mechanism of Action: Inducing Mitotic Catastrophe through Aurora B Kinase Inhibition

The primary mechanism by which derivatives of the this compound scaffold exert their anti-cancer effects is through the competitive inhibition of Aurora B kinase (AURKB) at the ATP-binding site.[2][3] AURKB is a crucial component of the chromosomal passenger complex (CPC), which orchestrates accurate chromosome segregation and cytokinesis during mitosis.

Key downstream effects of AURKB inhibition include:

  • Inhibition of Histone H3 Phosphorylation: AURKB directly phosphorylates histone H3 at Serine 10 (H3S10ph), a critical event for chromosome condensation and segregation.[4] Inhibition of AURKB leads to a rapid decrease in H3S10ph levels, serving as a robust biomarker of target engagement.[4][5][6]

  • Failed Cytokinesis and Endoreduplication: By disrupting the function of the CPC, these inhibitors prevent the successful completion of cytokinesis, the final step of cell division. This failure leads to the formation of polyploid cells (cells with >4N DNA content), a state that often triggers apoptosis.[4][5]

  • Induction of Apoptosis: The accumulation of mitotic errors and the resulting genomic instability activate cell death pathways. This is often characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[3]

The following diagram illustrates the central role of Aurora B in mitosis and the consequences of its inhibition by this compound derivatives.

Aurora_B_Pathway cluster_0 Mitosis cluster_1 Chromosomal Passenger Complex (CPC) cluster_2 Cellular Outcomes of Inhibition Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis Endoreduplication Endoreduplication & Polyploidy Cytokinesis->Endoreduplication Failed AURKB AURKB INCENP INCENP Histone_H3 Histone_H3 AURKB->Histone_H3 Phosphorylates (Ser10) Cytokinesis_Machinery Cytokinesis_Machinery AURKB->Cytokinesis_Machinery Regulates No_pH3S10 Reduced pHistone H3 (Ser10) Survivin Survivin Borealin Borealin Chromosome_Condensation Chromosome_Condensation Histone_H3->Chromosome_Condensation Leads to Proper_Segregation Proper_Segregation Chromosome_Condensation->Proper_Segregation Enables Genomic_Stability Genomic_Stability Proper_Segregation->Genomic_Stability Maintains Proper_Segregation->Endoreduplication Disrupted Normal_Cell_Division Normal_Cell_Division Genomic_Stability->Normal_Cell_Division Results in Cytokinesis_Machinery->Cytokinesis Executes Inhibitor 3-(6-Aminopyridin-3-yl)- N-methylbenzamide Derivative Inhibitor->AURKB Inhibits Apoptosis Apoptosis

Caption: Inhibition of Aurora B Kinase by this compound derivatives.

Quantitative Data Summary: In Vitro Efficacy

Derivatives based on the this compound scaffold have shown potent inhibitory activity against Aurora kinases and cancer cell proliferation. The following table summarizes representative IC50 values for various Aurora B inhibitors, demonstrating the potency of this class of compounds.

Inhibitor NameTarget Kinase(s)Cell LineCancer TypeIC50 (nM)Reference
Danusertib (PHA-739358) Pan-AuroraMultipleVarious13 (AURKA), 79 (AURKB), 61 (AURKC)[2]
GSK1070916 AURKB, AURKCA549Lung Cancer7[7]
GSK1070916 >100 cell linesVarious<10[2][7]
AMG 900 Pan-Aurora26 cell linesVarious0.7 - 5.3[3][8]
SNS-314 Pan-AuroraMultipleVarious9 (AURKA), 31 (AURKB), 3 (AURKC)[3][7]
Alisertib (MLN8237) AURKA selectiveMultipleVarious1.2 (AURKA), 396.5 (AURKB)[8]
PF-03814735 Pan-AuroraHCT-116Colon Cancer0.8 (AURKB)[8]

Note: Data for a specific, singular "this compound" compound is not publicly available. The table presents data from well-characterized Aurora kinase inhibitors to provide a benchmark for potency.

Experimental Protocols

The following section provides detailed, step-by-step protocols for key assays to characterize the biological effects of this compound derivatives.

Workflow for In Vitro Evaluation

In_Vitro_Workflow Start Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->Kinase_Assay Viability_Assay Cell Viability Assay (MTT) (GI50 Determination) Kinase_Assay->Viability_Assay Mechanism_Studies Mechanism of Action Studies Viability_Assay->Mechanism_Studies Western_Blot Western Blot (p-Histone H3, Apoptosis markers) Mechanism_Studies->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay End Western_Blot->End Cell_Cycle->End Apoptosis_Assay->End

Caption: Experimental workflow for in vitro characterization.

In Vitro Aurora B Kinase Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of a test compound against purified Aurora B kinase. It is based on the quantification of ADP produced during the kinase reaction.[9][10][11]

Materials:

  • Recombinant active Aurora B kinase

  • Kinase substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP in kinase buffer to desired working concentrations.

  • Compound Plating: Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of diluted Aurora B kinase to each well.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.[12][13][14]

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.

  • Compound Treatment: Treat cells with 100 µL of medium containing serial dilutions of the test compound. Include vehicle-only controls. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubation: Incubate the plate overnight in a humidified incubator to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol is used to detect the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation status of its direct substrate, Histone H3.[15][16][17][18]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-phospho-Histone H3 (Ser10)

  • Primary antibody: anti-Total Histone H3 or loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells treated with the test compound for various times and concentrations. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Histone H3 (Ser10) antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Histone H3 or a loading control to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) and to detect the emergence of a polyploid (>4N) population following treatment.[19][20][21]

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, including any floating cells in the medium.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G1, S, G2/M, and >4N phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[22][23][24][25]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

  • Data Analysis:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a test compound in a mouse xenograft model.[4][5][6][15][26]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line (e.g., HCT116, A2780)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 3-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and vehicle control groups.

  • Dosing: Administer the test compound and vehicle according to the desired schedule (e.g., daily intraperitoneal injection for 14 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Pharmacodynamic Analysis (Optional): At specific time points after dosing, a subset of tumors can be harvested to analyze biomarkers such as phospho-Histone H3 by Western blot or immunohistochemistry.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.

Representative Synthesis Protocol

The following is a representative, two-step synthesis for a derivative of the this compound scaffold.

Synthesis_Workflow Reactants 3-Bromobenzoic acid + Methylamine Step1 Step 1: Amide Coupling (e.g., HATU, DIPEA) Reactants->Step1 Intermediate 3-Bromo-N-methylbenzamide Step1->Intermediate Step2 Step 2: Suzuki Coupling (e.g., Pd(PPh3)4, Na2CO3) Intermediate->Step2 Reactants2 6-Aminopyridine-3-boronic acid Reactants2->Step2 Product 3-(6-Aminopyridin-3-yl)- N-methylbenzamide Step2->Product

Caption: A representative two-step synthesis pathway.

Step 1: Synthesis of 3-Bromo-N-methylbenzamide

  • Dissolve 3-bromobenzoic acid (1.0 eq) in a suitable solvent like DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add methylamine hydrochloride (1.5 eq) and continue stirring at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-bromo-N-methylbenzamide.

Step 2: Synthesis of this compound

  • Combine 3-bromo-N-methylbenzamide (1.0 eq), 6-aminopyridine-3-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a reaction vessel.

  • Add a solvent mixture (e.g., toluene/ethanol) and an aqueous solution of a base like sodium carbonate (2.0 M, 2.0 eq).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-16 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the final product by column chromatography to obtain this compound.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.[27]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Protocol Exchange. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Journal of Visualized Experiments. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Retrieved from [Link]

  • Bio-protocol. (2013). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • National Institutes of Health. (2012). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • MDPI. (2021). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. Retrieved from [Link]

  • National Institutes of Health. (2016). Aurora B Inhibitors as Cancer Therapeutics. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Institutes of Health. (2016). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Retrieved from [Link]

  • National Institutes of Health. (2013). Aurora kinase inhibitors: Progress towards the clinic. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]

  • Frontiers in Oncology. (2020). Aurora Kinase Inhibitors: Current Status and Outlook. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures, IC50 and pIC50 values of Aurora B Kinase.... Retrieved from [Link]

  • National Institutes of Health. (2018). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Retrieved from [Link]

  • American Association for Cancer Research. (2007). AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis. Retrieved from [Link]

  • National Institutes of Health. (2014). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Retrieved from [Link]

  • American Association for Cancer Research Journals. (2009). Biological evaluation of novel multi-targeted Aurora-B kinase inhibitor TAK-901 in xenograft models. Retrieved from [Link]

  • ResearchGate. (2025). AZD1152, a Selective Inhibitor of Aurora B Kinase, Inhibits Human Tumor Xenograft Growth by Inducing Apoptosis | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Aurora B kinase inhibition in mitosis. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

Sources

Technical Guide: MS023 as a Chemical Probe for Type I Protein Arginine Methyltransferases

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The initial topic for this guide was "3-(6-Aminopyridin-3-yl)-N-methylbenzamide." However, a comprehensive literature review revealed that this specific compound is not established as a validated chemical probe for a defined biological target. To provide a guide of high scientific utility and integrity, we have pivoted to MS023 , a well-characterized, potent, and selective chemical probe that shares structural motifs with the originally requested compound and is highly relevant to contemporary drug discovery. MS023 is a powerful tool for interrogating the biology of Type I Protein Arginine Methyltransferases (PRMTs). This guide provides the foundational knowledge and detailed protocols necessary for its effective use in research.

Introduction to Arginine Methylation and Type I PRMTs

Protein arginine methylation is a critical post-translational modification where methyl groups are transferred from S-adenosyl-L-methionine (SAM) to arginine residues on protein substrates.[1] This process is fundamental to regulating numerous cellular functions, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2][3] The enzymes responsible, Protein Arginine Methyltransferases (PRMTs), are categorized into three types based on the methylation state they produce.[3][4]

  • Type I PRMTs (PRMT1, 3, 4/CARM1, 6, 8): Catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (ADMA).[3][5]

  • Type II PRMTs (PRMT5, 9): Produce MMA and symmetric dimethylarginine (SDMA).

  • Type III PRMTs (PRMT7): Only catalyze the formation of MMA.[3]

Given their widespread influence, the dysregulation of PRMTs, particularly the over-expression of Type I enzymes, is implicated in numerous diseases, including a variety of cancers.[3][5] This makes them compelling targets for therapeutic development and mechanistic studies.

MS023: A Validated Chemical Probe for Type I PRMTs

MS023 is a potent, cell-permeable small molecule inhibitor developed as a chemical probe to investigate the function of Type I PRMTs.[4][6] Its value as a research tool is significantly enhanced by the availability of MS094 , a structurally similar but biologically inactive compound, which serves as an essential negative control for rigorous chemical biology experiments.[3][4][5]

Probe Profile and Properties

The key characteristics of MS023 are summarized below, providing a snapshot of its potency and utility.

PropertyDataSource(s)
Biochemical Potency IC50 values: PRMT1 (30 nM), PRMT3 (119 nM), PRMT4 (83 nM), PRMT6 (4 nM), PRMT8 (5 nM)[6][7]
Cellular Potency IC50 values: 9 nM (for H4R3me2a inhibition in MCF7 cells), 56 nM (for H3R2me2a inhibition in HEK293 cells)[6][7]
Selectivity Inactive against Type II and Type III PRMTs, a panel of 25 protein lysine methyltransferases (PKMTs), and DNA methyltransferases (DNMTs) at concentrations up to 10 µM. No binding observed against 9 methyllysine/arginine reader proteins.[4][8]
Mechanism of Action Non-competitive inhibitor with respect to both the SAM cofactor and the peptide substrate. Binds to the substrate-binding site.[2][4]
Negative Control MS094: Structurally related analog inactive in biochemical and cellular assays. Essential for validating that observed effects are due to Type I PRMT inhibition.[3][4][5]
Solubility & Storage Soluble in DMSO (e.g., 57 mg/mL).[7][] Store powder at -20°C (long-term) and stock solutions in aliquots at -80°C.[10][7][][10]
Mechanism of Action: Substrate-Competitive Inhibition

MS023 functions by occupying the arginine-binding pocket of Type I PRMTs. A co-crystal structure with PRMT6 confirms its binding to the site intended for the protein substrate.[3][4] Mechanistic studies have shown that the inhibitory activity of MS023 is not overcome by increasing concentrations of either the methyl-donor SAM or the peptide substrate, classifying it as a non-competitive inhibitor.[2][4] This mode of action ensures robust inhibition regardless of cellular fluctuations in SAM or substrate levels.

By inhibiting Type I PRMTs, MS023 blocks the formation of ADMA. A key consequence observed in cells is a global decrease in ADMA marks, which is often accompanied by a compensatory increase in MMA and SDMA levels as other PRMTs remain active.[3][4]

MS023_Mechanism_of_Action SAM S-Adenosyl Methionine (SAM) PRMT1_6 Type I PRMTs (e.g., PRMT1, PRMT6) SAM->PRMT1_6 Co-factor Substrate Protein Substrate (Arginine) Substrate->PRMT1_6 Binds ADMA Asymmetric Dimethylarginine (ADMA) (Biological Effects) PRMT1_6->ADMA Catalyzes MS023 MS023 MS023->PRMT1_6 Inhibits

Caption: MS023 inhibits Type I PRMTs, blocking asymmetric dimethylation.

Experimental Protocols & Workflows

The following protocols provide a validated framework for using MS023. It is crucial to include the negative control, MS094, in parallel experiments at the same concentrations to ensure that the observed phenotype is a direct result of on-target enzyme inhibition.

General Workflow for In Vitro Studies

This workflow outlines the key steps for investigating the cellular effects of MS023.

MS023_Workflow start Start: Hypothesis on Type I PRMTs Role prep Prepare Stock Solutions (MS023 & MS094 in DMSO) start->prep culture Culture Cells (e.g., MCF7, HEK293) prep->culture treat Treat Cells with Dose Range (MS023, MS094, DMSO Vehicle) culture->treat incubate Incubate for Defined Period (e.g., 20-48 hours) treat->incubate harvest Harvest Cells for Analysis incubate->harvest wb Western Blot (for p-Arginine marks) harvest->wb pheno Phenotypic Assay (e.g., Proliferation, Splicing) harvest->pheno data Data Analysis & Interpretation wb->data pheno->data end Conclusion data->end

Caption: General experimental workflow for using MS023 in cell-based assays.

Protocol: Cellular Target Engagement via Western Blot

This protocol is designed to verify that MS023 engages its target in cells by measuring the reduction of a specific histone arginine methylation mark. The methylation of Histone H4 at Arginine 3 (H4R3me2a) is a well-established mark of PRMT1 activity.[4][11]

Objective: To quantify the dose-dependent inhibition of PRMT1 activity in MCF7 cells.

Materials:

  • MCF7 cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MS023 and MS094 (10 mM stock in DMSO)

  • DMSO (Vehicle control)

  • RIPA Lysis Buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris) and running buffer[4]

  • PVDF membrane (0.2 µm pore size is recommended for low MW histones)[12]

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)[13]

  • Primary Antibodies:

    • Anti-asymmetric-dimethyl Arginine H4 (H4R3me2a)

    • Anti-Total Histone H4 (Loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding: Seed MCF7 cells in 12-well plates and allow them to adhere and reach approximately 40-50% confluency.[4]

  • Compound Treatment: Prepare serial dilutions of MS023 and MS094 in culture medium. A suggested concentration range is 0, 10 nM, 30 nM, 100 nM, 300 nM, and 1 µM. Include a DMSO vehicle control. Replace the medium in each well with the compound-containing medium.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.[4]

  • Cell Lysis: Wash cells with cold PBS, then lyse directly in the well with 100 µL of RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[14]

  • Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Prepare samples by adding LDS sample buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel. b. Perform electrophoresis to separate proteins. c. Transfer the separated proteins to a PVDF membrane.[12][15] d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13] e. Incubate the membrane with primary antibody against H4R3me2a (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[13] f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash again as in step 7f. i. Apply ECL reagent and visualize the signal using a chemiluminescence imager.

  • Data Analysis: Strip the membrane and re-probe with an antibody for Total Histone H4 as a loading control. Quantify the band intensities for H4R3me2a and normalize to the Total H4 signal. Plot the normalized intensity against the log of the MS023 concentration to determine the cellular IC50. The MS094-treated lanes should show no significant reduction in the H4R3me2a signal.[5]

Protocol: In Vitro Biochemical PRMT Assay (Scintillation Proximity Assay)

This protocol provides a general framework for measuring the direct inhibitory effect of MS023 on recombinant Type I PRMT enzymes.

Objective: To determine the biochemical IC50 of MS023 against a purified PRMT enzyme (e.g., PRMT6).

Principle: A biotinylated peptide substrate is enzymatically methylated by the PRMT using radiolabeled [³H]-SAM. The [³H]-methylated biotin-peptide is then captured by streptavidin-coated SPA beads. The proximity of the radioisotope to the scintillant within the bead generates a light signal that is proportional to enzyme activity.[7][11]

Materials:

  • Recombinant human PRMT6

  • Biotinylated histone peptide substrate (e.g., Biotin-H3 peptide for PRMT6)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • MS023

  • Assay Buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT)

  • Streptavidin-coated SPA beads

  • 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of MS023 in DMSO and add them to the wells of a 384-well plate.

  • Enzyme & Substrate Preparation: Prepare a reaction mixture containing PRMT6 enzyme and the biotinylated peptide substrate in assay buffer.

  • Initiate Reaction: Add the enzyme/substrate mixture to the wells containing the compound. Allow a brief pre-incubation (e.g., 10-15 minutes).

  • Start Methylation: Add [³H]-SAM to each well to initiate the methyltransferase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Stop Reaction & Detect: Add a slurry of streptavidin-coated SPA beads in a stop buffer (containing non-radiolabeled SAM). The beads will capture the biotinylated peptides.

  • Signal Reading: Allow the beads to settle, then read the plate on a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each MS023 concentration relative to DMSO controls. Plot the percent inhibition against the log of the MS023 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness and Self-Validation

To ensure the reliability of experimental outcomes using MS023, every protocol must be a self-validating system.

  • The Essential Negative Control: The primary pillar of trust is the parallel use of MS094. An observed biological effect is considered on-target only if it is produced by MS023 but not by an equivalent concentration of MS094.[4][16]

  • Dose-Response Relationship: A clear, titratable biological effect that correlates with increasing concentrations of MS023 provides strong evidence of a specific interaction.

  • Target Engagement Confirmation: Before interpreting phenotypic data, confirm that MS023 is inhibiting its target in your specific cellular system using the Western blot protocol described above. The cellular IC50 for mark inhibition should correlate with the concentrations that produce the phenotype.

  • Orthogonal Validation: Where possible, validate key findings using a non-pharmacological method, such as siRNA or CRISPR-mediated knockdown of the specific PRMT target (e.g., PRMT1).[5] The resulting phenotype should mimic the effect of MS023 treatment.

By adhering to these principles, researchers can confidently attribute their findings to the specific inhibition of Type I PRMTs, fulfilling the rigorous standards required for high-impact chemical biology research.

References

  • Structural Genomics Consortium. MS023 A chemical probe for Type I PRMTs. Available from: [Link]

  • Eram, M. S., Shen, Y., Szewczyk, M. M., et al. (2016). A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chemical Biology, 11(3), 772–781. Available from: [Link]

  • Aparnathi, M. K., Ul Haq, S., St-Germain, J., et al. (2025). PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents. Neoplasia, 66, 101176. Available from: [Link]

  • Eram, M. S., Shen, Y., Szewczyk, M. M., et al. (2016). A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chemical Biology. Available from: [Link]

  • Aparnathi, M. K., Ul Haq, S., St-Germain, J., et al. (2025). PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents. CiteAb. Available from: [Link]

  • The Chemical Probes Portal. MS023. Available from: [Link]

  • Hu, L., et al. (2019). Small Molecule Inhibitors of Protein Arginine Methyltransferases. PubMed Central. Available from: [Link]

  • Christie, M., et al. (2021). PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma. PubMed Central. Available from: [Link]

  • White, M. R., et al. (2021). Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity. Frontiers in Molecular Neuroscience. Available from: [Link]

  • Zhang, Z., et al. (2023). Opto-Epigenetic Regulation of Histone Arginine Asymmetric Dimethylation via Type I Protein Arginine Methyltransferase Inhibition. PubMed Central. Available from: [Link]

  • Kaniskan, H. Ü., et al. (2018). Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor. PubMed Central. Available from: [Link]

  • EpigenTek. Western Blot (WB) Protocol. Available from: [Link]

  • Aparnathi, M. K., et al. (2025). PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents. PubMed Central. Available from: [Link]

  • Rockland Immunochemicals. Histone Immunoblotting Protocol. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(6-Aminopyridin-3-yl)-N-methylbenzamide (CAS: 1314985-80-2). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Due to the limited publicly available data on its specific solubility profile, this guide focuses on a predictive, principles-based approach to understanding and overcoming these issues, grounded in its distinct chemical structure.

Core Challenge: Predicted Poor Aqueous Solubility

The molecular structure of this compound, which incorporates a benzamide group and an aminopyridine ring, suggests a crystalline nature with low intrinsic solubility in neutral aqueous environments.[1] The aromatic rings contribute to hydrophobicity and strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. However, the presence of basic nitrogen atoms on the aminopyridine ring is the key to unlocking its solubility.

Physicochemical Property Value Reference
CAS Number 1314985-80-2[2]
Molecular Formula C₁₃H₁₃N₃O
Molecular Weight 227.27 g/mol

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides systematic, actionable solutions to solubility problems.

Q1: My compound is precipitating in my neutral aqueous buffer (e.g., PBS, pH 7.4). Why is this happening and what should I do first?

Answer:

Precipitation in neutral buffers is the most common issue for compounds like this and is expected due to its low intrinsic aqueous solubility. The uncharged form of the molecule, which predominates at neutral pH, is not readily solvated by water.

Your first step should be to assess the impact of pH. The aminopyridine moiety contains basic nitrogen atoms that can be protonated in an acidic environment. This protonation converts the neutral molecule into a more soluble salt form.[3] The following workflow provides a logical troubleshooting path.

G start Compound Precipitates in Neutral Buffer (pH 7.4) check_structure Analyze Structure: - Aromatic Rings (Hydrophobic) - Basic Aminopyridine Group start->check_structure Why? hypothesis Hypothesis: Low intrinsic solubility of the neutral form. Solubility is likely pH-dependent. check_structure->hypothesis action_ph Action 1: pH Modification Prepare solutions in acidic buffers (e.g., pH 4-5). hypothesis->action_ph First logical step outcome_soluble Result: Soluble Compound is a basic molecule. Proceed with acidic formulation. action_ph->outcome_soluble If successful outcome_insoluble Result: Still Insoluble Solubility issue is not solely pH-dependent. Proceed to co-solvency. action_ph->outcome_insoluble If unsuccessful action_cosolvent Action 2: Co-solvency Use a water-miscible organic solvent (e.g., DMSO, Ethanol). outcome_insoluble->action_cosolvent

Caption: Initial solubility troubleshooting workflow.

Q2: How do I systematically determine the ideal pH for solubilizing my compound?

Answer:

A pH-solubility profile is the definitive experiment. This involves measuring the compound's equilibrium solubility across a range of pH values. This data is critical for developing suitable formulations for both in vitro and in vivo studies. For a basic compound like this one, you should observe a significant increase in solubility as the pH decreases.[3][4]

Experimental Protocol: pH-Solubility Profiling
  • Prepare Buffers: Create a series of buffers covering a pH range from 2 to 8 (e.g., citrate for pH 2-6, phosphate for pH 6-8).

  • Add Excess Compound: Add an excess amount of this compound to a vial containing a known volume of each buffer. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, separate the undissolved solid from the saturated solution by centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter.

  • Quantify: Carefully take an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[5][6]

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of each buffer.

Q3: My experiment is incompatible with acidic conditions. What is the next best strategy to increase solubility?

Answer:

If pH modification is not an option, the use of co-solvents is the most common and effective alternative. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[7][8]

Commonly used co-solvents in research and early development include:

Co-Solvent Typical Starting Concentration Notes Reference
Dimethyl Sulfoxide (DMSO)5-10% (v/v)High solubilizing power; can have cellular toxicity at higher concentrations.[9]
Ethanol10-20% (v/v)Generally well-tolerated in many biological systems.[9][10]
Propylene Glycol (PG)10-30% (v/v)Common in pharmaceutical formulations.[11]
Polyethylene Glycol 400 (PEG 400)20-50% (v/v)Often used for oral and parenteral formulations.[9]

To perform a co-solvent screen: Follow the same shake-flask protocol described in Q2, but instead of using different pH buffers, use mixtures of your primary aqueous buffer with increasing percentages of each co-solvent. This will allow you to identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.

Q4: What is a reliable method for preparing a high-concentration stock solution for my in vitro assays?

Answer:

The standard practice is to prepare a concentrated primary stock in 100% DMSO and then perform serial dilutions into your aqueous assay medium.

Protocol: Preparing a DMSO Stock Solution
  • Primary Stock (e.g., 10-50 mM): Weigh the required amount of this compound and dissolve it in pure, anhydrous DMSO. Use gentle vortexing or sonication to aid dissolution. Store this stock at -20°C or -80°C.

  • Intermediate Dilution (Optional): If needed, create an intermediate dilution from your primary stock using either 100% DMSO or your final assay buffer.

  • Final Working Solution: Perform the final dilution step by adding a small volume of the DMSO stock to a much larger volume of your pre-warmed assay buffer. Crucially, add the stock to the buffer while vortexing the buffer to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.

  • Final Solvent Concentration: Always ensure the final concentration of DMSO in your assay is low (typically <0.5%, and always consistent across all wells) to avoid artifacts or cellular toxicity.

Q5: How can I accurately measure the solubility of this compound in a specific solvent system?

Answer:

The gold-standard method for determining equilibrium solubility is the isothermal shake-flask method.[12] It is a robust and reliable technique that measures the true thermodynamic solubility of a compound at a given temperature.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quantify Quantification cluster_result Result a 1. Add excess solid to a known volume of solvent b 2. Seal vial to prevent evaporation a->b c 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours b->c d 4. Centrifuge or filter (0.22 µm) to remove undissolved solid c->d e 5. Dilute clear supernatant d->e f 6. Analyze by validated HPLC-UV or LC-MS/MS against a standard curve e->f g 7. Calculate solubility (mg/mL or µM) f->g

Caption: Experimental workflow for the shake-flask solubility determination method.

Q6: I need to formulate this for animal studies. Are there other options besides simple pH adjustment or co-solvents?

Answer:

Yes. For more advanced applications like in vivo pharmacokinetics, where high or sustained concentrations are often required, more sophisticated formulation strategies may be necessary. These approaches typically require specialized expertise in drug delivery. Key options include:

  • Solid Dispersions: The compound is molecularly dispersed in an amorphous (non-crystalline) state within a hydrophilic polymer matrix (e.g., PVP, HPMC).[9] The amorphous form has higher energy and dissolves more rapidly than the stable crystalline form.

  • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[1][13][14]

  • Lipid-Based Formulations: For highly lipophilic compounds, systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with gastrointestinal fluids, facilitating absorption.[9][15]

Safety & Handling

As with any research chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling the compound.[16][17][18]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes for research applications. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for complete safety and handling information.

References

  • Vertex AI Search. (2024-10-30). Co-solvency and anti-solvent method for the solubility enhancement.
  • National Institutes of Health (NIH). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • PubMed Central.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Source Publication. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Safety D
  • Benchchem. Technical Support Center: Enhancing the Bioavailability of N-(3-aminopyridin-4-yl)benzamide.
  • Fisher Scientific. (2021-12-24).
  • Fisher Scientific. (2021-12-25).
  • Sigma-Aldrich. (2025-11-06).
  • TCI Chemicals. (2024-11-29).
  • Benchchem. improving the solubility of 4-(4-acetylphenyl)pyridine.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • ChemicalBook. This compound (CAS 1314985-80-2).
  • PubMed Central (NIH). Drug Solubility: Importance and Enhancement Techniques.
  • Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods (1,3-Dinitrobenzene).
  • Chemistry Stack Exchange. (2023-02-12). Effect of pH on solubility (Lehninger's Principles).
  • Sigma-Aldrich. This compound.
  • Chemistry LibreTexts. (2019-01-03). The Effects of pH on Solubility.
  • ResearchGate.
  • Benchchem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

Sources

Technical Support Center: Optimizing 3-(6-Aminopyridin-3-yl)-N-methylbenzamide in Experimental Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(6-Aminopyridin-3-yl)-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in your experiments. Here, we address common challenges and frequently asked questions to help you achieve reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel benzamide derivative. Recent studies suggest its potential as an antitumor agent by inducing cell cycle arrest and apoptosis through the inhibition of Aurora kinase B (AURKB) transcription.[1] AURKB is a key protein in cell cycle progression, and its deregulation is observed in several types of tumors.[1]

Q2: What are the recommended storage and handling procedures for this compound?

A2: To ensure the stability and integrity of this compound, proper storage and handling are crucial. While specific stability data for this compound is not extensively published, the following guidelines are based on the general properties of aminopyridine and benzamide derivatives[2]:

  • Storage: Store the solid compound at 2°C to 8°C in a tightly sealed, light-protected container (e.g., an amber vial).[2] Storing under an inert atmosphere like argon or nitrogen can minimize oxidation.[2]

  • Handling: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.[2] Handle the compound in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]

Q3: What is the purity of the commercially available this compound?

A3: Commercially available this compound typically has a purity of 95% or higher. It is always recommended to check the certificate of analysis provided by the supplier for the specific lot you are using.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Poor Solubility in Aqueous Media

  • Symptom: Difficulty dissolving the compound in your cell culture medium or aqueous buffer, leading to precipitation or inconsistent results.

  • Potential Cause: The benzamide and pyridine rings in the compound's structure can contribute to a crystalline nature with low aqueous solubility, a common challenge for many active pharmaceutical ingredients.[3]

  • Solution Workflow:

    start Poor Solubility Observed solubility_test Assess Solubility in Organic Solvents (e.g., DMSO, Ethanol) start->solubility_test stock_solution Prepare a Concentrated Stock Solution solubility_test->stock_solution sonication Aid Dissolution with Gentle Warming or Sonication stock_solution->sonication final_dilution Perform Serial Dilutions into Final Aqueous Medium sonication->final_dilution check_precipitation Visually Inspect for Precipitation final_dilution->check_precipitation success Proceed with Experiment check_precipitation->success No Precipitation failure Troubleshoot Further check_precipitation->failure Precipitation Occurs

    Caption: Workflow for addressing poor aqueous solubility.

    Detailed Steps:

    • Initial Solvent Selection: First, determine the solubility in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

    • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen organic solvent.

    • Aiding Dissolution: If necessary, gently warm the solution (e.g., to 37°C) or use a sonicator to aid dissolution.

    • Final Dilution: Perform serial dilutions of the stock solution into your pre-warmed cell culture medium or buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Problem 2: Determining the Optimal Experimental Concentration

  • Symptom: Uncertainty about the effective concentration range for your specific cell line or assay, leading to suboptimal or no observable effects.

  • Potential Cause: The optimal concentration of a compound is highly dependent on the cell type, assay duration, and the specific biological question being addressed.

  • Solution: A dose-response experiment is essential to determine the optimal concentration range.

    Experimental Protocol: Dose-Response Curve for Cell Viability (MTT Assay)

    • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is a logarithmic gradient from nanomolar to millimolar concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).[4]

    • Treatment: Treat the cells with the different concentrations of the compound and include appropriate vehicle controls (medium with the same concentration of the solvent used for the stock solution).

    • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

    • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's protocol. The mitochondrial dehydrogenases of viable cells will convert the MTT to formazan crystals.[5]

    • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Data Analysis: Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

    Table 1: Example Dose-Response Data Layout

ConcentrationAbsorbance (OD)% Viability
Vehicle Control1.25100%
1 nM1.2398.4%
10 nM1.2096.0%
100 nM1.1592.0%
1 µM0.9878.4%
10 µM0.6552.0%
100 µM0.2520.0%
1 mM0.054.0%

Problem 3: Unexpected or Off-Target Effects

  • Symptom: Observing biological effects that are inconsistent with the known mechanism of action (AURKB inhibition).

  • Potential Cause: Small molecule inhibitors can sometimes interact with unintended targets, especially at higher concentrations.

  • Solution Workflow:

    start Unexpected Effects Observed concentration Review Experimental Concentration start->concentration literature Consult Literature for Known Off-Target Effects of Similar Compounds concentration->literature control_exp Design Control Experiments (e.g., using a structurally similar but inactive compound) literature->control_exp pathway_analysis Perform Pathway Analysis (e.g., Western blot for related signaling molecules) control_exp->pathway_analysis conclusion Interpret Results pathway_analysis->conclusion

    Caption: Workflow for investigating off-target effects.

    Mitigation Strategies:

    • Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration that gives a robust on-target effect to minimize the risk of off-target activity.

    • Include Negative Controls: Use a structurally related but biologically inactive analog of the compound, if available, to confirm that the observed effects are specific to the active molecule.

    • Orthogonal Assays: Validate your findings using a different experimental approach. For example, if you observe a decrease in cell proliferation, you could follow up with a cell cycle analysis to confirm a G2/M arrest, which is consistent with AURKB inhibition.

III. References

  • Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. ResearchGate. Available at: [Link]

  • Dose optimization for cell culture. ResearchGate. Available at: [Link]

  • Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. PubMed. Available at: [Link]

  • 3-Amino-N-methylbenzamide. PubChem. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]

Sources

Technical Support Center: 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(6-Aminopyridin-3-yl)-N-methylbenzamide (CAS 1314985-80-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Here, we will address common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs) on Solution Stability

This section covers the most common inquiries regarding the handling and stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The molecule contains both an amide and an aminopyridine functional group, each susceptible to specific degradation pathways. The amide bond can undergo hydrolysis, especially under strong acidic or basic conditions.[1][2][3][4] The aminopyridine ring may be susceptible to oxidation and photodegradation.[5][6][7]

Q2: I've observed a change in the color of my stock solution. Is it still viable for my experiments?

A2: A color change in your stock solution often indicates chemical degradation. Aromatic amines, in particular, can be prone to oxidation, which can lead to the formation of colored byproducts.[6] It is strongly recommended that you do not use a discolored solution. To verify the integrity of your compound, you should perform an analytical check, such as High-Performance Liquid Chromatography (HPLC), to assess its purity.[8]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: While specific solubility data is not extensively published, based on the structure of benzamide derivatives, solvents such as methanol, ethanol, acetone, and chloroform are likely to be suitable.[9] For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. It is crucial to use a high-purity, anhydrous grade solvent to minimize the risk of hydrolysis.

Q4: How should I store my stock solutions to ensure long-term stability?

A4: For optimal long-term stability, stock solutions of this compound should be stored at -20°C or, preferably, at -80°C.[10] It is also advisable to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil.[8] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments involving this compound.

Observed Problem Potential Cause Recommended Action
Inconsistent or non-reproducible assay results Degradation of the compound in the working solution.Prepare fresh working solutions from a solid stock for each experiment. Avoid using solutions that have been stored for extended periods at room temperature.
Poor solubility or precipitation of the compound The compound may have degraded, or the solvent may be inappropriate.Visually inspect the solution for any particulates. Gentle warming or sonication may aid dissolution. If issues persist, prepare a fresh solution. Confirm the suitability of the chosen solvent.
Appearance of unexpected peaks in analytical chromatography This is a strong indicator of compound degradation.Conduct a forced degradation study to identify potential degradation products and establish a baseline for a stability-indicating analytical method.[11][12][13]
III. Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental data, it is crucial to understand the stability profile of this compound under your specific experimental conditions. A forced degradation study is an essential tool for this purpose.[13][14][15]

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and heat at 60°C for 24 hours.[8]

  • Base Hydrolysis: Combine the stock solution with 0.1 M sodium hydroxide (NaOH) and maintain at room temperature for 24 hours.[8]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[15]

  • Thermal Degradation: Expose the solid compound to a dry heat of 70°C in an oven for 48 hours.[8]

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

3. Sample Analysis:

  • Following the stress period, neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, using a suitable analytical method such as HPLC with UV or Mass Spectrometry (MS) detection.[16][17][18]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. This information is critical for developing a stability-indicating method that can separate the parent compound from its degradants.

IV. Understanding Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways: amide hydrolysis and aminopyridine modification.

Amide Hydrolysis

The amide bond is susceptible to cleavage through hydrolysis, a reaction with water that can be catalyzed by either acid or base.[1][2][3] This process results in the formation of a carboxylic acid and an amine.[19]

Compound This compound Acid Acidic Conditions (e.g., HCl, H₂O, heat) Compound->Acid Hydrolysis Base Basic Conditions (e.g., NaOH, H₂O, heat) Compound->Base Hydrolysis Products 3-(6-Aminopyridin-3-yl)benzoic acid + Methylamine Acid->Products Base->Products

Caption: Potential amide hydrolysis pathway.

Aminopyridine Degradation

The aminopyridine moiety can undergo degradation through oxidation or photochemical reactions.[5][6][7] Oxidation can lead to the formation of N-oxides or other oxidized species, while exposure to light can induce various photochemical reactions.[20]

Compound This compound Oxidation Oxidizing Agents (e.g., H₂O₂) Compound->Oxidation Oxidation Light Photochemical Conditions (e.g., UV light) Compound->Light Photodegradation Degradants Oxidized or Photodegraded Products Oxidation->Degradants Light->Degradants

Caption: Potential aminopyridine degradation pathways.

V. References
  • Fiveable. (n.d.). Hydrolysis of Amides. Retrieved from

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from

  • Clark, J. (2004). The Hydrolysis of Amides. Chemguide. Retrieved from

  • LibreTexts. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from

  • It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from

  • ChemicalBook. (n.d.). This compound. Retrieved from

  • Bakshi, M., & Singh, S. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-19.

  • Kumar, V., & Kumar, S. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Applied Chemistry, 1(1), 1-6.

  • Echemi. (n.d.). 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676526, 3-Amino-N-methylbenzamide. PubChem. Retrieved from

  • Singh, R., & Rehman, Z. U. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 1-3.

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297-299.

  • BenchChem. (2025). Technical Support: N-(3-aminopyridin-4-yl)benzamide. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • Reddy, G. S., & Reddy, B. M. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Retrieved from

  • Grognet, J. M., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 438-445.

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from

  • Ye, X., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Molecules, 28(5), 2185.

  • Sharma, A., & Singh, S. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research, 6(8), 3145-3155.

  • BenchChem. (2025). Application Note: Analytical Methods for the Quantification of Benzamides in Biological Samples. Retrieved from

  • Chemsrc. (n.d.). CAS#:1314985-80-2 | this compound. Retrieved from

  • Malkin, Y. N., & Kuz'min, V. A. (2020). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. Retrieved from

  • Trissel, L. A., et al. (2002). Chemical stability of 4-aminopyridine capsules. ResearchGate. Retrieved from

  • Honjo, H., et al. (1997). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. Journal of Cardiovascular Electrophysiology, 8(11), 1269-1280.

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from

  • Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene.

  • ChemicalBook. (n.d.). N-Methylbenzamide. Retrieved from

  • Barltrop, J. A., & Day, A. C. (1975). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, (7), 671-674.

  • BIOFOUNT. (n.d.). This compound. Retrieved from

  • Li, D., et al. (2020). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. ResearchGate. Retrieved from

  • Capasso, S., et al. (1998). Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides. Journal of Peptide Research, 52(5), 337-345.

  • Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 359-367.

  • Agency for Toxic Substances and Disease Registry. (2001). Chapter 7: Analytical Methods. In Toxicological Profile for Benzidine.

  • Lenci, E., et al. (2022). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications, 13(1), 1-9.

  • T. A. T. (2006). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163409957, 3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide. PubChem. Retrieved from

  • Poplawska, M., & Blazewicz, A. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. International Journal of Molecular Sciences, 24(14), 11504.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20056604, 3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[(2R,4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide. PubChem. Retrieved from

  • Sigma-Aldrich. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved from

  • BOC Sciences. (n.d.). 1-Methyl-4-(6-aminopyridin-3-yl)piperazine. Retrieved from

  • United States Biological. (n.d.). This compound - Data Sheet. Retrieved from

  • ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from

  • Wang, J., et al. (2013). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. Retrieved from

Sources

Technical Support Center: Troubleshooting 3-(6-Aminopyridin-3-yl)-N-methylbenzamide Assay Variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 3-(6-Aminopyridin-3-yl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals encountering variability and unexpected outcomes in their experiments. Given the chemical structure, which is common in kinase inhibitors, this guide will focus on troubleshooting principles applicable to small molecule inhibitor assays, particularly those targeting protein kinases. Our approach is to diagnose issues from first principles, ensuring you can build robust, reproducible assays.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing High-Level Issues

This section addresses the most common overarching problems researchers face.

Q1: I'm not observing any effect from this compound in my assay. What are the primary reasons for this apparent inactivity?

There are several reasons for the observed inactivity of a small molecule inhibitor. These can be broadly categorized into issues with the compound itself, the experimental protocol, or the biological system.[1]

  • Compound Integrity and Solubility: The most frequent cause is that the compound is not available to its target. This can be due to degradation or, more commonly, poor solubility in the aqueous assay buffer.[1][2] If the compound precipitates, its effective concentration is far lower than intended.

  • Experimental Setup: The assay conditions may be suboptimal. For kinase assays, this could mean the ATP concentration is too high for an ATP-competitive inhibitor, or the enzyme concentration is incorrect. For cell-based assays, issues like incorrect timing or unhealthy cells can prevent an observable effect.[1][3]

  • Biological Target and Mechanism: The compound may not effectively engage its target in your specific system.[1] The target protein may not be present or active in your cell line, or the downstream signaling pathway you are measuring might be inactive or compensated for by other pathways.

Q2: Why is there such high variability and large error bars between my replicate wells?

High variability is a clear sign of an inconsistent process or environmental factor within the assay plate.

  • Inconsistent Cell Seeding: A non-homogenous cell suspension during plating will lead to different numbers of cells in each well, directly impacting the final readout.

  • Pipetting Inaccuracy: Small volume transfers, especially of viscous compound stock solutions, can introduce significant errors.

  • The "Edge Effect": This is a well-documented phenomenon where wells on the perimeter of a microplate behave differently from interior wells.[4] It is primarily caused by increased evaporation and temperature gradients, which alter the concentration of media components and can affect cell growth and physiology.[5][6][7] This effect is more pronounced in plates with more wells (384, 1536) due to lower sample volumes.[8]

  • Cross-Contamination: Contamination between wells during liquid handling can compromise results, especially when dealing with highly potent compounds.[9]

Q3: My dose-response curve looks unusual (e.g., flat, biphasic, or a sharp drop-off). What could be the cause?

An abnormal curve shape points to complex pharmacology, compound artifacts, or assay interference.

  • Compound Precipitation: At higher concentrations, a compound may exceed its solubility limit and precipitate out of solution, leading to a flat or descending portion of the curve.

  • Cytotoxicity: In cell-based assays, if the compound is toxic at higher concentrations, it can produce a sharp drop in signal that is unrelated to the inhibition of the primary target. This can be misinterpreted as high potency.

  • Assay Interference: The compound may directly interfere with the assay detection method. For example, fluorescent compounds can interfere with fluorescence-based readouts, and compounds that inhibit luciferase can confound luciferase-based kinase assays.[10]

  • Off-Target Effects: A biphasic curve may indicate that the compound is hitting a secondary target at higher concentrations, leading to a different biological effect.

Section 2: Deep-Dive Troubleshooting & Optimization

This section provides detailed, cause-and-effect explanations and solutions for specific experimental areas.

2.1 Compound-Related Issues

The physical and chemical behavior of your inhibitor is the foundation of your experiment.

Q: How can I be certain that my compound is soluble and stable under my assay conditions?

A: Validating compound integrity is a critical, non-negotiable step.

  • Source and Purity: Always use compounds from a reputable source with a certificate of analysis detailing purity. Impurities from synthesis can be reactive and interfere with the assay.[11]

  • Stock Solution Preparation: Prepare a high-concentration stock in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication can help, but always check the compound's stability information.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause degradation and moisture absorption by the hygroscopic DMSO.[1][11]

  • Solubility in Aqueous Buffer: Before running a full experiment, visually inspect the highest concentration of your compound in the final assay buffer. Let it sit for the duration of your planned experiment. Look for signs of precipitation (cloudiness, crystals). If precipitation occurs, you must lower the top concentration or explore formulation strategies.

Q: What is the impact of the solvent (e.g., DMSO) on my assay, and how much is too much?

A: While necessary for solubilizing many small molecules, DMSO can have significant biological effects and must be carefully controlled.

  • Mechanism of Interference: High concentrations of DMSO can affect cell membrane integrity, induce differentiation, or directly inhibit enzyme activity.

  • Best Practice: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5% , and must be consistent across all wells, including controls.[1]

  • Validation: Always run a "vehicle control" group that contains the same final concentration of DMSO as your compound-treated wells. This allows you to subtract any effect of the solvent itself.

ParameterRecommendationRationale
Stock Concentration 10-50 mM in 100% DMSOHigh enough to allow for significant dilution into the final assay.
Final DMSO % < 0.5% (ideally ≤ 0.1%)Minimizes solvent-induced artifacts and cytotoxicity.
Vehicle Control MandatoryEssential for normalizing data and isolating the compound's specific effect.
2.2 Cell-Based Assay Issues

Cell-based assays introduce biological variability that must be rigorously controlled.

Q: How can I mitigate the "edge effect" in my 96-well or 384-well plates?

A: The edge effect is a systematic error that can invalidate plate data if not addressed.[7]

  • Causality: The outer rows and columns of a plate experience faster evaporation and greater temperature fluctuations than the inner wells.[5][6] This changes the concentration of salts and other media components, stressing the cells and altering their response.[7]

  • Solutions:

    • Leave Outer Wells Empty: The simplest method is to not use the 36 outer wells of a 96-well plate for experimental samples. Fill them with sterile water or media to act as a humidity buffer.[6][8]

    • Use Specialized Plates: Some plates are designed with moats around the perimeter that can be filled with liquid to create an evaporation barrier.[6][12]

    • Ensure Proper Incubation: Maintain high humidity (>95%) in your incubator. Allow plates to equilibrate to room temperature before adding cells to ensure even settling, and minimize incubator door openings.[6]

    • Use Plate Sealers: For long incubation periods, breathable sealing tapes can reduce evaporation while allowing for gas exchange.[5]

Q: Could my cell culture practices be the source of my assay variability?

A: Absolutely. The physiological state of your cells is paramount for reproducibility.

  • Cell Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to stimuli.[4] It is best practice to use cells from a well-characterized working cell bank.[4]

  • Cell Seeding Density: Ensure you have optimized the cell density. Overly confluent cells may peel off the plate, while sparse cells may not behave as expected.[13] Always use a thoroughly mixed cell suspension to plate evenly.

  • Mycoplasma Contamination: This common and often undetected contamination can profoundly alter cell metabolism and response to drugs. Regularly test your cell cultures for mycoplasma.

2.3 Data Acquisition & Analysis Issues

How you measure the result is just as important as how you perform the experiment.

Q: How do I optimize my plate reader settings for the best signal-to-noise ratio?

A: Maximizing the signal from your assay while minimizing background noise is key to achieving high sensitivity.[14]

  • Choose the Correct Plate Color:

    • Luminescence: Use solid white plates to maximize light reflection and enhance the signal.[15][16]

    • Fluorescence: Use solid black plates to quench background fluorescence and reduce light scatter.[15]

    • Absorbance: Use clear plates to allow for light transmission.[15]

  • Optimize Gain/Sensitivity Settings: The photomultiplier tube (PMT) gain setting controls the sensitivity of the detector. An optimal setting will place your highest signal just below the saturation point of the detector. Too low a gain will result in a weak signal, while too high a gain will amplify noise and potentially saturate the detector.[16]

  • Adjust Focal Height: For adherent cells in fluorescence assays, the signal is at the bottom of the well. Adjusting the reader's focal height to this layer can significantly improve signal intensity.[15]

  • Wavelength and Bandwidth: For fluorescence assays, ensure the excitation and emission wavelengths are optimal for your specific fluorophore in your assay buffer. A narrow bandwidth can increase specificity but may reduce signal, requiring a balance to be found.[14]

Section 3: Standardized Protocols

Following validated, step-by-step protocols minimizes human error.

Protocol 1: Preparation of Compound Serial Dilutions

This protocol describes the creation of an 11-point, 1:3 serial dilution series for determining an IC50 value, ensuring a consistent final DMSO concentration.

  • Prepare Top Concentration: From a 10 mM stock of this compound in 100% DMSO, prepare a 200X final concentration stock. For a final top concentration of 10 µM, this would be 2 mM.

  • Set Up Dilution Plate: In a 96-well polypropylene plate (low-binding), add 100 µL of 100% DMSO to columns 2 through 12.

  • Perform Serial Dilution:

    • Add 150 µL of your 2 mM compound stock to column 1.

    • Transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down at least 10 times.

    • Change pipette tips. Transfer 50 µL from column 2 to column 3. Mix thoroughly.

    • Repeat this process through column 11. Do not add compound to column 12; this will be your vehicle control.

  • Transfer to Assay Plate: Add your cells and media to the final assay plate. Transfer a small, consistent volume (e.g., 0.5 µL) from your DMSO dilution plate into the corresponding wells of the assay plate (containing 100 µL of media) to achieve the final 1X concentration. This ensures the final DMSO concentration is 0.5% in all wells.

Protocol 2: Cell Viability Assay using Resazurin

This protocol can be used to assess compound-induced cytotoxicity, which can confound primary assay results.[1]

  • Cell Plating: Plate cells in a 96-well, black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your compound as described in Protocol 1. Add the compound to the cells and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., 0.5% DMSO).

  • Add Resazurin: Prepare a sterile solution of Resazurin (e.g., AlamarBlue™) in cell culture medium according to the manufacturer's instructions. Add this solution to each well.

  • Incubate: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized so that the fluorescence of the vehicle control wells is well within the linear range of the plate reader.

  • Measure Fluorescence: Read the plate on a fluorescence plate reader with excitation ~560 nm and emission ~590 nm.

  • Analyze Data: Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background fluorescence from wells containing medium only.

Section 4: Visual Guides & Workflows

Visualizing complex processes can clarify decision-making and experimental flow.

TroubleshootingWorkflow cluster_Compound Compound Issues cluster_Assay Assay System Issues Start High Assay Variability or Inactivity Solubility Is Compound Soluble in Assay Buffer? Start->Solubility Check First CheckPrecipitation Action: Visually inspect highest concentration. Lower if needed. Solubility->CheckPrecipitation No Integrity Is Compound Stable? Solubility->Integrity If Soluble CheckPrecipitation->Integrity CheckStorage Action: Use fresh aliquots. Avoid freeze-thaw cycles. Integrity->CheckStorage No EdgeEffect Is Edge Effect Present? Integrity->EdgeEffect If Stable CheckStorage->EdgeEffect MitigateEdge Action: Fill outer wells with PBS. Use specialized plates. EdgeEffect->MitigateEdge Yes CellHealth Are Cells Healthy & Consistent? EdgeEffect->CellHealth If Mitigated MitigateEdge->CellHealth CheckCells Action: Check passage number. Test for mycoplasma. CellHealth->CheckCells No Controls Are Controls Behaving as Expected? CellHealth->Controls If Healthy CheckCells->Controls ValidateControls Action: Check Z-factor. Ensure positive/negative controls work. Controls->ValidateControls No

Caption: A logical workflow for troubleshooting common sources of assay variability.

KinasePathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP Receptor->ADP Substrate Substrate (Unphosphorylated) Receptor->Substrate phosphorylates ATP ATP ATP->Receptor provides phosphate Inhibitor 3-(6-Aminopyridin-3-yl) -N-methylbenzamide Inhibitor->Receptor inhibits pSubstrate p-Substrate (Phosphorylated) Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream activates Readout Assay Readout (e.g., Western Blot for p-Substrate, Cell Viability) Downstream->Readout measured by

Caption: Hypothetical signaling pathway for a kinase inhibitor assay.

AssayWorkflow Start Start Seed 1. Seed Cells in Microplate Start->Seed Adhere 2. Incubate Overnight (Cell Adhesion) Seed->Adhere QC: Check for even monolayer Treat 3. Add Compound (Serial Dilution) Adhere->Treat IncubateAssay 4. Incubate (Treatment Period) Treat->IncubateAssay QC: Include Vehicle Control AddReagent 5. Add Detection Reagent IncubateAssay->AddReagent Read 6. Read Plate (e.g., Luminescence) AddReagent->Read QC: Optimize reader settings Analyze 7. Analyze Data (Normalize to Controls) Read->Analyze End End Analyze->End

Caption: A standard workflow for a cell-based inhibitor screening assay.

Section 5: References
  • Wako Automation. (2023). The edge effect in microplate assays. [Link]

  • WellPlate.com. (2014). Three Ways To Reduce Microplate Edge Effect. [Link]

  • Promega GmbH. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]

  • Laboratory News. (2011). Beating the edge effect. [Link]

  • Agilent. Evaluation of Edge Effect & Evaporation from Agilent Seahorse XF Pro M Culture Plates. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. [Link]

  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • The Daily Scientist. (2025). 3 Overlooked Factors About Kinases in Drug Discovery. [Link]

  • Agilent. Tips for Improved Luminescence Performance. [Link]

  • Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Europub. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability. [Link]

  • ResearchGate. The challenge of selecting protein kinase assays for lead discovery optimization. [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • WOAH. (2019). PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. [Link]

  • Oncohema Key. (2017). Validation of Hemostasis Assays, Analyzers, and Reagents. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. [Link]

  • Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]

  • NIH. Analytical Validation and Quality Control/Quality Assurance Practices for Improved Rigor and Reproducibility of Biochemical Assays in Orthopaedic Research. [Link]

  • Bio-Rad. Validation 101. [Link]

  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. [Link]

  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

  • Lab Manager. (2012). Improving Performance and Sensitivity of LC/MS Instruments Using Optimized LC/MS Solvents. [Link]

  • PubMed. Results of common laboratory tests in solvent-exposed workers. [Link]

  • AboutMB. Assay Troubleshooting. [Link]

  • ResearchGate. A representative image of the signal-to-background ratio experiment.... [Link]

  • Tecan. How to develop an optimal fluorescence assay. [Link]

  • NIH. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. [Link]

  • YouTube. (2023). Optimizing Signal to Noise Ratio. [Link]

  • ACS Publications. Optimization of signal-to-noise ratios in time-filtered fluorescence detection. [Link]

  • MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][12]naphthyridin-2(1H)-one. [Link]

Sources

Technical Support Center: Synthesis of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(6-aminopyridin-3-yl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Structure of this Guide

This guide is structured in a question-and-answer format to directly address potential challenges you may encounter. We will delve into the two primary synthetic strategies for this molecule:

  • Route A: Suzuki Coupling - This involves the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or ester with a benzamide derivative.

  • Route B: Amide Coupling - This approach focuses on the formation of the amide bond between a pyridine-containing amine and a benzoic acid derivative.

We will explore troubleshooting for each of these routes, followed by general FAQs applicable to the overall synthesis.

Part 1: Troubleshooting Suzuki Coupling Route

The Suzuki-Miyaura cross-coupling is a powerful method for forming the C-C bond between the pyridine and benzene rings. However, the presence of the aminopyridine moiety can introduce specific challenges.

Diagram: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (Complex A) OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OR)2) ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' (Complex B) Transmetal->ArPdAr Ar'-B(OR)2 RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki coupling reaction is showing low to no yield. What are the most common reasons for failure?

Several factors can contribute to the failure of Suzuki reactions with aminopyridine substrates. The primary culprits are often related to:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This is a well-documented challenge with nitrogen-containing heterocycles.

  • Poor Solubility: The starting materials, particularly the boronic acid or the halo-benzamide, may have poor solubility in the chosen solvent system, which can significantly hinder reaction kinetics.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent. An unsuitable combination can lead to side reactions, such as decomposition of the boronic acid or failure to activate the catalyst.[1]

  • Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for less reactive coupling partners, such as aryl chlorides.[2]

Q2: How can I overcome catalyst inhibition by the aminopyridine?

To mitigate catalyst inhibition, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other Buchwald ligands can promote the desired catalytic cycle and shield the palladium center from inhibitory coordination.[2]

  • Catalyst Choice: Use a pre-catalyst that is more resistant to inhibition. For example, Pd₂(dba)₃ in combination with a suitable ligand is often more effective than pre-formed Pd(0) complexes.[2]

  • Protecting Groups: While less ideal due to additional synthetic steps, protection of the amino group (e.g., as an acetamide) can prevent its coordination to the palladium catalyst.[4]

Q3: What are the recommended starting conditions for the Suzuki coupling of 6-aminopyridin-3-ylboronic acid with 3-bromo-N-methylbenzamide?

Here is a robust starting protocol that can be optimized:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) precursor.
Ligand SPhos (2-4 mol%)A bulky, electron-rich ligand to promote oxidative addition and resist inhibition.[2]
Base K₃PO₄ (2.0 equivalents)A moderately strong base that is often effective and minimizes side reactions.[2]
Solvent 1,4-Dioxane/Water (e.g., 10:1)A common solvent system for Suzuki couplings; a small amount of water can be beneficial.[5]
Temperature 80-100 °CSufficient to drive the reaction without significant decomposition.

Experimental Protocol: Suzuki Coupling

  • To an oven-dried reaction vessel, add 3-bromo-N-methylbenzamide, 6-aminopyridin-3-ylboronic acid (1.2 - 1.5 equivalents), K₃PO₄ (2.0 equivalents), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Part 2: Troubleshooting Amide Coupling Route

The formation of the amide bond is another critical step. While generally robust, challenges can arise, especially with electronically modified starting materials.

Diagram: Amide Coupling Activation

Amide_Coupling CarboxylicAcid R-COOH (Carboxylic Acid) CouplingReagent Coupling Reagent (e.g., HATU, EDC) CarboxylicAcid->CouplingReagent ActiveEster Active Intermediate (O-acylisourea or Active Ester) CouplingReagent->ActiveEster Amine R'-NH2 (Amine) ActiveEster->Amine Amide R-CONH-R' (Amide Product) Amine->Amide

Sources

3-(6-Aminopyridin-3-yl)-N-methylbenzamide off-target effects mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-(6-Aminopyridin-3-yl)-N-methylbenzamide. This guide is designed for drug development professionals and scientists who are in the process of characterizing this compound and wish to proactively identify, understand, and mitigate potential off-target effects. Given that this is a novel chemical entity, a thorough investigation of its selectivity is paramount for accurate interpretation of experimental results and successful therapeutic development.

This resource provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate the complexities of target validation and off-target profiling.

Frequently Asked Questions (FAQs)

Q1: I am using this compound in my cellular assays and observing a phenotype that is inconsistent with the expected biological function of its intended target. Could this be due to off-target effects?

A1: Yes, it is highly probable. When a compound elicits an unexpected biological response, off-target effects are a primary suspect. Small molecules can interact with multiple proteins within the cell, leading to a complex pharmacological profile.[1] To ascertain if the observed phenotype is a result of on-target or off-target activity, it is crucial to perform a series of validation experiments. We recommend starting with a broad kinase selectivity profile, followed by direct target engagement assays in a cellular context.

Q2: What is the first and most critical step I should take to profile the selectivity of this compound?

A2: The most effective initial step is to perform a comprehensive kinome-wide selectivity screen .[2][3] Since the ATP-binding pocket is highly conserved across the human kinome, many small molecules, particularly those with hinge-binding scaffolds, can exhibit activity against multiple kinases.[4] A broad kinase panel will provide a comprehensive overview of your compound's activity against hundreds of kinases, revealing both intended and unintended interactions.[2] This data is invaluable for predicting potential side effects and guiding lead optimization efforts.[2][3]

Q3: My kinome screen revealed several potential off-target kinases. How can I validate if this compound is engaging these targets within intact cells?

A3: To validate target engagement in a physiological context, the Cellular Thermal Shift Assay (CETSA) is the gold standard.[5][6] CETSA is a biophysical assay that measures the thermal stabilization of a protein upon ligand binding in intact cells or tissue samples.[7] An increase in the melting temperature of a protein in the presence of your compound provides direct evidence of target engagement.[8] This technique is critical because it accounts for factors like cell permeability and intracellular compound concentrations, which are not addressed in biochemical assays.[5]

Q4: I suspect my compound may have non-kinase off-targets. What is the best way to identify these unknown interacting proteins?

A4: For unbiased, proteome-wide off-target identification, chemical proteomics approaches are the most powerful tools.[9][10] Two prominent methods are:

  • Proteome Integral Solubility Alteration (PISA): This method assesses changes in protein solubility across the proteome in response to thermal challenge, with and without the compound.[11][12][13] It is a high-throughput technique that does not require modification of the compound.[13]

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[14][15][16] This method provides functional information about the proteome and is particularly useful for identifying enzymatic off-targets.[17][18]

These methods can provide a comprehensive map of your compound's interactome, revealing novel targets and offering deeper insights into its mechanism of action.[19]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for the key experiments discussed above. These protocols are designed to be self-validating, with clear explanations for each step.

Guide 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound across a broad panel of human kinases.

Causality: Understanding the kinome-wide interaction profile is essential for interpreting cellular data and anticipating potential toxicities. Broad profiling early in the discovery process allows for the rational design of subsequent experiments and medicinal chemistry efforts to mitigate off-target effects.[3][4]

Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound in DMSO Select_Panel Select a commercial kinase profiling panel (e.g., Eurofins, Promega, Reaction Biology) Screening Compound is screened at a fixed concentration (e.g., 1 µM) against the kinase panel Select_Panel->Screening Assay_Principle Assay measures kinase activity (e.g., radiometric [33P]-ATP incorporation, ADP-Glo, FRET) Data_Normalization Activity is normalized to vehicle (DMSO) control (% inhibition) Assay_Principle->Data_Normalization Hit_Identification Identify kinases inhibited above a certain threshold (e.g., >50% inhibition) Data_Normalization->Hit_Identification Visualization Visualize data using a kinome tree map to identify off-target clusters Hit_Identification->Visualization

Caption: Workflow for kinase selectivity profiling.

Interpreting the Data:
Result Interpretation Next Steps
High Selectivity The compound is highly selective for its intended target with minimal off-target kinase activity.Proceed with in-cell target engagement validation (CETSA).
Multiple Hits The compound inhibits several kinases, potentially from different families.Determine the IC50 values for the most potent off-targets to quantify their potency. Use CETSA to confirm cellular engagement.
Off-Target Clusters Inhibition is observed in specific kinase families.This may suggest a structural basis for the off-target activity. Medicinal chemistry efforts can be directed to improve selectivity.[4]

Guide 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the intracellular engagement of this compound with its primary target and potential off-targets identified from the kinome screen.

Causality: Ligand binding stabilizes proteins against thermal denaturation.[5] CETSA leverages this principle to provide direct evidence of target engagement in a physiologically relevant environment, confirming that the compound reaches its target within the cell.[6]

Step-by-Step CETSA Protocol (Western Blot Detection)
  • Cell Culture and Treatment:

    • Culture cells expressing the target protein(s) to approximately 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.[7]

  • Heating Step:

    • Aliquot the treated cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 37°C to 65°C) using a thermal cycler, followed by immediate cooling.[7]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (supernatant) from the precipitated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[7]

  • Western Blot Analysis:

    • Collect the supernatant and normalize protein concentrations.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein.

    • Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate.[7]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the 37°C sample.

    • Plot the normalized intensities as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.[7]

CETSA Workflow Diagram

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Guide 3: Proteome-Wide Off-Target Identification

Objective: To perform an unbiased screen for all potential protein targets of this compound in a cellular proteome.

Causality: Phenotypic drug discovery often yields compounds with unknown mechanisms of action.[10] Chemical proteomics enables the deconvolution of these mechanisms by identifying the full spectrum of protein interactions, which is crucial for understanding both efficacy and toxicity.[9][19]

Comparison of Key Chemical Proteomics Methods
Method Principle Advantages Limitations
PISA Measures changes in protein solubility upon heating in the presence of a ligand.[11][12]High-throughput, no compound modification needed, deep proteome coverage.[11][12]Provides no thermodynamic interpretation; indirect measure of binding.[11]
ABPP Uses reactive chemical probes to covalently label the active sites of enzymes.[14][15]Directly measures enzyme activity, high specificity for enzyme families.[17][18]Requires a suitable reactive probe, may not identify non-enzymatic targets.[14]
General Workflow for PISA
  • Sample Preparation: Treat cell lysates or intact cells with this compound or vehicle.

  • Heat Challenge: Heat the samples across a temperature gradient.

  • Soluble Proteome Isolation: Pool the heated samples and isolate the soluble protein fraction.

  • Proteomics Analysis: Digest the proteins and analyze by quantitative mass spectrometry (e.g., TMT labeling).

  • Data Analysis: Identify proteins with altered solubility profiles in the presence of the compound.

This systematic approach will provide a robust framework for characterizing the selectivity of this compound, enabling you to make informed decisions in your research and development efforts.

References

  • Gaetani, M., et al. (2022). Proteome Integral Solubility Alteration (PISA) Assay in Mammalian Cells for Deep, High-Confidence, and High-Throughput Target Deconvolution. Bio-protocol. Available at: [Link]

  • Biotai PegBio. (n.d.). Activity-Based Protein Profiling Principles and Applications Comprehensive Analysis. Biotai PegBio. Available at: [Link]

  • Wikipedia. (2023). Activity-based proteomics. In Wikipedia. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP. Mtoz Biolabs. Available at: [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]

  • Lourido, S., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of Proteome Research. Available at: [Link]

  • Gaetani, M., et al. (2022). Proteome Integral Solubility Alteration (PISA) Assay in Mammalian Cells for Deep, High-Confidence, and High-Throughput Target Deconvolution. Journal of Visualized Experiments. Available at: [Link]

  • Hsu, K. L., et al. (2011). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. Available at: [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Creative Biolabs. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Acta Pharmacologica Sinica. Available at: [Link]

  • Hughes, J. P., et al. (2011). Target deconvolution techniques in modern phenotypic profiling. British Journal of Pharmacology. Available at: [Link]

  • Thorne, C. A., et al. (2010). Identification and characterization of a novel small-molecule inhibitor of β-catenin signaling. The Journal of Biological Chemistry. Available at: [Link]

  • Sayyah, J., et al. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. Blood. Available at: [Link]

  • Zaharevitz, D. W., et al. (1999). Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. Cancer Research. Available at: [Link]

  • Miettinen, T. P., et al. (2021). Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. Stockholm University. Available at: [Link]

  • Lucent Technologies. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]

  • Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Available at: [Link]

  • Johnson, G. L. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Pharmacological Research. Available at: [Link]

  • Dai, L., et al. (2023). One-Pot Time-Induced Proteome Integral Solubility Alteration Assay for Automated and Sensitive Drug–Target Identification. Analytical Chemistry. Available at: [Link]

  • Gaetani, M., et al. (2021). Proteome Integral Solubility Alteration (PISA) for High-Throughput Ligand Target Deconvolution with Increased Statistical Significance and Reduced Sample Amount. Current Protocols. Available at: [Link]

  • Johnson, G. L. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Biology. Available at: [Link]

  • Ferguson, F. M., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. Available at: [Link]

  • Montanari, S., et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • Gaetani, M., et al. (2019). Proteome Integral Solubility Alteration (PISA): a high-throughput proteomics assay for target deconvolution. Journal of Proteome Research. Available at: [Link]

  • Jafari, R., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Graff, J. R., et al. (2003). Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors. The Journal of Biological Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide. PubChem. Available at: [Link]

  • Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Center for Biotechnology Information. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. Available at: [Link]

  • Kamal, A., et al. (2022). Recent Advances and Techniques for Identifying Novel Antibacterial Targets. Current Drug Targets. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to 3-(6-Aminopyridin-3-yl)-N-methylbenzamide in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 3-(6-Aminopyridin-3-yl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cell line models. While the precise public data on "this compound" is limited, its structure suggests it may function as a PARP (Poly ADP-ribose polymerase) inhibitor. This guide is therefore structured around the well-established principles of PARP inhibition, the concept of synthetic lethality, and common mechanisms of resistance observed with this class of compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

A1: Based on its chemical structure and the context of its application in cancer cell lines, this compound is likely a PARP inhibitor. PARP inhibitors work through a mechanism called "synthetic lethality".[1][2][3] In normal cells, DNA damage, particularly single-strand breaks (SSBs), is primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. If PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to more toxic double-strand breaks (DSBs).[1] Healthy cells can still repair these DSBs using the high-fidelity homologous recombination (HR) pathway.[4]

However, many cancer cells, particularly those with mutations in genes like BRCA1 or BRCA2, have a deficient HR pathway.[2][3] In these HR-deficient cells, the inhibition of PARP leads to an accumulation of unrepaired DSBs, resulting in genomic instability and ultimately, cell death.[3][5] This selective killing of cancer cells with a pre-existing DNA repair defect is the essence of synthetic lethality.[1][2]

cluster_0 Healthy Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) a Single-Strand Break (SSB) b PARP-mediated Base Excision Repair (BER) a->b c SSB Repaired b->c d Double-Strand Break (DSB) e Homologous Recombination (HR) Repair d->e f DSB Repaired e->f g Single-Strand Break (SSB) j Accumulation of SSBs g->j h PARP Inhibitor (e.g., this compound) i BER Blocked h->i k Replication Fork Collapse j->k l Double-Strand Break (DSB) k->l m Deficient HR Repair l->m n Cell Death (Apoptosis) m->n

Caption: Synthetic lethality of PARP inhibitors in HR-deficient cancer cells.

Q2: My cells are not showing any response to the initial treatment. What are the first things to check?

A2: If you are not observing the expected cytotoxicity, it's crucial to perform some initial validation steps before investigating complex resistance mechanisms.

  • Compound Integrity and Concentration:

    • Confirm the identity and purity of your compound stock.

    • Verify the final concentration in your cell culture medium. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

  • Cell Line Authenticity and Health:

    • Confirm the identity of your cell line (e.g., via STR profiling).

    • Ensure your cells are healthy and free from contamination, particularly mycoplasma, which can affect cellular responses.[6][7]

    • Check the passage number of your cells; high passage numbers can lead to genetic drift and altered phenotypes.[7]

  • Homologous Recombination (HR) Status:

    • The efficacy of PARP inhibitors is often greatest in HR-deficient cells (e.g., BRCA1/2 mutant). Verify the HR status of your cell line from literature or by assessing the expression of key HR proteins. If your cell line is HR-proficient, it may be intrinsically resistant to single-agent PARP inhibition.[8]

Q3: What is the difference between intrinsic and acquired resistance?

A3:

  • Intrinsic resistance refers to the situation where cancer cells are resistant to a drug from the outset of treatment. This is often due to the absence of the drug's target or the presence of pre-existing cellular mechanisms that counteract the drug's effect (e.g., a functional HR pathway for PARP inhibitors).[9]

  • Acquired resistance develops in response to drug treatment over time. Initially sensitive cancer cells evolve mechanisms to survive and proliferate despite the presence of the drug.[10] This is a significant clinical challenge and a key area of investigation in drug development.[11][12]

Part 2: Troubleshooting Guide for Acquired Resistance

You've confirmed your compound is active and your cell line was initially sensitive, but now you observe a decrease in efficacy over time. This section provides a structured approach to investigate and overcome acquired resistance.

Issue 1: Decreased Sensitivity to this compound in Long-Term Cultures

This is a classic sign of acquired resistance. The primary mechanisms can be broadly categorized into restoration of DNA repair, increased drug efflux, and alterations in the drug target.

cluster_mech1 cluster_mech2 cluster_mech3 cluster_mech4 start Resistant Cell Line Phenotype Observed mech1 Restoration of Homologous Recombination (HR) start->mech1 mech2 Increased Drug Efflux start->mech2 mech3 Alterations in PARP1/2 start->mech3 mech4 Replication Fork Stabilization start->mech4 m1a BRCA1/2 Reversion Mutations mech1->m1a m1b Upregulation of HR-related proteins (e.g., RAD51) mech1->m1b m1c Loss of NHEJ pathway components mech1->m1c m2a Upregulation of ABC Transporters (e.g., P-gp/MDR1, BCRP) mech2->m2a m3a Downregulation of PARP1 expression mech3->m3a m3b Mutations in PARP1 affecting drug binding mech3->m3b m4a Stabilization of stalled replication forks mech4->m4a

Caption: Major mechanisms of acquired resistance to PARP inhibitors.

Investigative Workflow: Identifying the Cause of Resistance

Step 1: Assess Homologous Recombination (HR) Functionality

  • Hypothesis: The resistant cells may have restored their ability to repair DSBs via HR. This is one of the most common mechanisms of resistance to PARP inhibitors.[12]

  • Experimental Approach: Western Blot for HR Proteins

    • Rationale: An increase in the levels of key HR proteins, such as RAD51, is indicative of restored HR functionality.

    • Protocol:

      • Culture both the parental (sensitive) and the resistant cell lines.

      • Lyse the cells and quantify total protein concentration.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against RAD51, BRCA1, and a loading control (e.g., GAPDH or β-actin).

      • Incubate with the appropriate secondary antibody and visualize the bands.

    • Expected Outcome: A significant increase in RAD51 expression in the resistant cell line compared to the parental line suggests HR restoration.

Step 2: Investigate Drug Efflux

  • Hypothesis: The resistant cells may be actively pumping the drug out, preventing it from reaching its intracellular target. This is often mediated by ATP-binding cassette (ABC) transporters.[13][14][15][16][17]

  • Experimental Approach: Drug Efflux Assay using a Fluorescent Substrate

    • Rationale: ABC transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) can efflux a wide range of substrates, including fluorescent dyes like Rhodamine 123 or Hoechst 33342.

    • Protocol:

      • Seed both parental and resistant cells in a 96-well plate.

      • Pre-incubate the cells with or without a known ABC transporter inhibitor (e.g., Verapamil for P-gp).

      • Add a fluorescent substrate of the transporter (e.g., Rhodamine 123).

      • Incubate for a specified time to allow for dye uptake and efflux.

      • Wash the cells and measure the intracellular fluorescence using a plate reader or flow cytometer.

    • Expected Outcome: Resistant cells will show lower fluorescence accumulation compared to parental cells. This difference will be diminished in the presence of an ABC transporter inhibitor, confirming that increased efflux is a resistance mechanism.

Cell LineTreatmentExpected Relative Fluorescence Units (RFU)
ParentalRhodamine 123High
ResistantRhodamine 123Low
ResistantRhodamine 123 + VerapamilHigh

Step 3: Analyze PARP1 Expression

  • Hypothesis: Resistance can arise from a reduction in the amount of the drug's target, PARP1.[12]

  • Experimental Approach: Western Blot for PARP1

    • Rationale: To determine if the expression level of PARP1 has changed in the resistant cell line.

    • Protocol: Follow the same Western Blot protocol as in Step 1, but use a primary antibody specific for PARP1.

    • Expected Outcome: A decrease in PARP1 protein levels in the resistant cell line compared to the parental line would suggest this as a resistance mechanism.

Issue 2: Overcoming Identified Resistance Mechanisms

Once you have identified a likely mechanism of resistance, you can employ targeted strategies to re-sensitize your cells.

Strategy 1: Counteracting HR Restoration with Combination Therapy
  • Rationale: If HR is restored, you can use a second agent to either re-inhibit the DNA damage response or target other cellular vulnerabilities.

  • Recommended Combination: PARP Inhibitor + ATR Inhibitor

    • Mechanism: ATR (Ataxia Telangiectasia and Rad3-related) is a key protein kinase that is activated by DNA damage and replication stress, putting the cell cycle on hold to allow for repair.[9] Combining a PARP inhibitor with an ATR inhibitor can prevent the cells from effectively repairing the DNA damage caused by PARP inhibition, even in HR-proficient or HR-restored cells, leading to synthetic lethality.[9]

    • Experimental Protocol: Combination Index (CI) Assay

      • Use a checkerboard dilution series of your PARP inhibitor and a selective ATR inhibitor (e.g., VE-821).

      • Treat your resistant cell line with each drug alone and in combination across a range of concentrations.

      • After 72-96 hours, perform a cell viability assay (e.g., CellTiter-Glo®).

      • Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Strategy 2: Bypassing Drug Efflux
  • Rationale: If increased drug efflux via ABC transporters is the issue, you can co-administer an inhibitor of these pumps.

  • Recommended Combination: PARP Inhibitor + ABC Transporter Inhibitor

    • Mechanism: Co-treatment with an inhibitor of the specific ABC transporter (e.g., Verapamil for P-gp) will block the efflux of the PARP inhibitor, increasing its intracellular concentration and restoring its cytotoxic effect.[13]

    • Experimental Protocol: Re-sensitization Assay

      • Treat the resistant cell line with a dose-response of your PARP inhibitor in the presence or absence of a fixed, non-toxic concentration of the appropriate ABC transporter inhibitor.

      • Perform a cell viability assay after 72-96 hours.

      • Expected Outcome: The IC50 of the PARP inhibitor should significantly decrease in the presence of the ABC transporter inhibitor, indicating a reversal of resistance.

Part 3: General Assay Troubleshooting

Even with a well-defined experimental plan, technical issues can arise. Here are some common problems and solutions for the assays described above.[6][18][19]

ProblemPossible Cause(s)Recommended Solution(s)
High Background in Western Blots - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., BSA vs. milk).- Titrate your primary and secondary antibodies to determine the optimal concentration.- Increase the number or duration of wash steps.
No Signal in Western Blots - Inefficient protein transfer- Inactive antibody- Very low protein expression- Verify transfer efficiency with Ponceau S staining.- Check antibody datasheet for recommended conditions and include a positive control.- Increase the amount of protein loaded per lane.
High Well-to-Well Variability in 96-Well Assays - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors- Ensure a single-cell suspension before seeding; allow the plate to sit at room temperature before incubation to ensure even settling.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and proper technique; consider using a multichannel pipette for reagent addition.[7]
Unexpected Results in Drug Combination Studies - Incorrect concentration ranges- Drug-drug interaction (chemical)- Ensure your dose ranges cover the IC50 values for each single agent.- Check the literature for any known chemical interactions between the compounds.

References

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. National Institutes of Health. [Link]

  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PubMed Central. [Link]

  • The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. ResearchGate. [Link]

  • Synthetic Lethality of PARP Inhibitors in Prostate Cancer. CancerNetwork. [Link]

  • Alternative DNA Repair Pathways to Handle Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. ResearchGate. [Link]

  • Revisiting the role of ABC transporters in multidrug-resistant cancer. National Institutes of Health. [Link]

  • Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. AACR Journals. [Link]

  • ABC Multidrug Transporters: Structure, Function and Role in Chemoresistance. Semantic Scholar. [Link]

  • ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance. National Institutes of Health. [Link]

  • PARP inhibitors: Synthetic Lethality. theGIST. [Link]

  • Synthetic Lethality of PARP Inhibition and Ionizing Radiation is p53-dependent. National Institutes of Health. [Link]

  • Chapter 11: Alternative DNA Repair Pathways to Handle Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. IntechOpen. [Link]

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies. National Institutes of Health. [Link]

  • Repair Pathway Choices and Consequences at the Double-Strand Break. National Institutes of Health. [Link]

  • Clinical approaches to overcome PARP inhibitor resistance. ResearchGate. [Link]

  • Overcoming resistance to PARP inhibitor in epithelial ovarian cancer, are we ready?. National Institutes of Health. [Link]

  • Study Identifies Potential Marker of PARP Inhibitor Resistance. National Cancer Institute. [Link]

  • Molecular Mechanism of Drug Resistance. PubMed Central. [Link]

  • Mechanisms of Resistance to 6-aminonicotinamide. PubMed. [Link]

  • Unseen Enemy: Mechanisms of Multidrug Antimicrobial Resistance in Gram-Negative ESKAPE Pathogens. MDPI. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Mechanisms of drug resistance: quinolone resistance. PubMed Central. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

Sources

3-(6-Aminopyridin-3-yl)-N-methylbenzamide experimental controls and best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(6-Aminopyridin-3-yl)-N-methylbenzamide (CAS: 1314985-80-2). This resource, designed for researchers and drug development professionals, provides in-depth answers to common questions, troubleshooting strategies, and best practices for ensuring the integrity and reproducibility of your experiments.

Section 1: Compound Identity, Quality Control, and Handling

The validity of any experiment begins with the quality of the starting materials. Before initiating any study, it is imperative to verify the identity, purity, and integrity of your compound.

Q1: How can I confirm the identity and purity of my newly received this compound?

A1: Upon receipt, you should perform a multi-pronged analytical validation to confirm that the compound matches its specifications. Relying solely on the supplier's Certificate of Analysis (CoA) is insufficient for rigorous scientific work. A combination of chromatographic and spectroscopic methods is recommended.

Physicochemical Properties Summary

PropertyValueSource
CAS Number 1314985-80-2[1][2]
Molecular Formula C₁₃H₁₃N₃O[1][3]
Molecular Weight 227.27 g/mol [1][2]
Purity (Typical) ≥95%[1]
Recommended QC Protocol:
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. An isocratic or gradient method can be developed to separate the main compound from any potential impurities or degradation products.[4]

    • Objective: To quantify the purity as a percentage of the total peak area.

    • Best Practice: Run a freshly prepared sample against a reference standard if available. The resulting purity should be ≥95% for most cell-based assays.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms both the molecular weight and purity.

    • Objective: To verify the presence of the correct molecular ion peak ([M+H]⁺ ≈ 228.27 m/z) and to identify potential impurities.

    • Expert Insight: LC-MS is crucial for identifying contaminants that may co-elute with your main peak in HPLC, providing a more accurate purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the chemical structure.

    • Objective: To ensure the proton signals in the spectrum match the expected structure of this compound. The spectrum should be clean, with minimal signals from residual solvents or impurities.

    • Trustworthiness: An NMR spectrum provides unambiguous structural confirmation that chromatographic methods cannot. For an in-depth characterization, ¹³C NMR can also be performed.[5]

QC Workflow Diagram

QC_Workflow cluster_receive Compound Receipt cluster_qc Quality Control Analysis cluster_decision Decision receive Receive Compound (CAS: 1314985-80-2) hplc Purity Check: HPLC (>95%) receive->hplc Sample Prep lcms Identity Check: LC-MS (MW=227.27) hplc->lcms Confirm MW nmr Structure Check: ¹H NMR lcms->nmr Confirm Structure pass Pass: Proceed to Stock Preparation nmr->pass All Specs Met fail Fail: Contact Supplier & Quarantine Lot nmr->fail Specs Not Met

Caption: Initial quality control workflow for incoming compounds.

Q2: What are the recommended procedures for handling and storing this compound to ensure its stability?

A2: Proper handling and storage are critical to prevent degradation, which can lead to inconsistent experimental results. The benzamide and aminopyridine moieties can be susceptible to hydrolysis, oxidation, and photodegradation.

Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.[3]Minimizes thermal degradation and slows down potential chemical reactions.
Light Protect from light by using an amber vial or by wrapping the container in foil.Aromatic amine compounds can be sensitive to photodegradation.[6]
Atmosphere For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation of the amine group.[6]
Humidity Store in a desiccated environment.The amide and amine groups are susceptible to moisture-induced hydrolysis.[6]
Stock Solution Best Practices:
  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) for initial stock solutions. While other organic solvents may be used, DMSO is compatible with most cell-based assays at final concentrations <0.5%.

  • Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.

  • Preparation: Always allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.[6] Use a calibrated balance and appropriate volumetric flasks. Ensure complete dissolution by vortexing or brief sonication.

  • Storage: Aliquot the primary stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles , as this is a primary cause of compound degradation in solution.

Section 2: Experimental Design and Controls

The design of your experiment, particularly the inclusion of appropriate controls, is the foundation of trustworthy and interpretable data. Because the specific biological target of this compound is not widely published, this section provides general best practices applicable to small molecule inhibitor studies.

Q3: What are the non-negotiable controls for any cell-based assay using this compound?

A3: Every experiment must include a set of controls that allows you to isolate the specific effect of the compound from other variables.

  • Vehicle Control: This is the most critical control. Cells are treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver the compound. This allows you to subtract any effects of the solvent itself on the biological system.

  • Untreated Control (Negative Control): Cells are treated with media only. This provides a baseline for normal cell health, activity, and morphology.

  • Positive Control: This is a known compound or stimulus that is expected to produce a measurable effect in your assay (e.g., a known inhibitor of the pathway you are studying). This control validates that your assay system is working correctly.

  • Compound-Specific Controls (Optional but Recommended):

    • Inactive Structural Analog: If available, using a structurally similar molecule that is known to be inactive against the target provides strong evidence that the observed effect is due to specific interactions of your compound of interest.

    • Cytotoxicity Control: Run a parallel cytotoxicity assay (e.g., MTT, LDH release) to ensure that the observed effects in your primary assay are not simply due to cell death, unless that is the intended endpoint.

Experimental Controls Logic Diagram

Controls_Logic cluster_interpretation Interpretation exp Experimental Group (Cells + Compound) effect_compound Specific Compound Effect exp->effect_compound Compared to veh Vehicle Control (Cells + Solvent) effect_solvent Solvent Effect veh->effect_solvent Compared to veh->effect_compound unt Untreated Control (Cells + Media) unt->effect_solvent baseline Baseline Health unt->baseline Establishes pos Positive Control (Cells + Known Activator/Inhibitor) assay_validity Assay Validity pos->assay_validity Confirms

Caption: Logical relationships between experimental controls.

Q4: How do I determine the optimal working concentration and treatment duration?

A4: The optimal parameters are empirically determined through systematic dose-response and time-course experiments.

Step-by-Step Protocol: Dose-Response Experiment
  • Cell Seeding: Plate your cells at a density that ensures they are in the logarithmic growth phase throughout the experiment.[7] Allow cells to adhere and recover overnight.

  • Compound Dilution: Prepare a serial dilution of your compound in culture media. A common starting range is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) down to the low nanomolar range.

  • Treatment: Remove the old media and add the media containing the different compound concentrations. Remember to include your vehicle and untreated controls.

  • Incubation: Incubate for a pre-determined, fixed time point (e.g., 24, 48, or 72 hours). This time point should be based on the known kinetics of the biological process you are studying.

  • Assay Readout: Perform your assay (e.g., measure enzyme activity, protein expression, cell viability).

  • Data Analysis: Plot the response versus the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ (or EC₅₀) value.

Once an effective concentration range is identified from the dose-response curve, perform a time-course experiment using one or two effective concentrations (e.g., the IC₅₀ and IC₉₀) and measure the response at multiple time points (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration.

Section 3: Troubleshooting

Q5: My experimental results are inconsistent or unexpected. What are the common culprits?

A5: Inconsistency is a common challenge. A systematic troubleshooting approach is the best way to identify the source of the problem.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No observed effect, even at high concentrations. 1. Compound Degradation: Stock solution may have degraded due to improper storage or freeze-thaw cycles. 2. Compound Precipitation: Compound may not be soluble in the culture media at the tested concentrations. 3. Incorrect Target: The compound may not be active against the target in your specific cell line or assay system.1. Prepare fresh stock solutions from the solid compound. Re-verify purity via HPLC. 2. Visually inspect media for precipitates under a microscope. Test solubility limits. Consider using a formulation aid if appropriate. 3. Verify target expression in your cell line. Test the compound in a cell-free biochemical assay if possible.
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell density across the plate. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in compound concentration.[8] 3. Pipetting Errors: Inaccurate dilution or addition of the compound.1. Ensure a single-cell suspension before plating. Mix gently between pipetting. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[7] 3. Use calibrated pipettes. Perform serial dilutions carefully. Mix well at each step.
Results vary significantly between experiments. 1. Cell Passage Number: Cells at very low or high passage numbers can behave differently. 2. Reagent Variability: Differences between lots of serum, media, or other critical reagents. 3. Compound Stability: The compound may be unstable in media over the course of the experiment.1. Maintain a consistent range of passage numbers for all experiments. 2. Test new lots of critical reagents against old lots to ensure consistency. 3. Assess compound stability directly by incubating it in media for the duration of the experiment and then analyzing its concentration and purity via LC-MS.

Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting experimental issues.

Section 4: Safety Information

Q6: What are the primary safety hazards associated with this compound?

A6: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related benzamide and aminopyridine compounds present certain hazards. It is prudent to handle this compound with appropriate care.

  • Potential Hazards: Based on related structures, it may be harmful if swallowed and can cause skin and eye irritation.[9][10] Some related compounds are suspected of causing genetic defects.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[12] Avoid creating dust.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.

References

  • Material Safety D
  • Safety D
  • SAFETY D
  • SAFETY D
  • This compound. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET for 3-Amino-4-methylbenzamide. (2021). Fisher Scientific.
  • This compound. (n.d.). ChemicalBook.
  • 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide Handling and Storage. (n.d.). Echemi.
  • 3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide. (n.d.). PubChem.
  • Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8: 273-280.
  • Long-term storage conditions for N-(3-aminopyridin-4-yl)benzamide. (n.d.). Benchchem.
  • Molloy, M. L., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics.
  • This compound - Data Sheet. (n.d.).
  • Application Notes and Protocols for N-(3-aminopyridin-4-yl)benzamide in Neurological Disorder Models. (n.d.). Benchchem.
  • Hendradi, M. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2015).
  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.).
  • Synthesis and Applications of N-Methylbenzamide. (2024). ChemicalBook.
  • Synthesis of N-Trifluoromethyl Thiocarbamates and Ureas from 3-Aminopyridine-Derived Carbamates. (n.d.).
  • Synthesis, purification, and characterization of novel dual inhibitors. (n.d.). HELDA - University of Helsinki.
  • In Vitro Cell Based Assays. (n.d.). Assay Guidance Manual - NCBI Bookshelf.
  • 3-Amino-N-methylbenzamide. (n.d.). PubChem.
  • Assay Formats: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides... (n.d.). PubMed Central.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines... (2019).
  • 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. (n.d.). BLDpharm.
  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Semantic Scholar.
  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography... (2017).
  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling... (n.d.). MDPI.
  • Identification and characterization of Prothionamide degrad

Sources

Technical Support Center: Refining Protocols for 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Compound Profile and Mechanism of Action

3-(6-Aminopyridin-3-yl)-N-methylbenzamide (CAS: 1314985-80-2) is a novel small molecule under investigation for its therapeutic potential. Recent patent literature identifies derivatives of its core structure as potent inhibitors of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2)[1]. RIPK2 is a critical downstream signaling kinase in the NOD-like receptor (NLR) pathway, which plays a key role in the innate immune response to bacterial pathogens.

Upon activation by NOD1 or NOD2, RIPK2 undergoes ubiquitination and autophosphorylation, leading to the activation of NF-κB and MAPK signaling pathways. This cascade results in the production of pro-inflammatory cytokines and is essential for clearing bacterial infections. Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in inflammatory diseases such as Crohn's disease and Blau syndrome. As a putative RIPK2 inhibitor, this compound offers a valuable tool for investigating these pathways and represents a potential therapeutic agent for inflammatory disorders.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for refining experimental protocols involving this compound. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its characterization and application.

Figure 1: Simplified diagram of the proposed inhibitory action of this compound on the NOD2-RIPK2 signaling pathway.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and preliminary use of this compound.

Q1: How should I dissolve and store the compound? A1: Based on supplier data sheets and the physicochemical properties of similar benzamide derivatives, the compound is a solid at room temperature.[2]

  • Dissolution: For in vitro experiments, create a high-concentration stock solution (e.g., 10-50 mM) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.

  • Storage: Store the solid powder at -20°C, protected from light.[2] Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q2: What is the expected stability of the compound in solution? A2: While specific stability data for this compound is not widely published, small molecules dissolved in DMSO are generally stable for several months when stored properly at -80°C. For aqueous cell culture media, it is best practice to prepare fresh dilutions from the DMSO stock for each experiment to avoid degradation due to hydrolysis.

Q3: What is a good starting concentration range for cell-based assays? A3: For a novel inhibitor, a broad concentration range is recommended for initial dose-response experiments. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration of 10-100 µM down to the nanomolar range.[3] This will help determine the compound's potency (e.g., IC50 or EC50) in your specific assay.

Q4: Which cell lines are appropriate for studying RIPK2 inhibition? A4: The ideal cell lines are those with a functional NOD1/NOD2 signaling pathway.

  • Human Monocytic Lines: THP-1 cells are widely used as they can be differentiated into macrophage-like cells and express NOD2. They are a standard model for studying NLR signaling.

  • Colon Epithelial Lines: Caco-2 or HT-29 cells are also suitable as they express NOD receptors and are relevant to inflammatory bowel disease research.

  • Engineered Cell Lines: HEK293T cells co-transfected with NOD2, RIPK2, and an NF-κB reporter plasmid provide a clean, controllable system for mechanistic studies.

Part 2: Troubleshooting Experimental Protocols

This section provides in-depth, question-and-answer guides for specific issues that may arise during the characterization of this compound.

Guide 1: Low or No Efficacy in Cellular Assays

Q: My compound shows weak or no inhibition of RIPK2-mediated cytokine release (e.g., IL-8, TNF-α) in my cell-based assay, even at high concentrations. What are the potential causes?

A: This is a common challenge when working with novel inhibitors. The issue can stem from the compound itself, the assay conditions, or the biological system.

Potential Causes & Solutions:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Troubleshooting Step: Perform a cellular thermal shift assay (CETSA) or use a target engagement biomarker (e.g., measure RIPK2 autophosphorylation) to confirm the compound is reaching and binding to RIPK2 inside the cell.

    • Solution: If permeability is low, consider formulation strategies, though this is an advanced step. First, ensure other factors are optimized.

  • Inadequate Ligand Stimulation: The NOD2 pathway may not be sufficiently activated to produce a robust signaling window.

    • Troubleshooting Step: Verify the activity of your NOD2 ligand (e.g., Muramyl Dipeptide, MDP). Titrate the MDP concentration to find the optimal dose that yields the highest signal-to-background ratio in your cytokine release or reporter assay.

    • Solution: Ensure the MDP is fresh and has been stored correctly. Test a new batch if necessary.

  • High Protein Binding in Media: The compound may bind to proteins like albumin in the fetal bovine serum (FBS) of your cell culture media, reducing its free, active concentration.

    • Troubleshooting Step: Perform the assay in a low-serum or serum-free medium for a short duration, if your cells can tolerate it.

    • Solution: Compare the IC50 values obtained in media with varying FBS concentrations (e.g., 10%, 2%, 0.5%). A significant rightward shift in the IC50 curve with increasing serum concentration indicates high protein binding.

  • Compound Degradation or Precipitation: The compound may be unstable or may have precipitated out of the aqueous culture medium.

    • Troubleshooting Step: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation, especially at higher concentrations.

    • Solution: Lower the final DMSO concentration in your assay (typically ≤0.5%). If solubility is a major issue, consult physicochemical property data or consider using formulation aids like cyclodextrins for in vitro studies.

Low_Efficacy_Workflow start Start: Low/No Efficacy Observed check_solubility Check for Compound Precipitation in Media start->check_solubility check_stimulus Optimize NOD2 Ligand (MDP) Concentration check_solubility->check_stimulus No Precipitate solution_solubility Solution: Lower final DMSO %, Consider formulation aids check_solubility->solution_solubility Precipitate Observed check_serum Test in Low-Serum vs. High-Serum Media check_stimulus->check_serum Signal Window OK solution_stimulus Solution: Use optimal MDP dose, Verify ligand activity check_stimulus->solution_stimulus Suboptimal Signal Window check_target_engagement Confirm Target Engagement (e.g., p-RIPK2 Western Blot) check_serum->check_target_engagement No IC50 Shift solution_serum Result: IC50 shift indicates protein binding issue check_serum->solution_serum IC50 Shifts solution_target_engagement Result: No engagement suggests permeability/potency issue check_target_engagement->solution_target_engagement No/Weak Engagement end Refined Protocol solution_solubility->end solution_stimulus->end solution_serum->end solution_target_engagement->end

Figure 2: Troubleshooting workflow for addressing low compound efficacy in cell-based assays.

Guide 2: High Variability in Biochemical (Kinase) Assays

Q: I am testing the compound in an in vitro kinase assay with recombinant RIPK2, but I'm seeing high variability between replicate wells and inconsistent IC50 values.

A: Biochemical assays require precision. Variability can mask the true inhibitory potential of your compound.

Potential Causes & Solutions:

Problem Area Potential Cause Troubleshooting & Optimization Solution
Reagents Enzyme instability or low purity of recombinant RIPK2.Source high-purity, active kinase from a reputable vendor. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. Run a quality control check (e.g., SDS-PAGE) if purity is suspect.
Substrate or ATP degradation.Prepare fresh ATP stocks regularly and store them at -20°C. Ensure the peptide or protein substrate is fully solubilized and stored according to the manufacturer's instructions.
Assay Conditions Suboptimal concentrations of enzyme, substrate, or ATP.Determine the Michaelis-Menten constant (Km) for ATP for your specific enzyme batch. For ATP-competitive inhibitors, IC50 values are highly dependent on the ATP concentration. Run assays at or below the Km of ATP to accurately assess potency.[4]
Incorrect buffer pH or ionic strength.Verify that the reaction buffer composition is optimal for RIPK2 activity. Small changes in pH can dramatically affect enzyme kinetics.
Experimental Execution Pipetting errors, especially with small volumes.Calibrate pipettes regularly. Use low-retention tips. For serial dilutions of the inhibitor, perform a multi-step dilution (e.g., from DMSO stock into buffer, then into the final plate) to minimize errors.
Edge effects in the assay plate due to evaporation.Avoid using the outermost wells of the 96- or 384-well plate. Alternatively, fill the outer wells with PBS or water to create a humidity barrier.[4]
Compound Properties Compound interference with the assay detection method.If using a fluorescence- or luminescence-based assay (e.g., ADP-Glo™), run a control plate with the compound and all assay reagents except the enzyme to check for signal quenching or autofluorescence.

Part 3: Detailed Experimental Protocols

Protocol 1: Cellular RIPK2 Target Engagement via Western Blot

This protocol aims to confirm that this compound can inhibit the autophosphorylation of RIPK2 in a cellular context, a key indicator of target engagement.

Materials:

  • THP-1 cells

  • RPMI-1640 media + 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • L-Muramyl dipeptide (MDP)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Antibodies: Anti-phospho-RIPK2 (Ser176), Anti-RIPK2 (total), Anti-β-actin, secondary HRP-conjugated antibody

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 + 10% FBS.

    • Seed cells in a 6-well plate at a density of 1x10^6 cells/well.

    • Differentiate cells into macrophage-like cells by treating with PMA (50 ng/mL) for 48 hours.

    • After 48 hours, replace the media with fresh, PMA-free media and rest the cells for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the differentiated THP-1 cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with MDP (10 µg/mL) for 30 minutes to induce RIPK2 autophosphorylation. Include an unstimulated, vehicle-treated control well.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the well with 100 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration (e.g., 20 µg) and prepare with Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against phospho-RIPK2 (Ser176) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

    • Strip the membrane and re-probe for total RIPK2 and β-actin as loading controls.

Expected Outcome: A dose-dependent decrease in the phospho-RIPK2 signal relative to the total RIPK2 signal in compound-treated wells compared to the MDP-stimulated vehicle control.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Google Patents. (2022). WO2022066917A1 - 3-(6-aminopyridin-3-yl)
  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. [Link]

  • ResearchGate. (2016). Drug Testing and Drug Development in Cell Culture. [Link]

  • PubMed. (2024). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. [Link]

  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • PubChem. (n.d.). 3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide. [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Chemsrc. (n.d.). CAS#:1314985-80-2 | this compound. [Link]

  • BIOFOUNT. (n.d.). 1314985-80-2|this compound. [Link]

  • Google Patents. (n.d.). RS20060316A - Derivatives of n-/heteroaryl(piperidine-2-yl)
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. (n.d.). US20060293367A1 - Amorphous N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide.
  • National Center for Biotechnology Information. (2013). N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N-methyl-4-[11C]methylbenzamide. [Link]

  • PubMed. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. [Link]

  • PubMed. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its. [Link]

  • PubMed Central. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. [Link]

  • BlackRock. (n.d.). 80/20 Target Allocation Fund. [Link]

  • PubMed. (2025). Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. [Link]

  • BlackRock. (n.d.). 80/20 Target Allocation Fund | BCAPX | Investor C. [Link]

  • BlackRock. (n.d.). 80/20 Target Allocation Fund. [Link]

  • BlackRock. (n.d.). 80/20 Target Allocation Fund | BKAPX | Class K. [Link]

  • BlackRock. (n.d.). 80/20 Target Allocation Fund. [Link]

Sources

3-(6-Aminopyridin-3-yl)-N-methylbenzamide purity analysis and quality control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(6-Aminopyridin-3-yl)-N-methylbenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purity analysis and quality control of this important pharmaceutical intermediate.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from the synthetic process, degradation, or improper storage and can have unintended pharmacological or toxicological effects. Therefore, robust analytical methods for purity determination and quality control are essential.

This guide provides practical advice on common analytical techniques, potential challenges, and best practices for ensuring the quality of this compound.

Part 1: Understanding Potential Impurities

A thorough understanding of the synthetic route is the first step in identifying potential impurities. A common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.

Caption: A representative Suzuki-Miyaura synthesis pathway for this compound.

Based on this synthetic route, a profile of potential impurities can be predicted.

Impurity Type Potential Impurities Origin
Starting Materials 3-(N-Methylcarbamoyl)phenylboronic acidUnreacted starting material
5-Bromo-2-aminopyridineUnreacted starting material
Homocoupling Byproducts Biphenyl-3,3'-dicarboxylic acid bis(methylamide)Homocoupling of the boronic acid
6,6'-Diamino-3,3'-bipyridineHomocoupling of the halo-pyridine
Catalyst Residues Palladium (Pd)Residual catalyst from the reaction
Degradation Products 3-(6-Aminopyridin-3-yl)benzoic acidHydrolysis of the N-methylamide

Part 2: Analytical Methodologies & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. This section provides a starting point for method development and troubleshooting common issues.

Recommended HPLC Starting Conditions

This method is a suggested starting point and should be optimized and validated for your specific instrumentation and sample matrix.

Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µmGood retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape for basic analytes.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesTo elute a range of polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A UV scan is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume.
HPLC Troubleshooting Guide

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

FAQs for HPLC Analysis

  • Q1: My main peak is showing significant tailing. What should I do?

    • A1: Peak tailing for this compound is common due to the basic aminopyridine moiety interacting with acidic silanols on the silica support of the HPLC column.[1] First, ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid) to protonate the amine and minimize this secondary interaction.[2] If tailing persists, consider reducing your sample concentration to avoid column overload. Using a high-purity, end-capped C18 column can also significantly improve peak shape.[3]

  • Q2: I'm not seeing good separation between my main peak and a closely eluting impurity. How can I improve resolution?

    • A2: To improve resolution, you can try several approaches. A shallower gradient (a slower increase in the organic mobile phase percentage) can often enhance separation.[4] Alternatively, you can try a different organic modifier, such as methanol instead of acetonitrile, as this will alter the selectivity of the separation. Adjusting the column temperature can also impact selectivity.

  • Q3: My retention times are shifting between injections. What is the cause?

    • A3: Retention time instability can be due to several factors. Ensure your HPLC system is properly equilibrated with the mobile phase before starting your sequence. Check for leaks in the system, as this can cause pressure fluctuations. Also, confirm that your mobile phase composition is consistent and properly degassed.[4]

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying unknown impurities.

Expected Fragmentation

The N-methylbenzamide structure is prone to specific fragmentation patterns.

Caption: Common fragmentation pathways for this compound in MS.

FAQs for MS Analysis

  • Q1: What is the expected molecular weight and [M+H]⁺ for the parent compound?

    • A1: The molecular weight of this compound is 227.27 g/mol . In positive ion mode electrospray ionization (ESI+), you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 228.28.

  • Q2: I see an unexpected peak in my LC-MS analysis. How can I tentatively identify it?

    • A2: First, consider the potential impurities listed in Part 1. For example, a peak corresponding to unreacted 5-bromo-2-aminopyridine would have a characteristic isotopic pattern for bromine. A peak corresponding to the homocoupling product of the boronic acid would have a significantly higher mass. The fragmentation pattern of the unknown peak can also provide clues to its structure.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for the definitive structural confirmation of the main compound and for characterizing impurities.

Expected ¹H NMR Signals

The aromatic protons of the pyridine and benzene rings will resonate in the downfield region (typically δ 7.0-9.0 ppm).[7] The N-methyl group will appear as a singlet or doublet (if coupled) further upfield. The amine protons on the pyridine ring will likely appear as a broad singlet.

FAQs for NMR Analysis

  • Q1: How can I use NMR to assess purity?

    • A1: Quantitative NMR (qNMR) can be a powerful tool for purity assessment. By integrating the signals of the main compound and comparing them to the integrals of impurity signals, you can determine their relative amounts. This requires at least one well-resolved signal for each species.

  • Q2: The chemical shifts of my pyridine protons seem to be solvent-dependent. Is this normal?

    • A2: Yes, the chemical shifts of protons on a pyridine ring, especially those close to the nitrogen, are known to be sensitive to the solvent used for the NMR analysis.[8] It is important to be consistent with the solvent used for comparison between different batches.

Part 3: Quality Control and Best Practices

Adhering to established quality control principles is crucial for ensuring the consistent quality of your material.

Key Quality Control Checks

  • Appearance: The material should be a white to off-white solid.

  • Identity: Confirm the structure using techniques like FTIR, NMR, and MS.

  • Purity by HPLC: The purity should meet the required specification (e.g., >99.0%).

  • Residual Solvents: Analyze for residual solvents from the synthesis using Gas Chromatography (GC).

  • Heavy Metals: Test for residual palladium from the catalyst, typically using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Water Content: Determine the water content by Karl Fischer titration.

Best Practices

  • Reference Standards: Use a well-characterized primary reference standard for quantitative analysis.[9]

  • Stability Studies: Conduct stability studies under different conditions (e.g., temperature, humidity, light) to establish a re-test date and appropriate storage conditions. A stability-indicating HPLC method should be used for this purpose.[3]

  • Good Documentation Practices: Maintain detailed records of all analytical testing and results.

This technical support guide is intended to be a living document. As new analytical challenges and solutions emerge, it will be updated to reflect the latest scientific understanding.

References

  • ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Royal Society of Chemistry. The Suzuki–Miyaura Reaction. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • ProQuest. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

  • The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Bulletin of the Chemical Society of Japan. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • SFAM. The ISO standards in pharmaceuticals: a complete guide. [Link]

  • ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • BGO Software. Types of Quality Control in the Pharmaceutical Industry. [Link]

  • ResearchGate. Aromatic Amines, Aromatic Amides, and Heterocyclic Aromatic Amines. [Link]

  • Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • European Pharmaceutical Review. Pharmaceutical quality control: the reference standards labyrinth. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • World Health Organization. Annex 1 WHO good practices for pharmaceutical quality control laboratories. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Dovepress. Novel N-substituted aminobenzamide scaffold derivatives targeting the. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • National Center for Biotechnology Information. Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide (Iniparib) and Validated PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Case Study in Drug Development

This guide provides a detailed comparison of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide, a compound widely known in clinical research as Iniparib (BSI-201) , with established, FDA-approved Poly (ADP-ribose) polymerase (PARP) inhibitors. Initially heralded as a promising PARP inhibitor for difficult-to-treat cancers like triple-negative breast cancer (TNBC), Iniparib's journey through clinical trials and subsequent mechanistic studies serves as a critical lesson in drug development. Its story underscores the importance of validating a compound's mechanism of action.

While early clinical data for Iniparib showed promise, its development was ultimately halted after disappointing Phase III trial results.[1][2] Subsequent research revealed that Iniparib is not a true PARP inhibitor and its primary mechanism of action is not via PARP inhibition.[3][4][5] This guide will therefore not compare Iniparib as a direct competitor, but rather as a case study against validated PARP inhibitors like Olaparib and Talazoparib to highlight fundamental differences in mechanism, potency, and clinical success.

The Shifting Narrative of Iniparib's Mechanism of Action

Iniparib was first developed with the belief that it acted as an irreversible inhibitor of PARP1, an enzyme critical for repairing single-strand DNA breaks.[1][6][7] The therapeutic strategy, known as synthetic lethality, posits that in cancer cells with pre-existing DNA repair defects (like BRCA1/2 mutations), inhibiting a secondary repair pathway via PARP would lead to catastrophic DNA damage and cell death.[5][8]

However, the scientific narrative began to shift as rigorous preclinical studies failed to substantiate this hypothesis. Key findings that challenged the initial premise include:

  • Weak PARP Inhibition: Iniparib exhibited 1,000-fold less activity against PARP enzymes compared to other known PARP inhibitors.[3]

  • Lack of Bona Fide PARP Inhibitor Characteristics: Unlike validated PARP inhibitors, Iniparib did not effectively potentiate the effects of DNA-damaging agents like temozolomide, nor did it show selective lethality in BRCA-deficient cancer cells—the hallmark of a true PARP inhibitor.[4]

  • Non-Specific Activity: Research later demonstrated that Iniparib non-selectively modifies cysteine-containing proteins in tumor cells.[4][9] Its observed cytotoxicity is now thought to be related to the production of reactive oxygen species (ROS) rather than specific enzyme inhibition.[10]

This reclassification from a specific, targeted agent to a non-specific cytotoxic compound explained the failure of its Phase III clinical trials and its ultimate discontinuation.[1][11]

The Benchmark: Validated PARP Inhibitors

In stark contrast to Iniparib, drugs like Olaparib and Talazoparib have been successfully developed and approved for various cancers, including those of the ovary, breast, prostate, and pancreas.[12][13][14][15] Their success is built on a well-defined and potent mechanism of action.

Olaparib (Lynparza): The first-in-class oral PARP inhibitor approved by the FDA.[3][12][16] It works by blocking PARP enzymes involved in DNA repair.[17] In cancer cells with BRCA mutations, where the primary pathway for repairing double-strand breaks is already compromised, Olaparib-induced inhibition of single-strand break repair leads to the accumulation of lethal DNA damage.[8]

Talazoparib (Talzenna): A highly potent, second-generation PARP inhibitor.[18][19] Talazoparib has a dual mechanism of action: it not only inhibits the catalytic activity of PARP but is also exceptionally efficient at "trapping" the PARP enzyme on the DNA at the site of damage.[20] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication.[19][20] Studies have shown Talazoparib to be approximately 100-fold more potent at trapping PARP than Olaparib, contributing to its high efficacy at lower concentrations.[19][21][22][23]

Comparative Summary: Mechanism and Potency
FeatureThis compound (Iniparib) Olaparib Talazoparib
Primary Mechanism Initially thought to be PARP1 inhibition; later disproven.[1][5] Acts as a non-selective modifier of cysteine-containing proteins.Competitive inhibition of PARP enzymatic activity.[8][24][25]Dual-action: Potent PARP enzymatic inhibition and highly efficient PARP trapping.[19][20]
PARP Potency Very weak; >1000-fold less potent than true PARP inhibitors.Potent inhibitor of PARP1/2.The most potent PARP-trapping inhibitor among clinically investigated agents.[22][23]
Hallmark Effect Fails to show synthetic lethality in BRCA-deficient models.[4]Induces synthetic lethality in cells with homologous recombination deficiency (e.g., BRCA mutations).[8]Induces potent synthetic lethality, correlated with superior PARP trapping ability.[20][21]
Clinical Status Development terminated after failed Phase III trials.[1][11]FDA-approved for multiple cancers (ovarian, breast, prostate, pancreatic).[12][13][14]FDA-approved for BRCA-mutated breast cancer and HRR-mutated prostate cancer.[18][19]
Visualizing the Mechanistic Divide

The fundamental difference in how these compounds interact with the DNA damage response pathway is critical for understanding their divergent clinical outcomes.

cluster_0 Cellular DNA Damage Response cluster_1 Inhibitor Mechanisms DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB Double-Strand Break (DSB) (at replication fork) DNA_SSB->DNA_DSB leads to PARP->DNA_SSB repairs PARP_Trap PARP Trapping (Talazoparib) PARP->PARP_Trap Traps PARP on DNA HR_Pathway Homologous Recombination (HR) (BRCA1/2 Dependent) DNA_DSB->HR_Pathway repaired by Cell_Death Apoptosis / Cell Death HR_Pathway->Cell_Death if deficient (e.g., BRCA-mutant) + PARP Inhibition Cell_Survival DNA Repair & Cell Survival HR_Pathway->Cell_Survival Iniparib Iniparib Iniparib->PARP Very Weak / No Meaningful Inhibition Olaparib Olaparib / Talazoparib Olaparib->PARP Inhibits Catalytic Activity PARP_Trap->Cell_Death blocks replication

Caption: Contrasting mechanisms of Iniparib and validated PARP inhibitors.

Experimental Protocols for Inhibitor Characterization

The divergence between Iniparib and true PARP inhibitors can be clearly demonstrated using standardized biochemical and cell-based assays. The causality behind selecting these specific protocols is to differentiate between simple enzymatic inhibition and the more complex, highly potent mechanism of PARP trapping.

In Vitro PARP1 Enzymatic Inhibition Assay (HT Colorimetric)

This assay directly measures an inhibitor's ability to block the catalytic activity of the PARP1 enzyme. It is a foundational experiment that would have revealed Iniparib's weak activity.

Principle: This assay quantifies the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins. The signal is inversely proportional to PARP1 inhibition.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well strip plate with histone protein. Wash and block the plate to prevent non-specific binding.

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds (e.g., Iniparib, Olaparib) in PARP assay buffer. Include a "no inhibitor" control and a "no enzyme" background control.

  • Reaction Initiation: Add recombinant human PARP1 enzyme to each well (except background controls). Then, add the test compounds to the appropriate wells.

  • PARP Reaction: Initiate the PARP reaction by adding a PARP cocktail containing activated DNA and biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (which binds to the biotinylated PAR chains) and incubate.

  • Signal Generation: Wash the plate again. Add TMB substrate, which will be converted by HRP to produce a blue color. Stop the reaction with sulfuric acid, turning the color to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract background readings. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus log[inhibitor] and fit the curve using non-linear regression to determine the IC50 value.

cluster_workflow Workflow: PARP1 Enzymatic IC50 Assay A Coat 96-well plate with Histone B Add PARP1 Enzyme & Test Compound A->B C Initiate Reaction with Biotinylated NAD+ B->C D Incubate 1 Hour C->D E Wash & Add Streptavidin-HRP D->E F Wash & Add TMB Substrate E->F G Read Absorbance at 450 nm F->G H Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for determining PARP1 enzymatic inhibition (IC50).

Cell-Based PARP Trapping Assay

This assay is crucial for characterizing inhibitors like Talazoparib, whose high potency is driven by their ability to trap PARP on DNA.

Principle: This immunofluorescence-based assay quantifies the formation of PARP-DNA complexes within the cell nucleus after drug treatment.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., HeLa or a BRCA-deficient line) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test inhibitors (e.g., Talazoparib, Olaparib) for a defined period (e.g., 4-16 hours).

  • Pre-extraction & Fixation: Gently wash the cells with a buffer containing a mild detergent (e.g., Triton X-100) to remove soluble, non-DNA-bound proteins. Immediately fix the remaining chromatin-bound proteins with 4% paraformaldehyde.

  • Immunostaining: Permeabilize the fixed cells and block non-specific antibody binding. Incubate with a primary antibody specific for PARP1.

  • Secondary Detection: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides. Acquire images using a high-content imaging system or a confocal microscope.

  • Image Analysis: Use automated image analysis software to quantify the mean fluorescence intensity of the PARP1 signal specifically within the DAPI-stained nuclear area.

  • Data Analysis: Normalize the nuclear fluorescence intensity to the vehicle-treated control. A higher intensity indicates more PARP trapping. Plot the intensity versus inhibitor concentration to compare the trapping efficiency of different compounds.

Conclusion

The story of this compound (Iniparib) is a powerful illustration of the complexities inherent in cancer drug development. While it initially generated significant excitement based on its presumed identity as a PARP inhibitor, its clinical failure highlighted a fundamental disconnect between its proposed and actual mechanism of action.[2][26] The compound is not a bona fide PARP inhibitor but rather a non-specific agent whose development was terminated.[4][11]

In contrast, the success of mechanistically validated PARP inhibitors like Olaparib and Talazoparib, which demonstrate potent and specific synthetic lethality in cancers with DNA repair deficiencies, provides a clear benchmark for targeted therapy.[12][18] Their journey from bench to bedside, supported by robust preclinical data from assays like those described above, validates the PARP inhibition strategy and has provided practice-changing medicines for patients with specific genetic vulnerabilities. For researchers in the field, the juxtaposition of Iniparib with true PARP inhibitors serves as an enduring reminder that rigorous target validation and mechanistic understanding are the cornerstones of successful drug discovery.

References

  • Olaparib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Olaparib]
  • Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). [URL: https://www.lynparzahcp.com/gbreca/moa.html]
  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [URL: https://www.lynparzahcp.com/advanced-ovarian-cancer/moa.html]
  • Iniparib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Iniparib]
  • Olaparib - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5726084/]
  • New PARP Inhibitor Approved for Breast Cancer | The AACR. [URL: https://www.aacr.org/blog/2018/10/22/new-parp-inhibitor-approved-for-breast-cancer/]
  • Iniparib, a PARP1 inhibitor for the potential treatment of cancer, including triple-negative breast cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20848336/]
  • Update: PARP inhibitors, rucaparib (Rubraca) and olaparib (Lynparza) receive FDA approval for metastatic prostate cancer. [URL: https://www.facingourrisk.
  • Olaparib - NCI - National Cancer Institute. [URL: https://www.cancer.
  • FDA Approves Olaparib, Rucaparib to Treat Prostate Cancer - NCI. [URL: https://www.cancer.gov/news-events/cancer-currents-blog/2020/prostate-cancer-parp-inhibitors-olaparib-rucaparib]
  • FDA Approves Olaparib for BRCA+ Breast Cancer - OncLive. [URL: https://www.onclive.com/view/fda-approves-olaparib-for-brca-breast-cancer]
  • Lynparza approved by US FDA in germline BRCA-mutated metastatic breast cancer. [URL: https://www.astrazeneca.
  • Definition of iniparib - NCI Drug Dictionary - National Cancer Institute. [URL: https://www.cancer.gov/publications/dictionaries/cancer-drug/def/iniparib]
  • Iniparib: The Fairy Tale Dream Comes to an End - The ASCO Post. [URL: https://ascopost.com/issues/february-25-2015/iniparib-the-fairy-tale-dream-comes-to-an-end/]
  • Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9886470/]
  • Iniparib nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22128093/]
  • DRUG NAME: Iniparib - BC Cancer. [URL: http://www.bccancer.bc.ca/drug-database-site/Drug%20Index/Iniparib_monograph_1Mar2011.pdf]
  • PARP inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/PARP_inhibitor]
  • Talazoparib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Talazoparib]
  • Abstract A226: Mechanism of action of iniparib: Stimulation of reactive oxygen species (ROS) production in an iniparib-sensitive breast cancer cell line. - AACR Journals. [URL: https://aacrjournals.org/cancerres/article/71/8_Supplement/A226/579973/Abstract-A226-Mechanism-of-action-of-iniparib]
  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7986877/]
  • A PHASE II STUDY OF THE PARP INHIBITOR, INIPARIB (BSI-201), IN COMBINATION WITH CHEMOTHERAPY TO TREAT TRIPLE NEGATIVE BREAST CANCER BRAIN METASTASES (LCCC0919). [URL: https://www.dana-farber.org/clinical-trials/10-431/]
  • Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6035102/]
  • Iniparib (BSI-201) | PARP1 Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/iniparib.html]
  • Iniparib Disappoints in Breast Cancer, But Study Results Hint at Second-Line Therapy Benefit - Cure Today. [URL: https://www.curetoday.
  • a phase II randomized study of two schedules of iniparib plus paclitaxel versus paclitaxel alone as neoadjuvant therapy in patients with triple-negative breast cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4871620/]
  • Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5548348/]
  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [URL: https://www.talzenna-hcp.com/mechanism-of-action]
  • Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/380486894_Synthesis_and_antitumor_activities_of_novel_3-6-aminopyridin-3-ylbenzamide_derivatives_Inducing_cell_cycle_arrest_and_apoptosis_via_AURKB_transcription_inhibition]
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. [URL: https://www.mdpi.com/1420-3049/27/10/3200]

Sources

A Guide to the Reproducibility of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Reproducibility in Novel Compound Synthesis

3-(6-Aminopyridin-3-yl)-N-methylbenzamide is a compound of interest within the broader class of aminopyridine benzamides, which have shown promise as inhibitors of key therapeutic targets such as Histone Deacetylases (HDACs) and Tyrosine Kinase 2 (TYK2).[1][2] The reproducibility of experimental results is paramount for validating its therapeutic potential and advancing it through the drug discovery pipeline. This guide addresses the critical factors influencing the synthesis, purification, characterization, and biological evaluation of this compound, providing a framework for consistent and reliable outcomes.

I. Synthesis of this compound: A Representative Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a robust protocol can be constructed based on well-established amide bond formation reactions and Suzuki coupling, common methods for preparing similar benzamide derivatives.[3][4][5] The following protocol is a representative, detailed procedure designed to maximize yield and purity, with explanations for key steps to enhance reproducibility.

Overall Synthetic Scheme

The synthesis can be envisioned as a two-step process: a Suzuki coupling to form the biaryl system, followed by an amidation reaction.

Synthesis_Scheme cluster_0 Step 1: Suzuki Coupling A 3-bromo-N-methylbenzamide C This compound A->C Pd Catalyst, Base Toluene/Water B 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine B->C

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Suzuki Coupling

Materials:

  • 3-bromo-N-methylbenzamide

  • 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-N-methylbenzamide (1.0 eq.), 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq.), and potassium carbonate (3.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of toluene and deionized water.

  • Degassing: Purge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.). The use of a pre-catalyst or a more advanced phosphine ligand could be explored to optimize the reaction.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Choices:

  • Catalyst System: Pd(OAc)₂ and PPh₃ form an active Pd(0) species in situ, which is a standard and cost-effective catalyst for Suzuki couplings. The ratio of ligand to palladium is crucial to prevent catalyst decomposition.

  • Base and Solvent: Potassium carbonate is a common and effective base for Suzuki couplings. The two-phase toluene/water system is effective for dissolving both the organic substrates and the inorganic base.

  • Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, a common cause of poor reproducibility.

II. Characterization and Purity Assessment

Consistent characterization is key to ensuring the identity and purity of the final compound.

Analytical MethodPurposeExpected Observations
¹H and ¹³C NMR Structural confirmation and isomer differentiation.The chemical shifts and coupling constants of the aromatic protons will confirm the 3,3'-disubstitution pattern of the biaryl system. The presence of the N-methyl signal will also be evident.
Mass Spectrometry (MS) Confirmation of molecular weight.An [M+H]⁺ peak corresponding to the molecular weight of 227.26 g/mol is expected.[6]
HPLC Purity assessment and quantification.A single major peak should be observed, with purity typically expected to be >95% for use in biological assays.

Potential Impurities and Side Products:

  • Homocoupling products: Biphenyl derivatives from the starting materials.

  • Residual starting materials: Unreacted 3-bromo-N-methylbenzamide or the boronic ester.

  • Isomers: If alternative starting materials are used, positional isomers could be a concern.

III. Reproducibility in Biological Assays

The biological activity of this compound is likely to be in the context of kinase or HDAC inhibition, given the known targets of similar aminopyridine benzamides.[1][2] Reproducibility in these assays is highly dependent on standardized protocols.

Hypothetical Target and Mechanism of Action

Based on its structural similarity to other reported inhibitors, this compound could function as an ATP-competitive inhibitor of a kinase or chelate the zinc ion in the active site of an HDAC. A patent application suggests that derivatives of 3-(6-aminopyridin-3-yl)benzamide can act as RIPK2 inhibitors.[7]

Signaling_Pathway cluster_0 Kinase Inhibition Pathway Kinase Target Kinase (e.g., TYK2, RIPK2) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell_Signaling Downstream Signaling Phospho_Substrate->Cell_Signaling Compound This compound Compound->Kinase Inhibition

Sources

A Researcher's Guide to the Preclinical Cross-Validation of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of novel small molecules with therapeutic potential is the foundational step in the drug development pipeline. The compound 3-(6-Aminopyridin-3-yl)-N-methylbenzamide represents one such novel chemical entity. While direct biological data for this specific molecule is not yet publicly available, the broader class of 3-(6-aminopyridin-3-yl)benzamide derivatives has shown promise in oncology, with recent studies indicating a potential mechanism of action involving the induction of cell cycle arrest and apoptosis. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical next step: the rigorous, multi-modal validation of this compound's anti-cancer activity.

This document provides a comprehensive framework for the preclinical cross-validation of this compound. We will operate on the hypothesis, derived from structurally related compounds, that its primary mechanism of action is the inhibition of Aurora B kinase (AURKB), a key regulator of mitosis. To establish both efficacy and mechanistic rigor, we will compare its performance head-to-head with Barasertib (AZD1152) , a well-characterized, potent, and highly selective AURKB inhibitor that has been evaluated in numerous preclinical and clinical studies.[1][2][3]

This guide will detail the necessary in vitro and in vivo models, provide step-by-step experimental protocols, and offer templates for data analysis and presentation, empowering research teams to generate a robust data package for this promising compound.

Part 1: Mechanistic Hypothesis and Rationale for Model Selection

Postulated Mechanism of Action: Aurora B Kinase Inhibition

Aurora B is a serine/threonine kinase and the catalytic engine of the Chromosomal Passenger Complex (CPC).[4] The CPC is essential for critical mitotic events, including chromosome condensation, proper kinetochore-microtubule attachments, and cytokinesis.[4][5] Inhibition of AURKB disrupts these processes, leading to failed cell division (endoreduplication), the formation of polyploid cells, and ultimately, mitotic catastrophe and apoptosis.[6] This mechanism makes AURKB a compelling target in oncology, particularly in rapidly proliferating cancers. We hypothesize that this compound functions as an ATP-competitive inhibitor of AURKB, mirroring the action of compounds like Barasertib.

AURKB_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition Pathway G2/M Transition G2/M Transition Metaphase Metaphase G2/M Transition->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Division Successful Cell Division Cytokinesis->Division AURKB Aurora B Kinase (AURKB) HistoneH3 Histone H3 (Ser10) AURKB->HistoneH3 Phosphorylates Kinetochore Kinetochore-Microtubule Attachment AURKB->Kinetochore Corrects Polyploidy Polyploidy / Endoreduplication AURKB->Polyploidy Leads to SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC Satisfies SAC->Anaphase Allows Compound This compound OR Barasertib Compound->AURKB Inhibits Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Proposed signaling pathway of AURKB inhibition.

Rationale for Cross-Validation Models

To build a compelling case for a novel drug candidate, its activity must be consistent and reproducible across different, yet complementary, biological systems. A single assay is insufficient due to model-specific artifacts. Therefore, we propose a tiered approach moving from simplified in vitro systems to more complex in vivo models.

  • In Vitro Cell-Based Assays: These provide a rapid, high-throughput method to confirm the primary biological effects of the compound on cancer cells. We will focus on assays that directly measure the predicted downstream consequences of AURKB inhibition: cell cycle arrest and apoptosis.

  • In Vivo Xenograft Models: These models are crucial for evaluating a compound's efficacy within a biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall anti-tumor activity in a living organism.[7][8] We will utilize a human tumor xenograft model, a standard in preclinical oncology research.[9]

Part 2: In Vitro Activity Profiling

The initial phase of validation involves characterizing the compound's effect at the cellular level. We will use a panel of cancer cell lines known to be sensitive to AURKB inhibition. For this guide, we propose using human colorectal carcinoma (HCT116, SW620) and acute myeloid leukemia (MOLM13) cell lines, as Barasertib has demonstrated significant activity in these models.[9][10]

Experiment 1: Cell Cycle Analysis via Propidium Iodide Staining

Causality: If the compound inhibits AURKB, it will prevent cells from completing mitosis. However, DNA replication will continue, leading to an accumulation of cells with ≥4N DNA content (polyploidy).[6] Flow cytometry with propidium iodide (PI), a DNA intercalating agent, allows for the quantification of DNA content, thus revealing this characteristic cell cycle arrest profile.[11]

Detailed Protocol: Cell Cycle Analysis
  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density that allows for logarithmic growth for 72 hours.

  • Treatment: After 24 hours, treat cells with a dose-range of this compound (e.g., 1 nM to 10 µM), Barasertib (positive control, e.g., 1 nM to 1 µM), and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 48 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with 1 mL of cold PBS. Resuspend the pellet and add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at 4°C.[12]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample. Use gating strategies to exclude doublets and debris.[13]

  • Data Analysis: Quantify the percentage of cells in Sub-G1, G0/G1, S, and G2/M phases, as well as polyploid (>4N) populations.

Experiment 2: Apoptosis Detection via Annexin V Staining

Causality: The mitotic catastrophe induced by AURKB inhibition ultimately triggers programmed cell death (apoptosis).[14] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic/necrotic cells with compromised membranes.[16]

Detailed Protocol: Annexin V Apoptosis Assay
  • Cell Treatment: Seed and treat cells as described in the cell cycle protocol (Section 2.1). An incubation time of 72 hours is recommended to capture the apoptotic phenotype following cell cycle arrest.

  • Cell Harvest: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[17]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL). Gently vortex the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze immediately by flow cytometry.

  • Data Analysis: Quantify the cell populations:

    • Viable (Annexin V- / PI-)

    • Early Apoptotic (Annexin V+ / PI-)

    • Late Apoptotic/Necrotic (Annexin V+ / PI+)

Data Presentation and Interpretation (In Vitro)

Summarize the quantitative data in tables to facilitate direct comparison between the novel compound and Barasertib.

Table 1: Comparative Cell Cycle Distribution in HCT116 Cells (48h Treatment)

Compound Concentration % G0/G1 % S % G2/M % Polyploid (>4N)
Vehicle Control 0.1% DMSO
Novel Compound 10 nM
100 nM
1 µM
Barasertib 10 nM
100 nM

| | 1 µM | | | | |

Table 2: Comparative Apoptosis Induction in HCT116 Cells (72h Treatment)

Compound Concentration % Viable % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control 0.1% DMSO
Novel Compound 10 nM
100 nM
1 µM
Barasertib 10 nM
100 nM

| | 1 µM | | | |

A successful outcome would show the novel compound inducing a dose-dependent increase in the polyploid population and a corresponding increase in apoptotic cells, with a potency and efficacy profile comparable to Barasertib.

Part 3: In Vivo Efficacy Assessment

Demonstrating anti-tumor activity in vivo is a critical milestone. The human tumor xenograft model in immunocompromised mice remains a cornerstone of preclinical oncology drug development.[8][18]

Experiment 3: Human Tumor Xenograft Model

Causality: This experiment tests whether the cellular activity observed in vitro translates into tumor growth inhibition in a complex biological environment. It assesses the compound's ability to reach the tumor at sufficient concentrations and exert its anti-proliferative effect over a sustained period.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A 1. Inoculate Immunocompromised Mice with HCT116 Cells (s.c.) B 2. Monitor Mice for Palpable Tumor Formation A->B C 3. Measure Tumors until Average Volume is ~150 mm³ B->C D 4. Randomize Mice into Treatment Groups (n=8-10/group) C->D E 5. Administer Treatment Daily: - Vehicle Control - Novel Compound (e.g., 25 mg/kg) - Barasertib (e.g., 25 mg/kg) D->E F 6. Measure Tumor Volume and Body Weight 2-3x Weekly E->F G 7. Continue Treatment for 21 Days or until Endpoint F->G H 8. Calculate Tumor Growth Inhibition (TGI) G->H I 9. (Optional) Harvest Tumors for Pharmacodynamic Analysis G->I

Caption: Experimental workflow for the in vivo xenograft study.

Detailed Protocol: Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells suspended in Matrigel into the flank of female athymic nude mice.[7]

  • Tumor Growth: Allow tumors to grow until they reach an average volume of 100-200 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Randomize mice into treatment cohorts (e.g., n=10 mice/group):

    • Group 1: Vehicle Control (formulation buffer)

    • Group 2: this compound (dose selected based on MTD studies, e.g., 25 mg/kg)

    • Group 3: Barasertib (positive control, e.g., 25 mg/kg, i.p.)[19]

  • Dosing: Administer compounds daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for 21 days.

  • Monitoring: Measure tumor volumes and mouse body weights three times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach the predetermined maximum size, or after the 21-day treatment period.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

Data Presentation and Interpretation (In Vivo)

Present the results graphically and in a summary table.

Table 3: Comparative Efficacy in HCT116 Xenograft Model (Day 21)

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) ± SEM % Tumor Growth Inhibition (TGI) Mean Body Weight Change (%)
Vehicle Control - N/A
Novel Compound 25

| Barasertib | 25 | | | |

A positive result is a statistically significant reduction in the mean final tumor volume for the novel compound compared to the vehicle control, with an efficacy that is non-inferior to the Barasertib group. Minimal body weight loss indicates good tolerability.

Conclusion

This guide outlines a logical and rigorous pathway for the preclinical validation of this compound. By systematically progressing from mechanistic in vitro assays to a demonstrative in vivo efficacy model, researchers can build a comprehensive data package. The head-to-head comparison with a well-characterized inhibitor like Barasertib provides an essential benchmark for potency and effect.[1][20] Successful completion of this experimental cascade would provide strong evidence for the compound's hypothesized mechanism of action and establish its potential as a viable candidate for further development in oncology.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • AZD1152 (Baracertib). (n.d.). AstraZeneca Open Innovation. Retrieved from [Link]

  • What Aurora B inhibitors are in clinical trials currently? (2025, March 11). Patsnap Synapse. Retrieved from [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved from [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). UCL. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat. (n.d.). PubMed Central. Retrieved from [Link]

  • Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. (2016). AACR Journals. Retrieved from [Link]

  • AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. (n.d.). Blood | American Society of Hematology - ASH Publications. Retrieved from [Link]

  • Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. (2016). PubMed. Retrieved from [Link]

  • Clinical Trials Using Aurora Kinase Inhibitor. (n.d.). NCI - National Cancer Institute. Retrieved from [Link]

  • Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Inhibition of Aurora-B kinase activity confers antitumor efficacy in preclinical mouse models of early and advanced gastrointestinal neoplasia. (n.d.). Spandidos Publications. Retrieved from [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research. Retrieved from [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. (n.d.). Frontiers. Retrieved from [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Comprehensive list of Aurora B inhibitors in clinical trials. (n.d.). ResearchGate. Retrieved from [Link]

  • Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. (2016). AACR Journals. Retrieved from [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research. Retrieved from [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. (2023). MDPI. Retrieved from [Link]

  • Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism. (n.d.). NIH. Retrieved from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH. Retrieved from [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025, February 25). Frontiers. Retrieved from [Link]

Sources

Comparative Structure-Activity Relationship (SAR) of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Prominence of the Aminopyridine Benzamide Scaffold in Kinase Inhibition

The pyridine ring is a foundational heterocyclic structure in medicinal chemistry, serving as a core scaffold for numerous FDA-approved drugs due to its diverse biological activities.[1] Within this class, the aminopyridine benzamide motif has emerged as a particularly fruitful pharmacophore for the development of potent and selective protein kinase inhibitors.[2][3] These inhibitors are crucial in modern therapeutics, particularly in oncology and immunology, by targeting the ATP-binding site of kinases to modulate cellular signaling pathways.

This guide focuses on the structure-activity relationship (SAR) of derivatives based on the 3-(6-Aminopyridin-3-yl)-N-methylbenzamide scaffold. This core structure has been identified in compounds targeting several important kinases, including Aurora Kinase B (AURKB) and Bcr-Abl.[4][5] By systematically analyzing modifications at key positions, we can elucidate the structural requirements for potent and selective inhibition, providing a framework for the rational design of next-generation therapeutics.

Core Scaffold Analysis and Key Interaction Points

The this compound scaffold can be dissected into three primary regions, each playing a critical role in binding to the kinase active site. Understanding the function of each region is fundamental to interpreting the SAR data.

  • Region A: The 6-Aminopyridine "Head" : This moiety is the quintessential hinge-binding element. The pyridine nitrogen and the exocyclic 6-amino group form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

  • Region B: The Central Phenyl Ring "Core" : This aromatic core serves as a rigid linker, properly orienting the other two regions. Substitutions on this ring can influence potency, selectivity, and physicochemical properties by establishing additional interactions within the pocket.

  • Region C: The N-methylbenzamide "Tail" : This portion typically extends towards the solvent-exposed region of the active site. Modifications here are crucial for fine-tuning potency, improving cell permeability, modulating metabolic stability, and achieving selectivity over other kinases.

Structure-Activity Relationship (SAR) Deep Dive

The following sections compare how structural modifications to the lead compound, this compound, impact its biological activity. The primary target discussed is Aurora Kinase B (AURKB), a serine/threonine kinase vital for cell cycle regulation, making it an attractive target for cancer therapy.

Region A: Modifications of the Hinge-Binding Aminopyridine

The integrity of the 2-aminopyridine motif is paramount for kinase inhibitory activity. Its primary role is to mimic the adenine portion of ATP and form hydrogen bonds with the kinase hinge.

  • Positional Isomers : Moving the amino group from the 6-position significantly reduces or abolishes activity. This is because the specific geometry of the 6-aminopyridine allows for the bidentate hydrogen bond formation with the kinase hinge backbone, which is a hallmark of many Type I kinase inhibitors.

  • Substitution on the Amino Group : N-alkylation of the 6-amino group is generally detrimental to activity. This modification can introduce steric hindrance, disrupting the crucial hydrogen bond donation to the hinge region.

Region B: Influence of Substituents on the Central Phenyl Ring

Substitutions on the central phenyl ring can modulate activity by interacting with specific residues in the kinase active site.

  • Halogenation : The introduction of small, electron-withdrawing groups like halogens (e.g., fluorine, chlorine) can be beneficial. For instance, in related benzamide series, 3-halogenated derivatives were identified as highly potent Bcr-Abl kinase inhibitors.[4] These groups can form favorable interactions and influence the overall electronic properties of the molecule.

  • Larger Groups : Bulky substituents are often poorly tolerated unless a specific hydrophobic pocket is available. The positioning is critical to avoid steric clashes.

Region C: Exploration of the N-methylbenzamide Tail

This region offers the most significant opportunity for optimization of potency, selectivity, and drug-like properties.

  • Amide Nitrogen Substitution : Varying the N-methyl group allows for probing of the solvent-exposed channel.

    • N-H (Primary Amide) : Often shows good activity but may have lower cell permeability compared to N-alkylated analogs.

    • N-Methyl : Provides a good balance of potency and permeability.

    • Longer/Cyclic Chains : Adding longer side chains at the amino group of the benzamide can significantly enhance antiproliferative activity, suggesting these groups can access additional hydrophobic pockets.[5]

  • Benzamide Ring Substitution : Modifications to the benzamide ring itself can further enhance interactions. Structure-activity relationship studies on benzamides have shown that electron density and the size of substituents are critical factors for potency.[6][7]

Comparative Biological Data

The following table summarizes the SAR for a series of 3-(6-aminopyridin-3-yl)benzamide derivatives against Aurora Kinase B (AURKB) and their antiproliferative effect on a cancer cell line.

Compound IDR1 (Region C)AURKB IC50 (nM)HCT116 GI50 (nM)Key SAR Insights
1 (Lead) -CH350250Baseline potency with the N-methyl group.
2 -H75400Primary amide is slightly less potent biochemically and in cells.
3 -CH2CH330180Small extension to N-ethyl is well-tolerated and slightly improves potency.
4 -cyclopropyl25150Small cyclic group enhances potency, likely through favorable hydrophobic interactions.
5 -CH2CH2OH120>1000Introduction of a polar hydroxyl group reduces potency, possibly due to unfavorable desolvation.

Data is illustrative and compiled based on general principles observed in related chemical series. IC50 = half maximal inhibitory concentration; GI50 = half maximal growth inhibition.

Experimental Protocols

Reproducible and robust assays are critical for validating SAR findings. Below are standard protocols for biochemical and cell-based evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP to ATP, which is then used by luciferase to generate a luminescent signal proportional to the ADP concentration.

Step-by-Step Protocol:

  • Compound Preparation : Prepare a serial dilution of the test compounds (e.g., this compound derivatives) in a 384-well plate.

  • Kinase Reaction : Add the kinase (e.g., recombinant human AURKB) and its specific substrate to the wells containing the test compounds.

  • Initiate Reaction : Start the kinase reaction by adding a solution of ATP at a concentration close to its Km value for the specific kinase. Incubate at room temperature for 60 minutes.

  • Terminate and Deplete ATP : Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Signal Generation : Add Kinase Detection Reagent to each well. This converts ADP to ATP and contains luciferase/luciferin to generate a light signal. Incubate for 30 minutes.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses the impact of a compound on the viability and proliferation of cancer cells.[2]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[2]

Step-by-Step Protocol:

  • Cell Seeding : Seed a human cancer cell line (e.g., HCT116 colorectal carcinoma) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Determine the concentration of the compound that causes 50% growth inhibition (GI50) by comparing the absorbance of treated wells to untreated control wells.

Visualization of Mechanism and Workflow

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

G cluster_0 AURKB Signaling Pathway cluster_1 Mechanism of Inhibition Histone Histone H3 Phospho_Histone Phosphorylated Histone H3 (p-Histone H3) Histone->Phospho_Histone AURKB Aurora Kinase B (AURKB) AURKB->Histone phosphorylates Chromosome Chromosome Segregation Phospho_Histone->Chromosome enables Proliferation Cell Proliferation Chromosome->Proliferation allows Inhibitor 3-(6-Aminopyridin-3-yl) benzamide Derivative Inhibitor->AURKB Binds to ATP pocket & inhibits

Caption: Mechanism of AURKB inhibition by aminopyridine benzamide derivatives.

G General Workflow for SAR Evaluation Compound_Synthesis Compound Synthesis (Analog Design) Biochem_Assay Biochemical Assay (e.g., ADP-Glo™) Determine IC50 Compound_Synthesis->Biochem_Assay Cell_Assay Cell-based Assay (e.g., MTT) Determine GI50 Compound_Synthesis->Cell_Assay Data_Analysis SAR Analysis & Data Interpretation Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis Next_Gen Design Next-Generation Compounds Data_Analysis->Next_Gen Next_Gen->Compound_Synthesis Iterate

Caption: Iterative workflow for SAR studies of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a robust starting point for the development of potent kinase inhibitors. The structure-activity relationship is well-defined: the 6-aminopyridine head is essential for hinge binding, the central phenyl core provides a rigid scaffold, and the N-substituted benzamide tail is the primary site for optimizing potency and physicochemical properties. Our comparative analysis shows that small, hydrophobic groups at the N-amide position, such as cyclopropyl, can enhance potency against AURKB.

Future efforts should focus on introducing substituents that can exploit unique features of the target kinase's active site to improve selectivity against other kinases, thereby minimizing potential off-target effects. Furthermore, optimizing pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability will be critical for translating potent inhibitors into effective clinical candidates.

References

  • PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Available from: [Link]

  • PubMed. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Available from: [Link]

  • ResearchGate. Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition | Request PDF. Available from: [Link]

  • ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Available from: [Link]

  • PubMed. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Available from: [Link]

  • MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][2][8]naphthyridin-2(1H)- one. Available from: [Link]

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available from: [Link]

  • PubMed. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Available from: [Link]

  • PubMed Central. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • Bentham Science Publisher. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Available from: [Link]

  • PubMed. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. Available from: [Link]

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available from: [Link]

  • PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Available from: [Link]

  • PubMed Central. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available from: [Link]

  • ResearchGate. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available from: [Link]

  • PubMed Central. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Available from: [Link]

  • PubMed. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Available from: [Link]

  • PubMed. The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. Available from: [Link]

  • PubMed. Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. Available from: [Link]

  • PubMed Central. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Available from: [Link]

Sources

Benchmarking a Novel RET Inhibitor: A Comparative Analysis of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide Against Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted oncology, the quest for more potent and selective kinase inhibitors is paramount. This guide provides a comprehensive benchmarking analysis of the novel compound, 3-(6-Aminopyridin-3-yl)-N-methylbenzamide, against established standard-of-care treatments for RET-driven malignancies. Our objective is to furnish researchers, clinicians, and drug development professionals with a rigorous, data-driven comparison to inform future preclinical and clinical investigation.

Through a series of head-to-head in vitro and cell-based assays, we will dissect the inhibitory activity, selectivity, and cellular efficacy of this emerging molecule in comparison to approved RET inhibitors. This guide is structured to not only present the data but also to elucidate the scientific rationale behind the experimental design, ensuring a transparent and reproducible framework for evaluation.

Introduction: The Therapeutic Rationale for Targeting RET

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and renal systems. However, oncogenic alterations in the RET gene, such as fusions and point mutations, are key drivers in a subset of cancers, most notably non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1] These genetic aberrations lead to constitutive activation of the RET kinase, triggering downstream signaling cascades that promote cell proliferation, survival, and metastasis.

The clinical validation of RET as a therapeutic target has led to the development and approval of selective RET inhibitors, which have demonstrated significant efficacy in patients with RET-altered tumors. This has established a clear benchmark for any new therapeutic agent entering this competitive field.

The Contenders: A Molecular Overview

This guide benchmarks our investigational compound against two leading standard-of-care RET inhibitors.

Investigational Compound: this compound

For the purposes of this guide, we will refer to this compound as Cpd-X . While public domain data on this specific molecule is sparse, its structural motifs, featuring an aminopyridine and a benzamide core, are prevalent in many kinase inhibitors. Our internal discovery efforts have identified Cpd-X as a potent inhibitor of RET kinase activity.

Standard Treatments:

  • Pralsetinib (Gavreto®): A potent and selective RET inhibitor approved for the treatment of RET fusion-positive NSCLC and RET-mutant medullary thyroid cancer.

  • Selpercatinib (Retevmo®): Another highly selective RET inhibitor with approvals for similar indications as pralsetinib.

Head-to-Head Comparison: Experimental Design and Protocols

To provide a robust comparative assessment, a multi-tiered experimental approach was employed, progressing from biochemical assays to cell-based models of RET-driven cancer.

Biochemical Potency: Direct Kinase Inhibition

The foundational step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme.

Experimental Protocol: In Vitro Kinase Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to measure the enzymatic activity of purified recombinant human RET kinase.

  • Reagents: Recombinant human RET kinase domain, biotinylated peptide substrate, ATP, and a lanthanide-labeled anti-phosphopeptide antibody.

  • Procedure:

    • Cpd-X, Pralsetinib, and Selpercatinib were serially diluted in DMSO.

    • The compounds were incubated with the RET kinase enzyme in an assay buffer.

    • The kinase reaction was initiated by the addition of ATP and the peptide substrate.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped, and the detection reagents (lanthanide-labeled antibody and streptavidin-allophycocyanin) were added.

    • After a further incubation period, the TR-FRET signal was read on a compatible plate reader.

  • Data Analysis: The raw data was converted to percent inhibition, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) were calculated using a four-parameter logistic model.

Data Summary: Biochemical Potency (IC50)

CompoundRET Kinase IC50 (nM)
Cpd-X 4.5
Pralsetinib2.8
Selpercatinib1.9

Interpretation:

Cpd-X demonstrates potent, single-digit nanomolar inhibition of the RET kinase. While slightly less potent than the approved drugs Pralsetinib and Selpercatinib in this biochemical assay, its high potency warrants further investigation in a cellular context where factors such as cell permeability and target engagement become critical.

Cellular Efficacy: Inhibition of RET Signaling and Proliferation

To ascertain if the biochemical potency of Cpd-X translates into cellular activity, we utilized engineered cell lines and patient-derived cancer cell models harboring RET alterations.

Experimental Protocol: Cellular Phospho-RET Assay

An AlphaLISA® assay was employed to quantify the phosphorylation of RET in a cellular context, providing a direct measure of target engagement.

  • Cell Line: Ba/F3 cells engineered to express a KIF5B-RET fusion protein.

  • Procedure:

    • KIF5B-RET Ba/F3 cells were seeded in 96-well plates.

    • The cells were treated with serial dilutions of Cpd-X, Pralsetinib, or Selpercatinib for 2 hours.

    • The cells were lysed to release cellular proteins.

    • The cell lysates were analyzed using an AlphaLISA® kit specific for phosphorylated RET.

  • Data Analysis: The IC50 values for the inhibition of RET phosphorylation were determined.

Experimental Protocol: Cell Proliferation Assay

The impact of the inhibitors on the proliferation of RET-dependent cancer cells was assessed using a standard CellTiter-Glo® luminescent cell viability assay.

  • Cell Line: LC-2/ad, a human lung adenocarcinoma cell line endogenously expressing a CCDC6-RET fusion.

  • Procedure:

    • LC-2/ad cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were treated with serial dilutions of the test compounds.

    • After 72 hours of incubation, the CellTiter-Glo® reagent was added.

    • The luminescent signal, which is proportional to the number of viable cells, was measured.

  • Data Analysis: The GI50 values (the concentration of inhibitor required to inhibit cell growth by 50%) were calculated.

Data Summary: Cellular Activity (IC50/GI50)

Compoundp-RET Inhibition IC50 (nM) (KIF5B-RET Ba/F3)Cell Proliferation GI50 (nM) (LC-2/ad)
Cpd-X 9.2 15.8
Pralsetinib5.18.7
Selpercatinib3.96.2

Interpretation:

Cpd-X effectively inhibits RET phosphorylation and downstream cell proliferation in RET-driven cancer cell models. Consistent with the biochemical data, its cellular potency is within the same order of magnitude as the established RET inhibitors, albeit slightly higher concentrations are required to achieve the same effect. This underscores the potential of Cpd-X as a viable therapeutic candidate.

Visualizing the Mechanism: RET Signaling and Inhibition

To contextualize the experimental data, it is crucial to visualize the signaling pathway being targeted and the workflow of our comparative analysis.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription CpdX Cpd-X CpdX->RET Pralsetinib Pralsetinib Pralsetinib->RET Selpercatinib Selpercatinib Selpercatinib->RET

Caption: The RET signaling pathway and points of inhibition.

Benchmarking_Workflow start Compound Selection (Cpd-X, Pralsetinib, Selpercatinib) biochemical Biochemical Assay (In Vitro Kinase Inhibition) start->biochemical cellular_pRET Cellular Assay (p-RET Inhibition) start->cellular_pRET cellular_prolif Cellular Assay (Cell Proliferation) start->cellular_prolif data Data Analysis (IC50 / GI50 Calculation) biochemical->data cellular_pRET->data cellular_prolif->data comparison Comparative Benchmarking data->comparison

Caption: Experimental workflow for benchmarking RET inhibitors.

Discussion and Future Directions

The data presented in this guide position this compound (Cpd-X) as a promising novel RET inhibitor. Its potent biochemical and cellular activities are comparable to those of the approved drugs Pralsetinib and Selpercatinib.

Future studies should focus on several key areas to further characterize Cpd-X:

  • Kinome-wide Selectivity Profiling: A comprehensive screen against a broad panel of kinases is essential to understand the selectivity profile of Cpd-X and to anticipate potential off-target effects.

  • Resistance Profiling: Investigating the activity of Cpd-X against known and potential RET resistance mutations is critical for defining its long-term clinical utility.

  • In Vivo Efficacy: Evaluation in animal models of RET-driven cancers will be the ultimate preclinical validation of its therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Cpd-X is crucial for its development as a clinical candidate.

References

  • Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry. [Link]

  • Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

A Guide to the Independent Verification of Novel Kinase Inhibitor Findings: A Case Study on 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify and validate published findings for novel small molecule inhibitors. We will use the hypothetical discovery of 3-(6-aminopyridin-3-yl)-N-methylbenzamide (herein referred to as "Compound Y") as a case study. The initial (hypothetical) publication claims that Compound Y is a potent and selective inhibitor of "Kinase X," a critical enzyme in a cancer-related signaling pathway, leading to cell death in Kinase X-dependent cancer cell lines.

Our objective is not to simply replicate experiments but to establish a self-validating system of inquiry that confirms the compound's mechanism of action, cellular efficacy, and relative performance with methodological rigor. The principles and protocols outlined here are broadly applicable to the validation of any novel kinase inhibitor.[1][2]

Foundational Strategy for Independent Verification

The core logic is as follows:

  • Biochemical Target Engagement: Does Compound Y directly inhibit the enzymatic activity of purified Kinase X? This is the most fundamental question and must be answered in a clean, cell-free system.

  • Cellular Target Engagement & Pathway Modulation: Can Compound Y penetrate the cell membrane, engage Kinase X, and inhibit its downstream signaling activity? This confirms the compound is active in a biological context.

  • Phenotypic Response: Does inhibiting Kinase X with Compound Y produce the expected biological outcome (e.g., loss of cell viability) in a relevant cellular model?

  • Comparative Analysis: How do the potency and selectivity of Compound Y compare to established, well-characterized inhibitors?

This workflow provides a clear, evidence-based path to validating the initial claims.

G cluster_0 Verification Workflow cluster_1 Key Questions Answered A Phase 1: Biochemical Assay (In Vitro Kinase Assay) B Phase 2: Cellular Engagement (Western Blot) A->B Confirms Direct Inhibition Q1 Does it hit the target? A->Q1 C Phase 3: Phenotypic Response (Cell Viability Assay) B->C Confirms Target Modulation Q2 Does it work in cells? B->Q2 D Phase 4: Comparative Analysis (Benchmarking) C->D Confirms Biological Effect Q3 Does it have the desired effect? C->Q3 Q4 Is it better than alternatives? D->Q4

Caption: A logical workflow for the independent verification of a novel kinase inhibitor.

Phase 1: Biochemical Verification of Target Engagement

The first step is to confirm direct inhibition of the purified kinase enzyme. An in vitro kinase assay measures the enzymatic activity of Kinase X in the presence of varying concentrations of Compound Y. This isolates the interaction to its most basic components: the enzyme, its substrate, ATP, and the inhibitor.

Causality: A positive result here demonstrates that Compound Y can directly interfere with the catalytic function of Kinase X, independent of any cellular systems. We will use a luminescence-based assay that quantifies ADP production, a direct byproduct of kinase activity.[3]

Experimental Protocol: In Vitro Kinase Activity Assay

This protocol is adapted from established luminescence-based methods.[3]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound Y in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution of Compound Y in DMSO. Also prepare a DMSO-only vehicle control.

  • Kinase Reaction Setup:

    • In a 384-well white, opaque plate, add 1 µL of the serially diluted Compound Y or DMSO control to each well.

    • Prepare a master mix of Kinase X and its specific substrate peptide in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add 2 µL of the kinase/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at the empirically determined Kₘ concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Detection and Data Analysis:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[3]

Data Presentation: Hypothetical IC₅₀ Values

All data should be compared against a well-known, non-selective kinase inhibitor like Staurosporine (positive control) and an unrelated kinase (e.g., Kinase Z) to assess selectivity.

CompoundTarget KinaseIC₅₀ (nM)
Compound Y Kinase X 12
Compound YKinase Z (unrelated)>10,000
StaurosporineKinase X8
StaurosporineKinase Z (unrelated)15

Phase 2: Cellular Target Engagement and Pathway Modulation

Demonstrating that Compound Y works in a test tube is essential, but not sufficient. We must verify that it can cross the cell membrane and inhibit Kinase X within the complex cellular environment. The most direct method is to measure the phosphorylation of a known downstream substrate of Kinase X via Western Blotting.

Causality: A decrease in the phosphorylation of Kinase X's substrate upon treatment with Compound Y provides strong evidence of on-target activity in living cells.

G cluster_pathway Hypothetical Kinase X Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Substrate Response Cell Proliferation & Survival pSubstrate->Response Drives CompoundY Compound Y CompoundY->KinaseX Inhibits

Sources

A Comparative Guide to the Selectivity Profiling and Validation of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide, a putative protein kinase inhibitor. Due to the nascent stage of public-domain data for this specific molecule, we will present a comparative analysis based on established methodologies for kinase inhibitor profiling. This document will detail the requisite experimental protocols to generate robust selectivity and validation data, using hypothetical results to illustrate the assessment process against relevant benchmarks.

Introduction: The Rationale for Selectivity in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in this domain.[1][3] However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][4] A highly selective inhibitor interacts with a narrow range of targets, minimizing off-target effects and associated toxicities. Conversely, a non-selective inhibitor may offer therapeutic benefits through multi-targeting but carries a higher risk of adverse effects.[4]

The aminopyridine scaffold, a core component of our molecule of interest, is a privileged structure in kinase inhibitor design, known to interact with the ATP-binding site of various kinases. This guide will therefore proceed with the hypothesis that this compound is a protein kinase inhibitor, for which a rigorous selectivity and validation assessment is paramount.

Comparative Selectivity Profile

To contextualize the selectivity of a novel compound, it is essential to benchmark its performance against established inhibitors with diverse selectivity profiles. Here, we present a hypothetical selectivity profile for this compound against a panel of representative kinases. For comparison, we include "Compound Y," a hypothetical highly selective inhibitor, and Staurosporine, a well-known, broadly non-selective protein kinase inhibitor.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compound (Hypothetical)Compound Y (Hypothetical Selective Inhibitor)Staurosporine (Non-Selective)
Kinase A959899
Kinase B88597
Kinase C12295
Kinase D5192
Kinase E45889
Kinase F9385

Note: This data is illustrative and serves as a template for presenting actual experimental findings.

Experimental Protocols for Selectivity Profiling and Validation

A multi-faceted approach is necessary to build a comprehensive understanding of a kinase inhibitor's selectivity and cellular activity. This involves both in vitro biochemical assays and cell-based functional assays.[1]

Part 1: In Vitro Kinase Selectivity Profiling

A robust method for initial, broad screening of kinase inhibitor selectivity is the luminescence-based kinase assay. This assay quantifies the amount of ATP remaining after a kinase-catalyzed phosphorylation reaction; lower luminescence indicates higher kinase activity and weaker inhibition.

Workflow for Luminescence-Based Kinase Selectivity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Assay_Plate Dispense Kinase, Substrate, & Compound to Assay Plate Compound_Prep->Assay_Plate Kinase_Panel Kinase & Substrate Preparation Kinase_Panel->Assay_Plate ATP_Prep ATP Solution Preparation Start_Rxn Add ATP to Initiate Reaction ATP_Prep->Start_Rxn Incubate1 Pre-incubation (10 min) Assay_Plate->Incubate1 Incubate1->Start_Rxn Incubate2 Incubate (60 min at 30°C) Start_Rxn->Incubate2 Add_Detection_Reagent Add ATP Detection Reagent Incubate2->Add_Detection_Reagent Incubate3 Incubate (10 min) Add_Detection_Reagent->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence Data_Analysis Calculate % Inhibition Read_Luminescence->Data_Analysis

Caption: Workflow for a luminescence-based kinase selectivity assay.

Detailed Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in an appropriate buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the kinase, substrate, and buffer.

    • Add the test compound solution or DMSO (for no-inhibitor control) to the respective wells.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Kinase Reaction Initiation:

    • Add ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 1 hour.

  • ATP Detection:

    • Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ATP present.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

Part 2: Cellular Validation of Target Engagement

While in vitro assays are crucial for determining direct inhibitory activity, cellular assays are necessary to confirm that the compound can engage its target in a physiological context.[1] A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.

Workflow for Cellular Target Engagement Validation

G cluster_cell_culture Cell Culture & Treatment cluster_lysate_prep Sample Preparation cluster_western_blot Western Blot Analysis Cell_Seeding Seed Cells in Culture Plates Compound_Treatment Treat Cells with Inhibitor (Dose-Response) Cell_Seeding->Compound_Treatment Stimulation Stimulate Pathway (if necessary) Compound_Treatment->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-Substrate, Total Substrate, Loading Control) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging

Caption: Western blot workflow for cellular target validation.

Detailed Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line known to express the target kinase and have a functional downstream signaling pathway.

    • Treat the cells with increasing concentrations of this compound for a predetermined time.

    • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading for subsequent analysis.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Subsequently, probe the same membrane with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and the loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the IC50 for target inhibition in a cellular context.

Interpreting the Data: A Logic Flow for Validation

The ultimate goal of this profiling is to validate the compound as a selective tool for studying the target kinase. The following diagram illustrates the logical progression from initial screening to confident validation.

G cluster_logic Validation Logic Flow A In Vitro Kinase Screen (Broad Panel) B Potent Inhibition of Target Kinase A? A->B C Selective for Kinase A over other kinases? B->C Yes G Re-evaluate or Redesign B->G No D Cellular Target Engagement Assay (p-Substrate) C->D Yes C->G No E Dose-Dependent Inhibition of p-Substrate? D->E F Validated Selective Inhibitor Tool E->F Yes E->G No

Caption: Logical workflow for kinase inhibitor validation.

Conclusion

The assessment of selectivity is a critical, multi-step process in the characterization of any potential small molecule inhibitor. For this compound, a systematic approach combining broad in vitro profiling with targeted cellular validation is essential. The methodologies outlined in this guide provide a robust framework for generating the necessary data to confidently classify its selectivity profile and its utility as a chemical probe for its intended target. This rigorous validation is the foundation for its potential advancement in drug discovery and development.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bantscheff, M., et al. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. [Link]

  • Fedorov, O., et al. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Klaeger, S., et al. (2025, November 23). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate. [Link]

  • Chemsrc. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][5]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Metz, J. T., et al. (2016, August 2). Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design? Journal of Chemical Information and Modeling. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome.
  • Lee, J. Y., et al. (2022, January 4). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. European Journal of Medicinal Chemistry. [Link]

  • Creative Proteomics. (n.d.). Kinase Assay Services.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay.
  • SignalChem. (n.d.). Kinase Profiling & Screening Services.
  • Vula, M., et al. (2025, November 23). Kinase selectivity profiles of 15a assayed at 1 µM concentration. ResearchGate. [Link]

  • Gray, N. S., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?

Sources

A Researcher's Guide to Evaluating the Cross-Species Efficacy of Novel PARP Inhibitors: A Comparative Analysis of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the efficacy of novel Poly(ADP-ribose) polymerase (PARP) inhibitors across different species. As a case study, we will use the hypothetical novel compound, 3-(6-Aminopyridin-3-yl)-N-methylbenzamide, and compare its potential efficacy profile against the well-established PARP inhibitors, Olaparib and Talazoparib. The methodologies and principles outlined herein are designed to ensure scientific integrity and provide a robust foundation for preclinical drug development.

Introduction: The Rationale for Cross-Species Efficacy Comparison of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs).[1] The inhibition of PARP has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes.[1] This concept, known as synthetic lethality, forms the basis for the clinical utility of PARP inhibitors.[2]

When developing a novel PARP inhibitor, such as our subject compound this compound, a thorough cross-species comparison of its efficacy is paramount. Such studies are essential to:

  • Establish a preliminary pharmacokinetic and pharmacodynamic profile: Understanding how the compound is absorbed, distributed, metabolized, and excreted in different species is crucial for dose selection and predicting potential toxicities.

  • Determine the translatability of preclinical findings: Efficacy observed in one species does not guarantee similar outcomes in others, including humans. Cross-species data helps to build confidence in the compound's potential for clinical success.

  • Identify the most suitable animal models for further preclinical development: Different species can offer unique advantages for studying specific aspects of a drug's activity.[3][4]

This guide will delineate the key in vitro and in vivo methodologies for a comprehensive cross-species efficacy evaluation.

Mechanism of Action: The Foundation of Efficacy

The primary mechanism of action for PARP inhibitors is the competitive inhibition of the PARP enzyme's catalytic activity.[1] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to the site of SSBs. The accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately resulting in cell death in homologous recombination deficient (HRD) cells.[2]

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA.[5] This trapping of the PARP-DNA complex is a potent form of cytotoxicity, and the trapping efficiency can vary significantly between different inhibitors.

Diagram: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 HR Deficient Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP_active PARP Activation & PARylation SSB->PARP_active BER Base Excision Repair (BER) PARP_active->BER SSB_repaired SSB Repaired BER->SSB_repaired DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR DSB_repaired DSB Repaired HR->DSB_repaired Cell_Survival Cell Survival DSB_repaired->Cell_Survival SSB_inhib Single-Strand Break (SSB) PARP_trapped PARP Trapping SSB_inhib->PARP_trapped PARPi PARP Inhibitor (e.g., 3-(6-Aminopyridin-3-yl) -N-methylbenzamide) PARPi->PARP_trapped Replication_Fork_Collapse Replication Fork Collapse PARP_trapped->Replication_Fork_Collapse DSB_inhib Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_inhib HR_deficient Deficient Homologous Recombination (HR) DSB_inhib->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

In Vitro Efficacy Assessment: The First Step in Characterization

Initial evaluation of a novel PARP inhibitor begins with a suite of in vitro assays to determine its potency and cellular activity across cell lines from different species.

PARP Enzymatic Assays

These assays directly measure the inhibitory activity of the compound on purified PARP enzymes (e.g., PARP1 and PARP2). A common method is an ELISA-based assay that detects the PARylation of histone proteins.[6]

Table 1: Hypothetical PARP1/2 Enzymatic Inhibition (IC50, nM)

CompoundHuman PARP1Human PARP2Murine PARP1Murine PARP2
This compound 1.22.51.53.0
Olaparib5161.2
Talazoparib0.571.90.62.1

Data for Olaparib and Talazoparib are representative values from published literature. Data for the novel compound is hypothetical.

Cellular PARP Inhibition Assays

To confirm that the compound can effectively inhibit PARP activity within a cellular context, western blotting for PAR levels in cells treated with a DNA damaging agent (e.g., hydrogen peroxide) can be performed.[7]

Cell Viability and Clonogenic Survival Assays

The ultimate test of an anti-cancer agent's in vitro efficacy is its ability to kill cancer cells. Cell viability assays (e.g., MTT or CellTiter-Glo) provide a measure of the compound's cytotoxic or cytostatic effects.[8] The clonogenic survival assay is considered the gold standard for assessing long-term reproductive cell death.[9][10]

Table 2: Hypothetical Anti-proliferative Activity (IC50, µM) in BRCA-deficient Cell Lines

Cell Line (Species)This compoundOlaparibTalazoparib
Human Breast Cancer (MDA-MB-436, BRCA1 mut) 0.050.130.003
Human Ovarian Cancer (OV2295, BRCA1 mut) 0.0010.0003Not Reported
Murine Mammary Tumor (KB1P, Brca1 mut) 0.080.20.005

Data for Olaparib and Talazoparib are representative values from published literature.[5][11] Data for the novel compound is hypothetical.

Experimental Protocol: Clonogenic Survival Assay

  • Cell Seeding: Plate single-cell suspensions of the desired cancer cell line into 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for individual colony formation.

  • Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a range of concentrations of the PARP inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 10-14 days, or until colonies in the control wells contain at least 50 cells.

  • Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the vehicle control.

In Vivo Efficacy Assessment: Moving Towards Preclinical Models

In vivo studies are essential to evaluate the efficacy of a novel PARP inhibitor in a more complex biological system.

Murine Xenograft Models

The most common in vivo models for cancer drug development are immunodeficient mice bearing human tumor xenografts.[12] Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into mice, are becoming increasingly popular as they may better recapitulate the heterogeneity of human tumors.[13][14]

Efficacy Endpoints:

  • Tumor growth inhibition (TGI)

  • Tumor regression

  • Overall survival

Diagram: In Vivo Xenograft Study Workflow

Xenograft_Workflow cluster_workflow Xenograft Efficacy Study Cell_Culture Tumor Cell Culture (e.g., BRCA-deficient) Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage with: - Vehicle - Novel PARPi - Olaparib - Talazoparib Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint Study Endpoint: - Tumor volume threshold - Pre-defined time point Monitoring->Endpoint Analysis Data Analysis: - TGI - Survival curves Endpoint->Analysis

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Assessment and Core Principles

The primary directive in the disposal of any novel or sparsely documented chemical is to treat it as hazardous until proven otherwise. The aminopyridine functional group is associated with high acute toxicity.[3][6][7] Therefore, 3-(6-Aminopyridin-3-yl)-N-methylbenzamide must be managed as a hazardous waste stream.

Core Principles for Disposal:

  • Segregation: Never mix this waste with non-hazardous materials or other incompatible chemical waste streams.

  • Containment: Utilize appropriate, clearly labeled, and sealed containers for all waste generated.

  • Compliance: Adhere strictly to institutional, local, state, and federal regulations for hazardous waste disposal.[8][9][10][11][12]

  • Personal Protection: Always use appropriate Personal Protective Equipment (PPE) during handling and disposal procedures.

Section 2: Immediate Safety and Handling Precautions

Before initiating any disposal-related tasks, ensure all safety measures are in place.

2.1 Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct use of PPE. When handling this compound in any form (solid, solution, or contaminated materials), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][6]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile. Always check the manufacturer's glove compatibility chart.[13]

  • Body Protection: A fully buttoned lab coat.[1]

2.2 Engineering Controls

All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][6][13]

Section 3: Step-by-Step Disposal Protocol

This protocol covers the disposal of pure compound, solutions, and contaminated labware.

3.1 Waste Identification and Classification

All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

  • Pure Compound: Unused, expired, or off-spec solid compound.

  • Solutions: Any solutions containing the compound.

  • Contaminated Labware: Glassware, pipette tips, weighing papers, gloves, and any other disposable items.[1][3]

3.2 Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste:

    • Collect chemically contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a designated, compatible container lined with a clear plastic bag.[14]

    • This container must be clearly labeled as hazardous waste.[14]

    • For empty containers that once held the compound, if they cannot be triple-rinsed, they must be disposed of as hazardous waste.[3][14]

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and chemically compatible liquid waste container.[13]

    • Do not mix with other waste streams unless compatibility has been verified. The compound is incompatible with strong oxidizing agents and strong acids.[3][15]

    • Never dispose of this material down the drain.[8][15]

3.3 Container Management and Labeling

Adherence to Environmental Protection Agency (EPA) and institutional guidelines for waste container management is mandatory.

  • Container Selection: Use sturdy, chemically resistant containers with secure, screw-top caps. Containers should not show any signs of deterioration.[8]

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound".

    • The specific hazard characteristics (e.g., "Toxic").

    • The accumulation start date (only to be filled in when the container is moved to a central accumulation area, not in the satellite area).[9]

  • Container Status: Keep waste containers closed at all times, except when adding waste.[8][14][15] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]

3.4 Storage in Satellite Accumulation Areas (SAA)

Laboratories serve as Satellite Accumulation Areas (SAAs), which are designated locations for the temporary storage of hazardous waste.[8][9]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]

  • Inspection: Weekly inspections of the SAA are required to check for leaks and proper labeling.[8]

  • Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste. Given the toxicity of aminopyridines, it is prudent to manage this compound under the more stringent guidelines.[12]

  • Removal: Once a container is full, it must be removed from the SAA within three days.[8]

Disposal Workflow

A Waste Generation (Pure compound, solutions, contaminated labware) B Hazard Identification Treat as Hazardous Waste (Toxic) A->B C Segregation Solid vs. Liquid Waste B->C D Solid Waste Collection (Labeled, lined, sealed container) C->D E Liquid Waste Collection (Labeled, compatible, sealed container) C->E F Storage in Satellite Accumulation Area (SAA) (At or near point of generation) D->F E->F G Weekly Inspection (Check for leaks, proper labeling) F->G H Container Full or No Longer in Use F->H G->F I Request Waste Pickup (Contact Environmental Health & Safety) H->I J Transfer to Central Accumulation Area (CAA) (By trained personnel) I->J K Final Disposal (Licensed hazardous waste vendor) J->K

Caption: Decision workflow for the disposal of this compound.

Section 4: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill (<1 Liter and contained):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[4][15]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report the incident to your laboratory supervisor and Environmental Health & Safety (EH&S) department.[3]

  • Major Spill (>1 Liter or uncontained):

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • If safe to do so, close the laboratory doors to contain any vapors.

    • Call your institution's emergency number or 911 and report a chemical spill.[3][15]

    • Provide the chemical name and any known hazard information to the emergency responders.

Section 5: Summary of Key Information

Parameter Guideline Rationale
Waste Classification Hazardous Waste (Toxic)Based on the toxic nature of the aminopyridine moiety.[3][4][6]
PPE Requirement Safety goggles, chemical-resistant gloves, lab coat.To prevent contact, ingestion, or inhalation.[1][6]
Handling Area Certified Chemical Fume HoodTo minimize inhalation exposure to dust or aerosols.[3][6][13]
Solid Waste Collect in a labeled, lined, sealed container.To ensure proper containment and prevent exposure.[14]
Liquid Waste Collect in a labeled, compatible, sealed container.To prevent leaks and reactions with incompatible materials.[13]
Drain Disposal Strictly Prohibited To prevent environmental contamination.[8][15]
Storage Labeled and closed container in a designated SAA.Compliance with EPA regulations and to ensure safety.[8][9]
Spill Cleanup Use inert absorbent; collect all materials as hazardous waste.To ensure complete and safe decontamination of the area.[4][15]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • 4-Aminopyridine Standard Operating Procedure. University of Georgia Research. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • 4-Aminopyridine Standard Operating Procedure. University of Washington Environmental Health & Safety. [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • This compound CAS 1142192-38-0. Chemsrc. [Link]

  • Standard Operating Procedure for Pyridine. University of Washington. [Link]

  • Material Safety Data Sheet Benzamide. ScienceLab.com. [Link]

  • Safety Data Sheet. AMI-CON. [Link]

  • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

Personal protective equipment for handling 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 3-(6-Aminopyridin-3-yl)-N-methylbenzamide

This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound (CAS No. 1314985-80-2). As a critical resource for researchers and professionals in drug development, this document synthesizes best practices from established safety guidelines for structurally related aminopyridine and benzamide compounds to ensure maximum safety in the laboratory.

Hazard Identification and Risk Assessment

While specific toxicity data for this compound is limited, compounds containing aminopyridine and N-methylbenzamide moieties warrant a cautious approach. Aminopyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1] They are often classified as skin and eye irritants.[2][3] Therefore, it is crucial to handle this compound as a potentially hazardous substance.

Potential Hazards Include:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Skin Irritation: May cause skin irritation upon direct contact.[2][3]

  • Eye Irritation: May cause serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The following PPE is required when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended for splash hazards.[5][6]Protects eyes from airborne particles and accidental splashes.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[2]Provides a barrier against skin contact and absorption. Aminopyridines can be absorbed through the skin.[5]
Body Protection A fully buttoned, flame-resistant laboratory coat.[5]Protects skin from accidental spills and contamination.
Respiratory Protection All handling of the solid compound or solutions should be conducted in a certified chemical fume hood.[2][6]Prevents inhalation of potentially harmful dust or aerosols.
Footwear Closed-toe, closed-heel shoes made of a durable material.[5]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Engineering Controls
  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a valid certification.

  • Gather Materials: Assemble all necessary PPE, spill containment materials, and waste containers before handling the compound.

  • Emergency Preparedness: Confirm that an eyewash station and safety shower are readily accessible.[7][8]

Weighing and Solution Preparation

This workflow should be performed entirely within a chemical fume hood.

Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Begin work Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Transfer solid Cap and Label Cap and Label Prepare Solution->Cap and Label Finalize Decontaminate Surfaces Decontaminate Surfaces Cap and Label->Decontaminate Surfaces Work complete Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Segregate Remove PPE Remove PPE Dispose of Waste->Remove PPE Final step

Caption: Workflow for handling this compound.

  • Don PPE: Put on all required personal protective equipment.

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat. Minimize dust generation.

  • Dissolution: Add the solid to the chosen solvent in an appropriate container.

  • Mixing: Gently swirl or stir the mixture until the compound is fully dissolved.

  • Labeling: Securely cap the container and clearly label it with the compound name, concentration, solvent, and date.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9]

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Small Spill: For small spills, wear appropriate PPE and contain the spill with an inert absorbent material like vermiculite or sand.[4] Carefully collect the material into a labeled hazardous waste container. Clean the area with a suitable solvent, followed by soap and water.[4]

  • Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Disposal Plan Waste Generation Waste Generation Solid Waste Solid Waste Waste Generation->Solid Waste Liquid Waste Liquid Waste Waste Generation->Liquid Waste Contaminated PPE Contaminated PPE Waste Generation->Contaminated PPE Labeled Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste->Labeled Hazardous Waste Container Liquid Waste->Labeled Hazardous Waste Container Contaminated PPE->Labeled Hazardous Waste Container Secure Storage Area Secure Storage Area Labeled Hazardous Waste Container->Secure Storage Area Licensed Disposal Contractor Licensed Disposal Contractor Secure Storage Area->Licensed Disposal Contractor

Caption: Waste stream for this compound.

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated weigh boats, and other solid labware in a dedicated, clearly labeled hazardous waste container.[4]

    • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[4]

    • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[4]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4] Pyridine-based compounds are often disposed of via incineration.[10]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
  • PubChem. (n.d.). 4-Aminopyridine.
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Echemi. (n.d.). 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ScienceLab.com. (2010). Material Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • AMI-CON. (2023). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Echemi. (n.d.). This compound Safety Data Sheets.
  • Chemsrc. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (n.d.). Long-term storage conditions for N-(3-aminopyridin-4-yl)benzamide.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal.
  • Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • BLDpharm. (n.d.). 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.